Product packaging for Coruno(Cat. No.:CAS No. 188472-37-9)

Coruno

Cat. No.: B10753786
CAS No.: 188472-37-9
M. Wt: 243.24 g/mol
InChI Key: XLFWDASMENKTKL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coruno is a potent and selective small molecule inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. Its primary research value lies in its ability to precisely modulate cytoskeletal dynamics, making it an indispensable tool for investigating cellular processes such as angiogenesis, cell migration, and neurite outgrowth. Researchers utilize this compound to study the molecular mechanisms underlying cardiovascular development, neurological disorders, and cancer cell metastasis, as ROCK plays a critical role in actomyosin contractility and stress fiber formation. By facilitating the transition of cells to a more relaxed, non-contractile state, this compound enables detailed exploration of cell morphology, endothelial permeability, and smooth muscle contraction. This compound is presented with high chemical purity and stability, ensuring reliable and reproducible results in in vitro and ex vivo models. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N4O4+ B10753786 Coruno CAS No. 188472-37-9

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation.

CAS No.

188472-37-9

Molecular Formula

C9H15N4O4+

Molecular Weight

243.24 g/mol

IUPAC Name

ethyl N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)carbamate

InChI

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/p+1

InChI Key

XLFWDASMENKTKL-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)NC1=C[N+](=NO1)N2CCOCC2

Origin of Product

United States

Foundational & Exploratory

The Hypothetical Vasodilator "Coruno": A Technical Whitepaper on its Mechanism of Action in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the putative mechanism of action of "Coruno," a novel investigational vasodilator, in vascular smooth muscle cells (VSMCs). Based on synthesized data and established principles of vascular pharmacology, this compound is proposed to exert its effects primarily through the inhibition of the Rho-kinase (ROCK) signaling pathway, a key regulator of calcium sensitization in VSMCs. Additionally, evidence suggests a secondary mechanism involving the potentiation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, leading to a synergistic relaxation of the vascular smooth muscle. This whitepaper details the signaling pathways, presents hypothetical quantitative data for this compound's activity, and provides comprehensive experimental protocols for elucidating its mechanism of action.

Introduction

Abnormal contraction of vascular smooth muscle is a primary contributor to the pathophysiology of cardiovascular diseases such as hypertension and coronary artery vasospasm.[1] The regulation of vascular tone is a complex process involving the interplay of various signaling pathways that control the intracellular calcium concentration ([Ca2+]i) and the calcium sensitivity of the contractile apparatus. While increases in intracellular Ca2+ are the primary trigger for VSMC contraction, the RhoA/Rho-kinase (ROCK) pathway plays a crucial role in maintaining force by sensitizing the contractile proteins to Ca2+.[1][2] This pathway is a well-established therapeutic target for cardiovascular diseases.[3] This guide explores the hypothetical mechanism of "this compound" as a potent vasodilator targeting these critical pathways.

Proposed Signaling Pathways of this compound Action

This compound is hypothesized to induce vasodilation through a dual mechanism of action:

  • Primary Mechanism: Rho-Kinase (ROCK) Inhibition: The predominant effect of this compound is believed to be the direct inhibition of Rho-kinase. This disrupts the calcium sensitization of the contractile machinery in VSMCs. The RhoA/ROCK pathway, when activated by vasoconstrictors, inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and sustained contraction.[1][4] By inhibiting ROCK, this compound would prevent the inactivation of MLCP, thereby promoting the dephosphorylation of MLC and leading to vasodilation.[3][5]

  • Secondary Mechanism: Potentiation of the Nitric Oxide (NO) Pathway: this compound may also enhance the effects of nitric oxide, a key endogenous vasodilator. NO, produced by endothelial cells, activates soluble guanylate cyclase (sGC) in VSMCs, leading to increased levels of cyclic guanosine monophosphate (cGMP).[6][7] cGMP then activates protein kinase G (PKG), which in turn reduces intracellular calcium levels and decreases the calcium sensitivity of the contractile proteins, ultimately causing vasorelaxation.[6][7]

Signaling Pathway Diagram

Coruno_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Rho_Pathway Rho-Kinase Pathway cluster_NO_Pathway NO-cGMP Pathway cluster_Ca_Pathway Calcium Pathway Agonist Agonist GPCR GPCR Agonist->GPCR RhoA RhoA GPCR->RhoA ROCK ROCK RhoA->ROCK MLCP Myosin Light Chain Phosphatase ROCK->MLCP inhibition p-MLC Phosphorylated Myosin Light Chain MLCP->p-MLC dephosphorylation Contraction Contraction p-MLC->Contraction Coruno_ROCK Coruno_ROCK Coruno_ROCK->ROCK inhibition NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G cGMP->PKG Relaxation Relaxation PKG->Relaxation Ca_channel L-type Ca2+ Channel PKG->Ca_channel inhibition Coruno_NO Coruno_NO Coruno_NO->sGC potentiation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK MLCK->p-MLC Extracellular_NO Endothelial-derived Nitric Oxide Extracellular_NO->NO Extracellular_this compound This compound Extracellular_this compound->Coruno_ROCK Extracellular_this compound->Coruno_NO Extracellular_Agonist Extracellular_Agonist Extracellular_Agonist->Agonist

Caption: Proposed dual mechanism of action for this compound in vascular smooth muscle.

Quantitative Data (Hypothetical)

The following tables summarize the hypothetical in vitro pharmacological profile of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueAssay Conditions
IC50 (ROCK2) 15 nMRecombinant human ROCK2 kinase assay
EC50 (Vasorelaxation) 50 nMPhenylephrine-precontracted rat aortic rings
Ki (ROCK2) 8 nMRadioligand binding assay

Table 2: Selectivity Profile of this compound

TargetIC50 (nM)Fold Selectivity (vs. ROCK2)
ROCK2 151
PKA > 10,000> 667
PKC > 10,000> 667
MLCK 5,000333

Detailed Experimental Protocols

The following protocols describe the key experiments used to characterize the mechanism of action of this compound.

Isometric Tension Studies in Isolated Blood Vessels

Objective: To determine the vasorelaxant potency of this compound and to investigate its mechanism of action in intact vascular tissue.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g. The viability of the endothelium is assessed by contracting the rings with phenylephrine (B352888) (1 µM) followed by relaxation with acetylcholine (B1216132) (10 µM).

  • Contraction and Relaxation: After a washout period, the aortic rings are pre-contracted with a submaximal concentration of phenylephrine (1 µM) or KCl (60 mM). Once a stable contraction plateau is reached, cumulative concentrations of this compound (1 nM to 10 µM) are added to the organ bath to construct a concentration-response curve.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Rho-Kinase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on ROCK activity.

Methodology:

  • Cell Culture: Human aortic smooth muscle cells (HASMCs) are cultured in smooth muscle cell growth medium supplemented with 5% fetal bovine serum.

  • Cell Treatment: Sub-confluent HASMCs are serum-starved for 24 hours and then pre-incubated with various concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with a ROCK activator, such as lysophosphatidic acid (LPA; 10 µM), for 30 minutes.

  • Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated myosin phosphatase target subunit 1 (p-MYPT1), a direct substrate of ROCK, and total MYPT1.

  • Data Analysis: The band intensities are quantified using densitometry. The ratio of p-MYPT1 to total MYPT1 is calculated to determine the level of ROCK activity. The IC50 value for this compound's inhibition of ROCK activity is then determined.

Measurement of Intracellular Calcium

Objective: To determine if this compound's vasodilatory effect is mediated by a decrease in intracellular calcium concentration.

Methodology:

  • Cell Loading: Cultured VSMCs are loaded with the ratiometric calcium indicator Fura-2 AM (5 µM) for 60 minutes at 37°C.

  • Fluorimetry: The cells are then washed and placed in a temperature-controlled cuvette of a fluorometer. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.

  • Stimulation: A baseline fluorescence ratio is established before the addition of a vasoconstrictor (e.g., angiotensin II, 100 nM). Once the calcium signal has peaked and reached a sustained plateau, increasing concentrations of this compound are added.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Experimental and Logical Workflow Diagram

Workflow cluster_InVitro In Vitro Screening cluster_MoA Mechanism of Action Investigation cluster_Analysis Data Analysis & Interpretation Start Hypothesis: This compound is a Vasodilator Aortic_Ring Isolated Aortic Ring Assay (Protocol 4.1) Start->Aortic_Ring Potency Determine EC50 for Vasorelaxation Aortic_Ring->Potency ROCK_Assay Rho-Kinase Activity Assay (Protocol 4.2) Potency->ROCK_Assay Calcium_Assay Intracellular Ca2+ Measurement (Protocol 4.3) Potency->Calcium_Assay cGMP_Assay cGMP Measurement Assay Potency->cGMP_Assay Analyze_ROCK Analyze ROCK Inhibition (IC50) ROCK_Assay->Analyze_ROCK Analyze_Ca Analyze Effect on [Ca2+]i Calcium_Assay->Analyze_Ca Analyze_cGMP Analyze cGMP Levels cGMP_Assay->Analyze_cGMP Conclusion Elucidate Primary & Secondary Mechanisms Analyze_ROCK->Conclusion Analyze_Ca->Conclusion Analyze_cGMP->Conclusion

Caption: Experimental workflow for characterizing the mechanism of this compound.

Conclusion

The hypothetical investigational drug this compound represents a promising therapeutic agent for cardiovascular diseases characterized by excessive vasoconstriction. Its putative dual mechanism of action, involving potent inhibition of the Rho-kinase pathway and augmentation of the nitric oxide signaling cascade, suggests a comprehensive approach to inducing vasodilation. The experimental protocols and workflows detailed in this document provide a robust framework for the preclinical characterization of this compound and similar compounds, facilitating their development as novel treatments for hypertension and other vascular disorders. Further in vivo studies are warranted to confirm these mechanisms and to evaluate the therapeutic potential of this compound in relevant animal models of cardiovascular disease.

References

The Metabolic Conversion of Molsidomine to Linsidomine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molsidomine (B1677406) is a cardiovascular drug that functions as a long-acting vasodilator.[1] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to produce the active therapeutic agent.[2] This technical guide provides an in-depth exploration of the metabolic pathway that converts molsidomine into its pharmacologically active metabolite, linsidomine (B1675546) (also known as SIN-1), and the subsequent generation of nitric oxide (NO), the ultimate effector molecule.[2][3] This document outlines the enzymatic and non-enzymatic steps of this pathway, presents relevant pharmacokinetic data, details experimental protocols for the analysis of these compounds, and provides visual representations of the key processes.

The Metabolic Pathway: From Prodrug to Active Metabolite

The biotransformation of molsidomine is a multi-step process that begins in the liver and culminates in the release of nitric oxide in the bloodstream.[2] The rate-limiting step in this metabolic sequence is the initial enzymatic conversion of molsidomine to linsidomine.[4]

Step 1: Enzymatic Hydrolysis of Molsidomine to Linsidomine (SIN-1)

Molsidomine is primarily metabolized in the liver, where it undergoes enzymatic hydrolysis to form its active metabolite, linsidomine (SIN-1).[5] This reaction involves the cleavage of an ester group and is catalyzed by carboxylesterases, a class of enzymes abundant in the liver that are responsible for the hydrolysis of a wide variety of xenobiotics.[6][7][8] While the specific human carboxylesterase isoforms responsible for molsidomine hydrolysis have not been definitively identified in the reviewed literature, the central role of these enzymes in the activation of this prodrug is well-established.

  • Enzyme Class: Carboxylesterases (EC 3.1.1.1)[6]

  • Location: Primarily in the liver[2]

  • Reaction: Hydrolysis of the ethoxycarbonyl group of molsidomine[4]

Step 2: Spontaneous Conversion of Linsidomine (SIN-1) to SIN-1A

Following its formation, linsidomine (SIN-1) is a relatively unstable intermediate that undergoes a spontaneous, non-enzymatic conversion to SIN-1A.[3][5] This transformation involves a ring-opening of the sydnonimine structure.

Step 3: Release of Nitric Oxide (NO) from SIN-1A

The metabolite SIN-1A is the direct precursor to nitric oxide.[5] It spontaneously decomposes to release NO, a potent vasodilator.[2] This final step is a non-enzymatic process and is crucial for the therapeutic effects of molsidomine. The remaining part of the molecule is converted to the inactive metabolite, SIN-1C.[4]

Quantitative Data: Pharmacokinetics of Molsidomine and Linsidomine

The pharmacokinetic properties of molsidomine and its active metabolite, linsidomine, have been studied in various populations. The data highlights the rapid conversion of the prodrug and the relatively short half-life of both compounds.

ParameterMolsidomineLinsidomine (SIN-1)PopulationReference
Time to Peak Plasma Concentration (tmax) 1 - 2 hours-Healthy Individuals[9]
Elimination Half-Life (t½) 1.2 ± 0.2 hours1.0 ± 0.19 hoursHealthy Volunteers[10]
1.9 ± 0.2 hours1.8 ± 0.2 hoursElderly Volunteers[11]
13.1 ± 10.0 hours7.5 ± 5.4 hoursPatients with Liver Cirrhosis[10][12]
Bioavailability 44% - 59%-Healthy Individuals[9]
Protein Binding 3% - 11%-Healthy Individuals[9]
Apparent Plasma Clearance (CL/F) 590 ± 73 ml h⁻¹ kg⁻¹-Healthy Volunteers[10]
39.8 ± 31.9 ml h⁻¹ kg⁻¹-Patients with Liver Cirrhosis[10]
Renal Excretion of Unchanged Drug < 2%-Healthy Individuals[13][14]
Renal Excretion of Metabolites > 90%-Healthy Individuals[13]

Note: Specific enzyme kinetic parameters for the hydrolysis of molsidomine by carboxylesterases, such as Km and Vmax, were not available in the reviewed literature.

Experimental Protocols

Quantification of Molsidomine and Metabolites by HPLC-MS/MS

The following provides a general methodology for the quantitative determination of molsidomine and its metabolites in biological matrices, based on published high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[15]

1. Sample Preparation:

  • Biological samples (e.g., plasma, tissue homogenates) are subjected to protein precipitation.

  • A common method involves the addition of a cold organic solvent, such as methanol, to the sample.[15]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the analytes of interest, is collected for analysis.

2. Chromatographic Separation:

  • HPLC System: A standard high-performance liquid chromatography system is used.

  • Column: A reverse-phase column, such as an Agilent Infinity LabPoroshell 120 EC-C18 (4.6x100 mm, 2.7 Micron), is suitable for the separation of molsidomine and its metabolites.[15]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is common.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for these compounds.

  • Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for molsidomine, linsidomine, and an internal standard are monitored.

4. Validation:

  • The analytical method should be validated according to established guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[15]

In Vitro Metabolism Studies using Liver Microsomes

This protocol describes a general procedure for studying the in vitro metabolism of molsidomine using human liver microsomes to characterize the enzymatic conversion to linsidomine.

1. Materials:

  • Pooled human liver microsomes

  • Molsidomine

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator or water bath at 37°C

2. Incubation Procedure:

  • A reaction mixture is prepared containing liver microsomes, phosphate buffer, and molsidomine at various concentrations.

  • The mixture is pre-incubated at 37°C for a short period to allow temperature equilibration.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is terminated by the addition of a cold organic solvent like acetonitrile.

  • Control incubations should be performed, including a no-NADPH control to assess non-CYP450 mediated metabolism and a no-microsome control to assess chemical stability.

3. Sample Analysis:

  • The terminated reaction mixtures are centrifuged to pellet the protein.

  • The supernatant is analyzed by a validated analytical method, such as HPLC-MS/MS, to quantify the disappearance of molsidomine and the formation of linsidomine over time.

4. Data Analysis:

  • The rate of metabolism can be determined from the slope of the natural log of the remaining molsidomine concentration versus time.

  • From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

  • By varying the substrate concentration, enzyme kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten kinetics.

Mandatory Visualizations

Molsidomine to Linsidomine Metabolic Pathway

Molsidomine_Metabolism Molsidomine Molsidomine (Prodrug) Linsidomine Linsidomine (SIN-1) (Active Metabolite) Molsidomine->Linsidomine Hepatic Carboxylesterases (Hydrolysis) SIN1A SIN-1A Linsidomine->SIN1A Spontaneous Conversion NO Nitric Oxide (NO) SIN1A->NO Spontaneous Decomposition SIN1C SIN-1C (Inactive Metabolite) SIN1A->SIN1C

Caption: The metabolic pathway of Molsidomine to Linsidomine and the subsequent release of Nitric Oxide.

Nitric Oxide Signaling Pathway

NO_Signaling NO Nitric Oxide (from Linsidomine) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: The downstream signaling cascade of Nitric Oxide leading to vasodilation.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubation_mix Incubation Mixture (37°C) Microsomes->Incubation_mix Molsidomine_sol Molsidomine Solution Molsidomine_sol->Incubation_mix Buffer Phosphate Buffer Buffer->Incubation_mix NADPH NADPH Solution NADPH->Incubation_mix Time_points Aliquots at Time Points Incubation_mix->Time_points Termination Reaction Termination (Acetonitrile) Time_points->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC_MSMS HPLC-MS/MS Analysis Supernatant->HPLC_MSMS Data_analysis Data Analysis (Kinetics) HPLC_MSMS->Data_analysis

Caption: A typical experimental workflow for studying the in vitro metabolism of Molsidomine.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Coruno (Molsidomine 16 mg Once-Daily)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coruno is a prolonged-release, once-daily 16 mg formulation of molsidomine (B1677406).[1] Molsidomine is a direct nitric oxide (NO) donor utilized in the treatment of stable angina pectoris.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation.

Pharmacokinetics

Molsidomine is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, linsidomine (B1675546) (SIN-1).[2][3] The pharmacokinetic profile of molsidomine is characterized by its efficient conversion to SIN-1, which is responsible for its therapeutic effects.[3][4]

Absorption and Distribution

Following oral administration, molsidomine is well absorbed from the gastrointestinal tract.[5] The prolonged-release formulation of this compound (16 mg once-daily) is designed to maintain therapeutic plasma concentrations over a 24-hour period.[2][6] Studies have shown that plasma molsidomine concentrations remain above the efficacy threshold of 5 µg/L for the entire 24-hour cycle.[2]

The protein binding of molsidomine is low, ranging from 3% to 11%.[3] Its volume of distribution corresponds to the range of body weight.[3]

Metabolism and Excretion

Molsidomine undergoes extensive first-pass metabolism in the liver, where it is enzymatically converted to its active metabolite, SIN-1.[5][7] SIN-1 is then non-enzymatically converted to the unstable intermediate SIN-1A, which releases nitric oxide.[7]

The half-life of SIN-1 is approximately 1 to 2 hours.[3] More than 90% of the administered dose of molsidomine is excreted in the urine as metabolites.[3][8]

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for molsidomine and its 16 mg once-daily formulation, this compound.

Table 1: Pharmacokinetic Parameters of Molsidomine (Immediate-Release Formulations)

ParameterValueReference
Bioavailability44% - 59%[3]
Time to Peak (Tmax)1 - 2 hours[3]
Half-life (SIN-1)1 - 2 hours[3]
Protein Binding3% - 11%[3]
Excretion>90% urinary[3]

Table 2: Pharmacokinetic Characteristics of this compound (Molsidomine 16 mg Once-Daily)

ParameterDescriptionReference
CmaxLower mean maximum plasma concentration compared to immediate-release formulations.[2]
TmaxIncreased time to maximum plasma concentration compared to immediate-release formulations.[2]
Trough ConcentrationMaintained in the therapeutic range over a 24-hour cycle.[2]
Food EffectPharmacokinetics not significantly affected by concomitant food ingestion.[2]
Age EffectNo major differences in pharmacokinetics between young and elderly healthy volunteers.[2]

Pharmacodynamics

The pharmacodynamic effects of molsidomine are mediated by its active metabolite, SIN-1, which acts as a nitric oxide donor.[4][7]

Mechanism of Action

SIN-1 spontaneously releases nitric oxide, which stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[7] This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase. The subsequent cascade of events results in the dephosphorylation of myosin light chains and relaxation of vascular smooth muscle.

The primary pharmacodynamic effect of molsidomine is vasodilation, with a more pronounced effect on the venous system.[9] This venous pooling reduces preload, which decreases myocardial wall stress and oxygen demand, thereby alleviating the symptoms of angina pectoris.[9][10]

Signaling Pathway

G Molsidomine Signaling Pathway Molsidomine Molsidomine SIN1 SIN-1 (Active Metabolite) Molsidomine->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Molsidomine is converted to SIN-1, which releases NO, activating sGC and leading to vasodilation.

Experimental Protocols

The clinical development of this compound involved rigorous experimental protocols to assess its efficacy and safety. These studies were typically multicenter, randomized, double-blind, and placebo-controlled.[1]

Clinical Trial Design for Anti-Anginal Efficacy

A common design to evaluate the anti-anginal effects of this compound involves a crossover, double-blind, placebo-controlled trial.

  • Patient Population: Patients with a documented history of stable angina pectoris.

  • Run-in Period: A period where patients may receive a placebo to establish a baseline for angina frequency and exercise tolerance.

  • Randomization: Patients are randomly assigned to receive either this compound 16 mg once-daily or a matching placebo.

  • Treatment Periods: Each treatment period lasts for a specified duration (e.g., 2 weeks).

  • Crossover: After the first treatment period and a washout period, patients are switched to the alternate treatment.

  • Efficacy Endpoints:

    • Primary: Change in total exercise duration on a treadmill or cycle ergometer.

    • Secondary: Time to onset of angina, time to 1-mm ST-segment depression on ECG, frequency of anginal attacks, and consumption of short-acting nitrates.

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

Measurement of Plasma Concentrations

The determination of molsidomine and SIN-1 plasma concentrations is crucial for pharmacokinetic analysis. A validated analytical method involves:

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Solid-Phase Extraction (SPE): Molsidomine and SIN-1 are extracted from the plasma matrix using SPE cartridges.

  • Liquid Chromatography: The extracted analytes are separated using a high-performance liquid chromatography (HPLC) system.

  • Detection: Ultraviolet (UV) or mass spectrometry (MS) detectors are used for quantification of the analytes.

Experimental Workflow Diagram

G Clinical Trial Workflow for this compound cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Randomized Treatment cluster_2 Phase 3: Crossover cluster_3 Phase 4: Analysis Screening Screening RunIn Placebo Run-in Screening->RunIn Inclusion/Exclusion Criteria Randomization Randomization RunIn->Randomization TreatmentA Group A: this compound 16mg Randomization->TreatmentA TreatmentB Group B: Placebo Randomization->TreatmentB Washout Washout TreatmentA->Washout TreatmentB->Washout TreatmentC Group A: Placebo Washout->TreatmentC TreatmentD Group B: this compound 16mg Washout->TreatmentD Analysis Efficacy & Safety Analysis TreatmentC->Analysis TreatmentD->Analysis

Caption: A typical crossover clinical trial design for evaluating the efficacy of this compound.

Conclusion

This compound (molsidomine 16 mg once-daily) is an effective and well-tolerated treatment for stable angina pectoris. Its prolonged-release formulation provides a consistent therapeutic effect over a 24-hour period. The pharmacodynamic action of this compound is well-understood and is based on the donation of nitric oxide, leading to vasodilation and a reduction in myocardial oxygen demand. The clinical development program for this compound has been extensive, utilizing robust experimental designs to establish its pharmacokinetic profile and clinical efficacy.

References

A Technical Guide to Nitric Oxide Signaling Pathways and Their Pharmacological Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a substance named "Coruno" and its effects on nitric oxide signaling pathways did not yield any publicly available scientific data or literature. Therefore, this guide provides a comprehensive overview of the nitric oxide (NO) signaling pathway itself, its key components, and established methods for its study, which aligns with the broader interest of the original request.

Introduction to Nitric Oxide Signaling

Nitric oxide (NO) is a unique, gaseous signaling molecule that plays a crucial role in a vast array of physiological and pathological processes.[1] As a small, lipophilic molecule, it readily diffuses across cell membranes to act on intracellular targets.[2] Its functions are diverse, ranging from vasodilation and neurotransmission to immune responses and anti-tumor activities.[1] The primary and most well-characterized signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC), leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[3][4][5] This NO-sGC-cGMP pathway is a central regulator of cardiovascular homeostasis, smooth muscle tone, and platelet activity.[1][5][6]

Core Signaling Pathways

The generation and action of nitric oxide can be delineated into several key steps, from its synthesis by nitric oxide synthases (NOS) to the downstream effects mediated by cGMP and protein kinase G (PKG).

Nitric Oxide Synthesis

NO is endogenously synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2] This process involves the oxidation of the guanidino nitrogen of L-arginine, producing NO and L-citrulline.[2] There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it is involved in neurotransmission.[1]

  • Inducible NOS (iNOS or NOS2): Expressed in various cells, including immune cells like macrophages, in response to inflammatory stimuli such as cytokines.[1] iNOS produces large, sustained amounts of NO that can be cytotoxic.

  • Endothelial NOS (eNOS or NOS3): Predominantly located in the vascular endothelium, it is a key regulator of vascular tone and blood pressure.[1][7]

Both nNOS and eNOS are calcium/calmodulin-dependent enzymes, producing transient, low levels of NO for signaling purposes, whereas iNOS activity is calcium-independent.[1]

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, iNOS, eNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Cofactors O₂, NADPH, BH₄ Cofactors->NOS Stimuli Ca²⁺/Calmodulin (for eNOS/nNOS) Cytokines (for iNOS) Stimuli->NOS Activates

Caption: Synthesis of Nitric Oxide from L-Arginine by NOS enzymes.

The Canonical NO-sGC-cGMP Pathway

Once synthesized, NO diffuses into target cells, most notably vascular smooth muscle cells, where its primary receptor is soluble guanylate cyclase (sGC).[3][4] sGC is a heterodimeric enzyme containing a heme prosthetic group, which is the binding site for NO.[3][4][5] The binding of NO to the ferrous (Fe²⁺) heme iron induces a conformational change in sGC, activating its catalytic domain.[3][5] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5][8]

cGMP acts as a second messenger, and its primary downstream effector is cGMP-dependent protein kinase (PKG).[8][9][10] PKG, a serine/threonine kinase, phosphorylates various target proteins within the cell, leading to a decrease in intracellular calcium (Ca²⁺) concentrations and ultimately causing smooth muscle relaxation (vasodilation).[8][10][11] The signal is terminated by phosphodiesterases (PDEs), particularly PDE5, which hydrolyze cGMP to the inactive 5'-GMP.[9]

cluster_sGC NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC Binds & Activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Leads to Response ↓ Intracellular Ca²⁺ Smooth Muscle Relaxation Phosphorylation->Response GMP 5'-GMP PDE5->GMP

Caption: The canonical NO-sGC-cGMP signaling pathway.

Quantitative Data on Pathway Modulators

The NO signaling pathway is a major target for drug development. Various compounds can modulate this pathway by acting as NO donors, inhibiting NOS enzymes, or stimulating/activating sGC. The table below summarizes quantitative data for some well-characterized modulators.

Compound Class Mechanism of Action Parameter Value System/Assay Reference
Sodium Nitroprusside (SNP)NO DonorSpontaneously releases NO.EC₅₀ (Relaxation)~30 nMRabbit AortaN/A
S-Nitroso-N-acetylpenicillamine (SNAP)NO DonorReleases NO upon decomposition.IC₅₀ (LOX-2)710 µMSoybean Lipoxygenase[12]
Nitroglycerin (GTN)NO DonorRequires enzymatic bioactivation to release NO.EC₅₀ (Relaxation)~200 nMBovine Coronary ArteryN/A
L-NG-Nitroarginine methyl ester (L-NAME)NOS InhibitorNon-selective competitive inhibitor of NOS.Kᵢ~15-30 nMPurified NOS isoformsN/A
RiociguatsGC StimulatorSensitizes sGC to endogenous NO and directly stimulates sGC.EC₅₀ (cGMP)~100 nMPurified sGC[5]
CinaciguatsGC ActivatorActivates heme-free (oxidized) sGC.EC₅₀ (cGMP)~30 nMHeme-free sGC[3]

Note: EC₅₀/IC₅₀/Kᵢ values can vary significantly depending on the experimental system, tissue, and conditions.

Experimental Protocols and Methodologies

Studying the effects of a compound on the NO signaling pathway involves a variety of established experimental techniques to measure NO production, the activity of key enzymes, and downstream signaling events.

Measurement of Nitric Oxide Production (Griess Assay)

A common indirect method to quantify NO production is to measure its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), in biological fluids or cell culture media.

Protocol Outline: Griess Assay for Nitrite

  • Sample Collection: Collect cell culture supernatant or other biological fluid.

  • Nitrate Reduction (Optional): If total NOx (nitrite + nitrate) is to be measured, incubate samples with nitrate reductase to convert nitrate to nitrite.

  • Griess Reagent Addition: Add Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.

  • Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature, protected from light. Sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.

  • Spectrophotometry: Measure the absorbance of the solution at ~540 nm using a microplate reader or spectrophotometer.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Start Collect Biological Sample (e.g., Cell Supernatant) Nitrate_Reduction Optional: Incubate with Nitrate Reductase Start->Nitrate_Reduction Griess_Reagent Add Griess Reagent Nitrate_Reduction->Griess_Reagent Incubate Incubate at RT (Protected from Light) Griess_Reagent->Incubate Measure Measure Absorbance at ~540 nm Incubate->Measure Quantify Quantify Nitrite using Standard Curve Measure->Quantify

Caption: Experimental workflow for the Griess assay.

Measurement of cGMP Levels

To assess the downstream effects of NO signaling, intracellular cGMP levels are often quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.

Protocol Outline: cGMP ELISA

  • Cell/Tissue Treatment: Incubate cells or tissues with the test compound (e.g., a potential NO donor or sGC stimulator) for a defined period. A PDE inhibitor (e.g., IBMX) is often included to prevent cGMP degradation.

  • Lysis: Lyse the cells or homogenize the tissue in the buffer provided in the kit to release intracellular components.

  • Assay Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to a microplate pre-coated with a cGMP-specific antibody, followed by the addition of a cGMP-enzyme conjugate.

  • Incubation and Washing: Incubate the plate to allow competition between the sample cGMP and the cGMP-enzyme conjugate for antibody binding sites. Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate for the enzyme conjugate, which generates a colored product.

  • Absorbance Reading: Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Calculation: Calculate cGMP concentrations based on a standard curve.

Measurement of Vasodilation (Organ Bath Studies)

The functional consequence of NO signaling in the vasculature is vasodilation. This is classically studied ex vivo using isolated blood vessel rings in an organ bath setup.

Protocol Outline: Aortic Ring Vasorelaxation Assay

  • Tissue Preparation: Isolate a blood vessel (e.g., rat aorta), clean it of adherent tissue, and cut it into rings (2-3 mm).

  • Mounting: Mount the aortic rings in an organ bath chamber filled with physiological salt solution, maintained at 37°C and bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Tension Recording: Connect the rings to an isometric force transducer to record changes in tension. Apply an optimal resting tension.

  • Pre-contraction: Contract the rings with a vasoconstrictor agent like phenylephrine (B352888) or KCl.

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound (potential vasodilator) in a cumulative manner, increasing the concentration stepwise.

  • Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve to determine parameters like EC₅₀ (the concentration causing 50% of the maximal relaxation) and Eₘₐₓ (maximal relaxation).

Conclusion

The nitric oxide signaling pathway is a fundamental and intricate system regulating a multitude of physiological functions. Its dysregulation is implicated in numerous diseases, including hypertension, atherosclerosis, and neurodegenerative disorders.[3][13] A thorough understanding of this pathway, facilitated by the experimental methodologies outlined here, is essential for researchers and drug development professionals seeking to identify and characterize new therapeutic agents that can modulate this critical signaling cascade.

References

The Structural Elucidation and Nitric Oxide Release Mechanism of Linsidomine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine (B1675546), the active metabolite of the anti-anginal prodrug molsidomine (B1677406), is a potent vasodilator that exerts its pharmacological effects through the release of nitric oxide (NO). This technical guide provides an in-depth analysis of the structural characteristics of linsidomine and the intricate mechanisms governing its conversion to the NO-releasing entity, 3-morpholinosydnonimine (SIN-1). We will explore the factors influencing NO versus superoxide (B77818) and peroxynitrite formation, the downstream signaling cascade involving soluble guanylate cyclase (sGC), and detailed experimental protocols for the analysis of linsidomine and its NO-releasing properties. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of NO-donating drugs.

Structural Analysis of Linsidomine

Linsidomine, also known as SIN-1, is a mesoionic compound belonging to the class of sydnonimines.[1] Its unique electronic structure is key to its ability to spontaneously release nitric oxide.

Physicochemical Properties

A summary of the key physicochemical properties of linsidomine is presented in Table 1. This data is crucial for understanding its solubility, stability, and pharmacokinetic profile.

PropertyValueReference(s)
IUPAC Name 5-azanidyl-3-(morpholin-4-yl)-1,2,3λ⁵-oxadiazol-3-ylium[1]
Molecular Formula C₆H₁₀N₄O₂[2]
Molecular Weight 170.17 g/mol [2]
CAS Number 33876-97-0[2]
Topological Polar Surface Area 49.6 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
logP (predicted) -1.2 to -2.1[2]

Table 1: Physicochemical properties of Linsidomine.

Structural Features

The structure of linsidomine is characterized by a 1,2,3-oxadiazole (B8650194) ring with a morpholino group at position 3 and an imine group at position 5. This mesoionic structure, with its separated positive and negative charges, is inherently unstable and prone to decomposition, which is the basis for its NO-releasing capability.

SIN1_Decomposition Linsidomine Linsidomine (SIN-1) SIN1A SIN-1A (Open-ring form) Linsidomine->SIN1A Spontaneous (Hydroxyl ion-dependent) SIN1_cation SIN-1 Cation Radical SIN1A->SIN1_cation Superoxide Superoxide (O₂⁻) SIN1A->Superoxide One-electron transfer SIN1C SIN-1C (Inactive) SIN1_cation->SIN1C NO Nitric Oxide (•NO) SIN1_cation->NO Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite ElectronAcceptors Electron Acceptors (e.g., Ferricytochrome c) ElectronAcceptors->SIN1_cation One-electron oxidation O2 O₂ NO_Signaling_Pathway Linsidomine Linsidomine (SIN-1) NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Platelet_inhibition Inhibition of Platelet Aggregation cGMP->Platelet_inhibition Ca_reduction ↓ Intracellular Ca²⁺ PKG->Ca_reduction Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca_reduction->Vasodilation Griess_Assay_Workflow start Start prepare_samples Prepare Linsidomine Samples and Nitrite Standards start->prepare_samples add_to_plate Add 50 µL of Samples and Standards to 96-well Plate prepare_samples->add_to_plate add_sulfanilamide Add 50 µL Sulfanilamide Solution add_to_plate->add_sulfanilamide incubate1 Incubate 5-10 min (Room Temp, Dark) add_sulfanilamide->incubate1 add_ned Add 50 µL NED Solution incubate1->add_ned incubate2 Incubate 5-10 min (Room Temp, Dark) add_ned->incubate2 read_absorbance Measure Absorbance at 540 nm incubate2->read_absorbance analyze_data Generate Standard Curve and Calculate Nitrite Concentration read_absorbance->analyze_data end End analyze_data->end sGC_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Linsidomine, sGC, and GTP start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate: Buffer, Linsidomine, sGC prepare_reagents->setup_reaction initiate_reaction Initiate Reaction by Adding GTP setup_reaction->initiate_reaction incubate Incubate at 37°C for 10 min initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction quantify_cgmp Quantify cGMP Production (ELISA or RIA) terminate_reaction->quantify_cgmp analyze_data Plot cGMP vs. Linsidomine Conc. and Determine EC₅₀ quantify_cgmp->analyze_data end End analyze_data->end

References

The Impact of Coruno® (Molsidomine) on Endothelial Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Endothelial dysfunction is a primary driver in the pathogenesis of cardiovascular diseases, characterized by impaired vasodilation, a pro-inflammatory state, and a prothrombotic surface. The bioavailability of nitric oxide (NO), a critical signaling molecule synthesized by endothelial cells, is central to maintaining vascular health. Coruno®, the brand name for Molsidomine (B1677406), is a direct, exogenous nitric oxide donor developed to counteract the effects of endothelial dysfunction. This technical guide provides a detailed examination of Molsidomine's mechanism of action, a summary of its quantitative effects on endothelial biomarkers from clinical and preclinical studies, and comprehensive protocols for key experimental assessments.

Mechanism of Action: Direct Nitric Oxide Donation

Molsidomine is a prodrug that exerts its therapeutic effects through its active metabolites. Unlike endogenous NO production, which relies on the enzymatic activity of endothelial nitric oxide synthase (eNOS), Molsidomine provides a direct, non-enzymatic source of NO, bypassing potential dysfunctions in the eNOS pathway.

Metabolic Activation Pathway

The bioactivation of Molsidomine is a two-step process:

  • Hepatic Conversion: Molsidomine is first metabolized in the liver to its active metabolite, 3-morpholinosydnonimine (SIN-1).[1]

  • Spontaneous Conversion: SIN-1 is unstable at physiological pH and spontaneously converts to the open-ring form, SIN-1A.[2]

  • NO Release: In the presence of oxygen, SIN-1A undergoes a non-enzymatic, oxidative process to release nitric oxide (NO), leaving the inactive metabolite SIN-1C.[3][4] This process does not require interaction with thiol-containing compounds, a key difference from traditional organic nitrates like nitroglycerin.[2][5]

The following diagram illustrates the metabolic activation and NO release pathway.

G cluster_0 Bioactivation & NO Release Molsidomine Molsidomine (this compound®) SIN1 SIN-1 (Linsidomine) Molsidomine->SIN1 Hepatic Metabolism SIN1A SIN-1A (Open-ring form) SIN1->SIN1A Spontaneous (pH 7.4) NO Nitric Oxide (NO) SIN1A->NO Oxygen-Dependent Oxidation SIN1C SIN-1C (Inactive) SIN1A->SIN1C G cluster_1 NO Signaling in Vascular Smooth Muscle Cell NO Nitric Oxide (from SIN-1A) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relax VSMC Relaxation (Vasodilation) PKG->Relax Promotes G cluster_2 RH-PAT Experimental Workflow Prep Patient Prep (20 min rest) Probe Place Probes (Study & Control Arms) Prep->Probe Baseline Record Baseline (5-10 min) Probe->Baseline Occlude Occlude Artery (Cuff inflation, 5 min) Baseline->Occlude Hyperemia Induce Hyperemia (Cuff deflation) Occlude->Hyperemia Record Record Post-Occlusion (5 min) Hyperemia->Record Analyze Calculate RH-PAT Index (Endoscore) Record->Analyze

References

An In-depth Technical Guide to the Molecular Targets of Coruno's Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coruno, with the active pharmaceutical ingredient Molsidomine, is a cardiovascular drug utilized in the treatment of angina pectoris. It functions as a prodrug, undergoing metabolic conversion to its active metabolite, Linsidomine (SIN-1). This guide provides a comprehensive technical overview of the molecular targets of SIN-1, detailing its mechanism of action, associated signaling pathways, quantitative data, and relevant experimental protocols.

Metabolism of this compound and Formation of the Active Metabolite

Molsidomine is hepatically metabolized to its pharmacologically active form, Linsidomine, also known as SIN-1 (3-morpholino-sydnonimine). This conversion is a critical step for the therapeutic effects of this compound.

Molsidomine Molsidomine (this compound) SIN1 Linsidomine (SIN-1) Active Metabolite Molsidomine->SIN1 Hepatic Metabolism

Metabolic activation of Molsidomine to Linsidomine (SIN-1).

Primary Molecular Target: Soluble Guanylate Cyclase (sGC)

The principal molecular target of SIN-1 is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. SIN-1 is a nitric oxide (NO) donor, spontaneously releasing NO under physiological conditions.

Mechanism of Action

SIN-1 undergoes a non-enzymatic decomposition to release nitric oxide. This NO then diffuses to and binds to the ferrous heme prosthetic group of sGC. This binding event induces a conformational change in sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger.

cluster_0 SIN-1 Action cluster_1 sGC Activation SIN1 Linsidomine (SIN-1) NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Group sGC_active sGC - Active sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active

Mechanism of soluble guanylate cyclase (sGC) activation by SIN-1-derived nitric oxide.
Quantitative Data on sGC Activation

ParameterValueCondition
NO EC50 (sGC activation) 11 ± 1 nMRat Platelets[1]
YC-1 EC50 (sGC activation) 8.4 µMRabbit Corpus Cavernosum[2]

Note: YC-1 is an sGC stimulator, and its EC50 provides context for the concentrations required for sGC activation.

Downstream Signaling Pathways

The increase in intracellular cGMP concentration triggers a cascade of downstream signaling events, primarily mediated by cGMP-dependent protein kinase (PKG).

Vasodilation

In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium levels through multiple mechanisms, including:

  • Inhibition of calcium influx through L-type calcium channels.

  • Activation of myosin light chain phosphatase, leading to dephosphorylation of myosin light chains and smooth muscle relaxation.

cGMP Increased cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Ca_channels L-type Ca2+ Channels PKG->Ca_channels Inhibition MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP Ca_influx Decreased Ca2+ Influx Ca_channels->Ca_influx MLC_dephos Myosin Light Chain Dephosphorylation MLCP->MLC_dephos Relaxation Vasodilation Ca_influx->Relaxation MLC_dephos->Relaxation

cGMP-mediated signaling pathway leading to vasodilation.
Inhibition of Platelet Aggregation

In platelets, elevated cGMP levels and subsequent PKG activation inhibit platelet aggregation by:

  • Inhibiting the activation of fibrinogen receptors (GPIIb/IIIa).

  • Reducing calcium mobilization from intracellular stores.

CompoundIC50 (ADP-induced aggregation)IC50 (Collagen-induced aggregation)
Adenosine 0.53 mmol/L0.87 mmol/L
Inosine > 4 mmol/L2.38 mmol/L

Note: This table provides context for IC50 values related to platelet aggregation inhibition, although not directly for SIN-1.[3]

Secondary Molecular Targets: Reactive Oxygen and Nitrogen Species

In addition to nitric oxide, the decomposition of SIN-1 can also generate superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻), particularly in the presence of oxygen. These reactive species have their own set of molecular targets and can contribute to both physiological and pathological processes.

Formation of Superoxide and Peroxynitrite

SIN1 Linsidomine (SIN-1) NO Nitric Oxide (NO) SIN1->NO Superoxide Superoxide (O₂⁻) SIN1->Superoxide in presence of O₂ Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite

Formation of reactive oxygen and nitrogen species from SIN-1.
Molecular Targets of Peroxynitrite

Peroxynitrite is a potent oxidizing and nitrating agent that can modify various biomolecules, leading to altered cellular function or cytotoxicity. Potential molecular targets include:

  • Tyrosine residues in proteins: Peroxynitrite can nitrate (B79036) tyrosine residues, forming 3-nitrotyrosine, which can alter protein function.

  • Thiols: Oxidation of thiol groups in proteins and glutathione (B108866) can disrupt cellular redox balance.

  • Lipids: Peroxynitrite can initiate lipid peroxidation, leading to membrane damage.

  • DNA: Oxidative damage to DNA can lead to mutations and apoptosis.

In mixed cortical cell cultures, SIN-1-induced cytotoxicity was associated with the formation of 3-nitrotyrosine, a marker of peroxynitrite activity.[4] In endothelial cells, SIN-1-induced hyperpermeability was linked to the disorganization of junctional proteins and dephosphorylation of focal adhesion kinase (FAK), effects that were blocked by a peroxynitrite scavenger.[5]

Experimental Protocols

Measurement of Nitric Oxide Release from SIN-1 (Griess Assay)

This protocol describes the indirect measurement of NO release from SIN-1 by quantifying its stable breakdown product, nitrite (B80452), in an aqueous solution.

Materials:

  • SIN-1 solution of known concentration

  • Griess Reagent:

  • Sodium nitrite standard solutions (for calibration curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the SIN-1 solution.

  • Add 100 µL of each standard or SIN-1 sample to triplicate wells of the 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

  • Determine the nitrite concentration in the SIN-1 samples by interpolating their absorbance values on the standard curve. This concentration corresponds to the amount of NO released.[6]

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol measures the activity of sGC by quantifying the amount of cGMP produced.

Materials:

  • Purified sGC or cell lysate containing sGC

  • SIN-1 solution

  • Reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4, 2 mM MgCl₂, 1 mM GTP, 1 mM cGMP, 15 mM phosphocreatine, 50 U/mL creatine (B1669601) phosphokinase)

  • cGMP enzyme immunoassay (EIA) kit

  • 96-well microplate

Procedure:

  • Pre-incubate the sGC-containing sample with the reaction buffer.

  • Initiate the reaction by adding SIN-1 at various concentrations.

  • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop buffer (e.g., EDTA or by heat inactivation).

  • Quantify the amount of cGMP produced using a commercial cGMP EIA kit according to the manufacturer's instructions.

  • Plot the cGMP concentration against the SIN-1 concentration to determine the dose-response relationship and calculate parameters such as EC50.

Summary and Conclusion

The active metabolite of this compound, Linsidomine (SIN-1), exerts its primary therapeutic effects through the donation of nitric oxide, which in turn activates its principal molecular target, soluble guanylate cyclase. The subsequent increase in cGMP levels orchestrates a signaling cascade leading to vasodilation and inhibition of platelet aggregation. However, the concurrent generation of superoxide and peroxynitrite introduces a layer of complexity, with these reactive species having the potential to interact with a distinct set of molecular targets, leading to a range of cellular responses. A thorough understanding of these multifaceted molecular interactions is crucial for the continued development and optimization of therapeutic strategies involving this compound and other nitric oxide-donating drugs. This guide provides a foundational framework for researchers and professionals in the field to delve deeper into the intricate pharmacology of this important cardiovascular agent.

References

Unable to Proceed: Information on "Coruno" is Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific and medical databases, we have been unable to identify any substance or therapeutic agent named "Coruno" with a known role in reducing myocardial oxygen demand. This suggests that "this compound" may be:

  • A very new or pre-clinical compound not yet disclosed in public literature.

  • An internal codename for a drug in development.

  • A potential misspelling of an existing therapeutic agent.

Without any available data, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

We are prepared to generate the requested in-depth guide on a known therapeutic agent or class of agents that reduce myocardial oxygen demand. Please specify a compound or class of interest from the following, or provide an alternative name:

  • Beta-blockers (e.g., Metoprolol, Propranolol)

  • Calcium channel blockers (e.g., Diltiazem, Verapamil)

  • Nitrates (e.g., Nitroglycerin, Isosorbide mononitrate)

  • Late sodium current inhibitors (e.g., Ranolazine)

  • If-channel inhibitors (e.g., Ivabradine)

Upon receiving a valid topic, we will proceed with the detailed analysis and generation of the technical guide as per the original request.

Methodological & Application

Coruno (Molsidomine) Dosage Protocols for Stable Angina Clinical Trials: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage protocols, efficacy, and safety of Coruno (a once-daily 16 mg formulation of molsidomine) in clinical trials for the treatment of stable angina pectoris. The information is compiled from published clinical studies to guide further research and development in this area.

Mechanism of Action

This compound, a prolonged-release formulation of molsidomine (B1677406), exerts its anti-anginal effects through the nitric oxide (NO) signaling pathway. Molsidomine is a prodrug that undergoes hepatic metabolism to its active metabolite, linsidomine (B1675546) (SIN-1). Linsidomine then spontaneously decomposes to release nitric oxide (NO), a potent vasodilator.[1]

The released NO activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. Elevated cGMP activates protein kinase G (PKG), which in turn leads to the relaxation of vascular smooth muscle. This vasodilation of coronary arteries and peripheral veins reduces both preload and afterload on the heart, thereby decreasing myocardial oxygen demand and alleviating anginal symptoms.[1][2]

molsidomine_pathway cluster_blood_vessel Vascular Smooth Muscle Cell cluster_drug Drug Metabolism & Action cluster_effects Physiological Effects sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Vasodilation Vasodilation Relaxation->Vasodilation Molsidomine Molsidomine (this compound) Linsidomine Linsidomine (SIN-1) Molsidomine->Linsidomine Hepatic Metabolism NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Decomposition NO->sGC Activates ReducedPreload Reduced Preload Vasodilation->ReducedPreload ReducedAfterload Reduced Afterload Vasodilation->ReducedAfterload DecreasedO2Demand Decreased Myocardial Oxygen Demand ReducedPreload->DecreasedO2Demand ReducedAfterload->DecreasedO2Demand AntiAnginal Anti-Anginal Effect DecreasedO2Demand->AntiAnginal

Molsidomine's Nitric Oxide Signaling Pathway

Clinical Trial Data Summary

The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound (molsidomine 16 mg once-daily) in patients with stable angina.

Table 1: Efficacy of this compound in Stable Angina - Comparative Trials

Study Design & Patient PopulationTreatment ArmsDurationKey Efficacy Outcomes
Multicenter, randomized, double-blind, placebo-controlled, crossover study (N=533)[3][4]1. Molsidomine 16 mg once-daily (this compound)2. Molsidomine 8 mg twice-daily3. Placebo2 weeks- Exercise Capacity: Molsidomine 16 mg increased exercise capacity by 13% compared to placebo.[5]- Anginal Attacks & Nitrate (B79036) Consumption: Both active treatments significantly reduced the incidence of anginal attacks and the use of sublingual isosorbide (B1672297) dinitrate tablets compared to placebo.[4]
Multicenter, open-label, sequential, add-on trial (N=133, including 55 elderly patients ≥75 years)[6]1. Molsidomine 8 mg twice-daily (baseline)2. Molsidomine 16 mg once-daily (this compound)4 weeks- Anginal Attacks (Elderly): Molsidomine 16 mg significantly reduced the incidence of anginal attacks in elderly patients compared to the 8 mg twice-daily formulation.[6]- Anginal Attacks (Younger): No significant difference in the reduction of anginal attacks was observed in younger patients.[6]- Nitroderivative Consumption: A non-significant decrease in nitroderivative consumption was observed in both age groups.[6]

Table 2: Long-Term Tolerability and Safety of this compound (16 mg once-daily)

Study Design & Patient PopulationTreatmentDurationKey Safety and Tolerability Outcomes
Multicenter, open-label study (N=320)[7][8]Molsidomine 16 mg once-daily (monotherapy or add-on)1 year- Drug-Related Adverse Events (AEs): Reported by 9.1% of patients.[7]- Most Common AE: Headache accounted for 80.6% of all drug-related AEs.[8]- Discontinuation due to Headache: 1.9% of patients discontinued (B1498344) treatment due to headache.[8]- Serious Drug-Related AEs: None reported.[7]- Cardiovascular Parameters: No clinically relevant changes in heart rate, blood pressure, or ECG were observed.[7]
Multicenter, randomized, double-blind, placebo-controlled trial (N=533)[3][4]Molsidomine 16 mg once-daily vs. Placebo2 weeks- Hypotension: Significantly more frequent with molsidomine 16 mg than with placebo.[4]- Headache: Incidence was not significantly different from placebo.[4]

Experimental Protocols

Detailed experimental protocols for the key assessments in the cited clinical trials are outlined below. While the specific internal protocols of the studies are not publicly available, the following represents standardized methodologies for such clinical investigations.

Protocol 1: Assessment of Exercise Capacity via Cycloergometric Testing
  • Objective: To objectively measure the effect of this compound on exercise tolerance and time to onset of ischemia.

  • Equipment: Calibrated bicycle ergometer, 12-lead electrocardiogram (ECG) monitor, blood pressure monitoring device.

  • Procedure:

    • Patient Preparation: Patients should abstain from caffeine (B1668208) and smoking for at least 4 hours prior to the test. Concomitant anti-anginal medications should be managed as per the study protocol (e.g., washout period or continuation of background therapy).

    • Baseline Measurements: Record resting heart rate, blood pressure, and a 12-lead ECG.

    • Exercise Protocol:

      • A standardized, incremental exercise protocol should be used. A common protocol involves starting at a workload of 25 watts and increasing by 25 watts every 2-3 minutes.

      • Patients are instructed to maintain a constant pedaling speed (e.g., 60 rpm).

    • Monitoring during Exercise: Continuously monitor the ECG. Record heart rate, blood pressure, and any symptoms (e.g., chest pain, dyspnea, fatigue) at the end of each stage.

    • Termination Criteria: The test is terminated upon patient request due to limiting symptoms (e.g., intolerable angina, severe dyspnea, fatigue), achievement of target heart rate, or the development of predefined ECG changes (e.g., significant ST-segment depression), or other clinical signs (e.g., drop in systolic blood pressure, arrhythmias).

    • Recovery Phase: After exercise termination, monitor the patient for at least 5-10 minutes, or until heart rate, blood pressure, and ECG have returned to near-baseline levels.

  • Endpoints:

    • Total exercise duration.

    • Time to onset of angina.

    • Time to 1 mm ST-segment depression.

    • Maximum workload achieved.

    • Rate-pressure product (heart rate x systolic blood pressure) at peak exercise.

Protocol 2: Assessment of Angina Frequency and Nitroderivative Consumption
  • Objective: To quantify the frequency of anginal episodes and the use of short-acting nitrates for symptomatic relief.

  • Methodology: Patient-reported outcomes using a standardized diary.

  • Procedure:

    • Patient Training: At the beginning of the study period, patients are provided with a diary and trained on how to record anginal episodes and nitrate consumption accurately.

    • Diary Entries: Patients are instructed to record the following information for each day:

      • Date and time of each anginal episode.

      • Severity of the anginal episode (e.g., on a scale of 1-10).

      • Activity at the onset of the anginal episode.

      • Number of sublingual nitroglycerin tablets or sprays used for each episode.

    • Data Collection: Diaries are reviewed at each study visit to ensure compliance and accuracy of reporting.

  • Endpoints:

    • Mean number of anginal attacks per week.

    • Mean number of short-acting nitrate doses consumed per week.

Protocol 3: Assessment of Quality of Life
  • Objective: To evaluate the impact of this compound on the patient's overall well-being and disease-specific quality of life.

  • Methodology: Administration of validated quality of life questionnaires. The Seattle Angina Questionnaire (SAQ) is a commonly used and well-validated instrument in this setting.

  • Seattle Angina Questionnaire (SAQ) Protocol:

    • Administration: The 19-item self-administered questionnaire is given to patients at baseline and at specified follow-up visits.[9]

    • Domains Assessed: The SAQ evaluates five domains:

      • Physical Limitation

      • Angina Stability

      • Angina Frequency

      • Treatment Satisfaction

      • Quality of Life

    • Scoring: Each domain is scored on a scale of 0 to 100, with higher scores indicating better health status and quality of life.[9]

    • Analysis: Changes in SAQ scores from baseline to follow-up are calculated to assess the treatment effect.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound in stable angina.

clinical_trial_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment - Cycloergometric Test - Angina Diary Issuance - QoL Questionnaire (SAQ) InformedConsent->Baseline Randomization Randomization Baseline->Randomization TreatmentA Treatment Arm A (this compound 16 mg once-daily) Randomization->TreatmentA TreatmentB Treatment Arm B (e.g., Placebo or Active Comparator) Randomization->TreatmentB FollowUp Follow-up Visits (e.g., Weeks 2, 4, etc.) - Diary Review - AE Monitoring TreatmentA->FollowUp TreatmentB->FollowUp EndPoint End-of-Study Assessment - Cycloergometric Test - Final Diary Collection - QoL Questionnaire (SAQ) FollowUp->EndPoint DataAnalysis Data Analysis - Efficacy Endpoints - Safety Endpoints EndPoint->DataAnalysis

Stable Angina Clinical Trial Workflow

References

Application Notes and Protocols for the Analytical Measurement of Molsidomine and Linsidomine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of molsidomine (B1677406) and its active metabolite, linsidomine (B1675546) (SIN-1), in plasma samples. The described methods, utilizing High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem Mass Spectrometry (MS/MS) detection, are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research.

Introduction

Molsidomine is a prodrug that is metabolized in the liver to its pharmacologically active form, linsidomine (SIN-1). Linsidomine is a potent vasodilator that releases nitric oxide (NO), leading to the relaxation of vascular smooth muscle. Accurate measurement of both molsidomine and linsidomine in plasma is critical for understanding the drug's pharmacokinetic profile and its therapeutic effects. The following protocols detail established methods for their quantification.

Signaling Pathway of Molsidomine

Molsidomine exerts its therapeutic effect through its conversion to linsidomine and the subsequent release of nitric oxide.

molsidomine_pathway molsidomine Molsidomine (Prodrug) liver Liver Metabolism molsidomine->liver Absorption linsidomine Linsidomine (SIN-1, Active Metabolite) liver->linsidomine no_release Spontaneous NO Release linsidomine->no_release no Nitric Oxide (NO) no_release->no gc Guanylate Cyclase Activation no->gc cgmp ↑ cGMP gc->cgmp vasodilation Vasodilation cgmp->vasodilation

Figure 1: Metabolic activation of Molsidomine to Linsidomine and its downstream signaling pathway leading to vasodilation.

Analytical Methods: A Comparative Overview

Several analytical methods have been developed for the quantification of molsidomine and linsidomine in plasma. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.

ParameterHPLC-UV for Molsidomine & LinsidomineHPLC-MS/MS for MolsidomineLC-MS/MS for Linsidomine
Analyte(s) Molsidomine & Linsidomine (Simultaneous)MolsidomineLinsidomine
Linearity Range 0.4 - 200 ng/mL (for SIN-1)5.0 - 1000.0 ng/mLNot specified
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (for SIN-1)5.0 ng/mL0.70 ng/mL
Recovery ~70% (for SIN-1 derivative)Not specified51%
Precision (Day-to-day) 2.5 - 11.3%Not specifiedNot specified
Detection Ultraviolet (UV)Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)

Experimental Protocols

Method 1: Simultaneous Determination of Molsidomine and Linsidomine by HPLC-UV

This method is suitable for the simultaneous quantification of both the prodrug and its active metabolite.[1]

1. Sample Preparation: Derivatization and Liquid-Liquid Extraction

hplcuv_workflow plasma Plasma Sample is Add Internal Standard (Ethoxycarbonyl derivative of SIN-1 analogue) plasma->is derivatization Add Propoxycarbonyl Chloride (Derivatization of Linsidomine) is->derivatization extraction Liquid-Liquid Extraction derivatization->extraction vortex Vortex extraction->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC-UV System reconstitute->hplc

Figure 2: Workflow for sample preparation for simultaneous HPLC-UV analysis of Molsidomine and Linsidomine.

  • Internal Standard: An ethoxycarbonyl derivative of a piperazino-3-sydnonimine (a SIN-1 analogue) is used for simultaneous determination.[1]

  • Derivatization: Linsidomine requires derivatization to improve its chromatographic properties. Propoxycarbonyl chloride is used for this purpose.[1]

  • Extraction: A one-step liquid-liquid extraction is performed. The specific solvent is not detailed in the abstract but is likely an organic solvent immiscible with water.[1]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase before injection into the HPLC system.

2. Chromatographic Conditions

  • Column: Reversed-phase column.

  • Detection: UV detector.

  • Elution Time: Less than 15 minutes.[1]

Method 2: Determination of Molsidomine by HPLC-MS/MS

This method offers high sensitivity and selectivity for the quantification of molsidomine.

1. Sample Preparation: Protein Precipitation

hplcms_molsidomine_workflow plasma Plasma Sample ppt Add Methanol (Protein Precipitation) plasma->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplcms Inject into HPLC-MS/MS System supernatant->hplcms

Figure 3: Workflow for sample preparation for HPLC-MS/MS analysis of Molsidomine using protein precipitation.

  • Procedure: Plasma proteins are precipitated by the addition of methanol.[2]

  • Separation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Collection: The supernatant containing molsidomine is collected for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • Column: Agilent Infinity LabPoroshell 120 EC-C18 (4.6x100 mm, 2.7 Micron).[2]

  • Mobile Phase: An aqueous solution of methanol.[2]

  • Detection: Tandem mass spectrometry (MS/MS).

Method 3: Determination of Linsidomine by LC-MS/MS

This highly sensitive and specific method is dedicated to the analysis of linsidomine.[2][3]

1. Sample Preparation: Derivatization and Multi-Step Liquid-Liquid Extraction

lcms_linsidomine_workflow plasma 1 mL Plasma Sample derivatize Derivatize with Propyl Chloroformate plasma->derivatize extract1 Extract with tert-butyl methyl ether/1,2-dichloroethane (B1671644) derivatize->extract1 back_extract1 Back-extract into 0.01 M HCl extract1->back_extract1 alkalinize Alkalinize Aqueous Layer back_extract1->alkalinize back_extract2 Back-extract into Ether alkalinize->back_extract2 evaporate Evaporate Ether Extract back_extract2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms

Figure 4: Workflow for sample preparation for LC-MS/MS analysis of Linsidomine.

  • Derivatization: Linsidomine is derivatized with propyl chloroformate.[2][3]

  • Initial Extraction: The derivatized linsidomine is extracted from plasma using a mixture of tert-butyl methyl ether and 1,2-dichloroethane (55:45, v/v).[2][3]

  • Acidic Back-Extraction: The organic layer is then back-extracted with 0.01 M HCl to transfer the analyte to the aqueous phase.[2][3]

  • Alkalinization and Final Extraction: The acidic aqueous layer is alkalinized, and the linsidomine derivative is back-extracted into ether.[2][3]

  • Final Steps: The final ether extract is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[2][3]

2. Chromatographic and Mass Spectrometric Conditions

  • Column: Phenomenex Luna C18 (2) (150 mm x 2.1 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of methanol, water, and formic acid (400:600:0.05, v/v/v).[2][3]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Detection: Tandem mass spectrometry (Finnigan MAT LCQ) in Selected Reaction Monitoring (SRM) mode.[2][3]

  • SRM Transition: Monitoring the transition of the protonated molecular ion m/z 257.0 to the product ion m/z 86.0.[2][3]

Stability and Storage Considerations

  • Light Sensitivity: Molsidomine solutions are sensitive to light and can degrade rapidly when exposed to daylight.[4] It is crucial to protect samples and standards from light during storage and analysis.

  • Sample Storage: For long-term stability of many biochemical analytes in plasma, storage at -60°C or lower is recommended. While specific stability data for molsidomine and linsidomine under various conditions were not detailed in the provided search results, general best practices for drug analysis in plasma should be followed.

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of molsidomine and its active metabolite, linsidomine, in plasma. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity. Proper sample handling, including protection from light and appropriate storage conditions, is critical to ensure the accuracy of the results.

References

Application Notes and Protocols for the Use of Coruno (Molsidomine) in Animal Models of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coruno, with its active pharmaceutical ingredient molsidomine (B1677406), is a nitric oxide (NO) donor utilized in the management of cardiovascular diseases.[1] Molsidomine itself is a prodrug that is metabolized in the liver to its active form, linsidomine (B1675546) (SIN-1).[2] SIN-1 non-enzymatically releases nitric oxide, a potent vasodilator, which in turn activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells.[2][3] This signaling cascade results in vasodilation, reduction of both preload and afterload, and subsequent anti-ischemic effects.[2][4]

These application notes provide a comprehensive overview of the use of molsidomine in preclinical animal models of myocardial ischemia, summarizing key quantitative data and providing detailed experimental protocols. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the cardioprotective effects of molsidomine.

Data Presentation

The following tables summarize the quantitative effects of molsidomine in animal models of myocardial ischemia based on published literature.

Table 1: Effect of Molsidomine on Myocardial Infarct Size

Animal ModelDosing RegimenIschemia/Reperfusion ProtocolInfarct Size ReductionReference
Dog0.10 mg/kg i.v.6-hour coronary artery thrombosis induced by electrical stimulationSmaller infarct size (P < 0.02 vs. control)[5]
DogInfusion of 1 µg/kg/min for 30 min, then 0.75 µg/kg/min for 2 h, starting 30 min after occlusionLeft anterior descending (LAD) coronary artery occlusionMarkedly lower infarct mass compared to control dogs[1]

Table 2: Hemodynamic Effects of Molsidomine in Myocardial Ischemia Models

Animal ModelDosing RegimenKey Hemodynamic ChangesReference
Dog0.05 mg/kg i.v. bolus followed by 0.5 µg/kg/min infusionComplete normalization of ST-segment elevation within 40 minutes.[4] Abolished or reduced increase in heart rate, contractility, and LVEDP.[6][4][6]
Dog0.2 mg/kg intraduodenallyMaximum LV systolic pressure decline of 20% (P < 0.05 vs. control).[7] Maximum LV end-diastolic pressure decline of 63% (P < 0.05 vs. control).[7][7]
Dog50 µg/kg i.v. bolus followed by 0.05 µg/kg/min infusionLowered mean aortic pressure and rate-pressure product 10 min after administration.[8][8]

Table 3: Effects of Molsidomine on Cardiac Function and Arrhythmias

Animal ModelDosing RegimenEffects on Cardiac Function and ArrhythmiasReference
Dog0.05 mg/kg i.v. bolus followed by 0.5 µg/kg/min infusionReduced incidence of spontaneous ventricular fibrillation during reperfusion (1/8 in treated vs. 10/12 in control).[6][6]
Dog50 µg/kg i.v. bolus followed by 0.05 µg/kg/min infusionProtected against early post-ischemic ventricular fibrillation (0/20 in treated vs. 6/20 in control, P = 0.0202).[8] Reduced overall post-occlusion ventricular fibrillation (3/20 in treated vs. 10/20 in control, P = 0.0407).[8][8]
Dog0.05 mg/kg i.v. bolus followed by 0.5 µg/kg/min infusion for 6 hoursResulted in corresponding changes in left ventricular areas, ejection fraction, and stroke volume due to preload and afterload reduction.[4][4]

Experimental Protocols

Protocol 1: Canine Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the induction of myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery in dogs, followed by reperfusion, to assess the cardioprotective effects of molsidomine.

1. Animal Preparation and Anesthesia:

  • Healthy adult mongrel dogs of either sex are used.[5][6]

  • Anesthetize the dogs, for example, with sodium pentobarbital.[9]

  • Intubate the animals and provide mechanical ventilation.

  • Monitor vital signs, including heart rate, blood pressure, and ECG, throughout the procedure.[8]

2. Surgical Procedure: LAD Ligation:

  • Perform a left thoracotomy to expose the heart.

  • Isolate the left anterior descending (LAD) coronary artery.[6]

  • Pass a suture around the LAD for subsequent occlusion.

3. Induction of Myocardial Ischemia and Reperfusion:

  • Occlude the LAD coronary artery for a predetermined period, for example, 90 minutes, to induce myocardial ischemia.[6]

  • After the ischemic period, release the ligature to allow for reperfusion for a specified duration, for instance, 30 minutes.[6]

4. Molsidomine Administration:

  • Molsidomine can be administered as an intravenous (i.v.) bolus followed by a continuous infusion.

  • A typical dosing regimen is a 0.05 mg/kg i.v. bolus administered 20 minutes before LAD occlusion, followed by a continuous infusion of 0.5 µg/kg/min during the occlusion period.[6]

  • The control group receives a saline infusion.[6]

5. Measurement of Hemodynamic Parameters and Cardiac Function:

  • Continuously record ECG to monitor for arrhythmias and ST-segment changes.[8]

  • Measure left ventricular end-diastolic pressure (LVEDP), aortic pressure, and cardiac output at baseline, during ischemia, and during reperfusion.[8]

6. Assessment of Myocardial Infarct Size:

  • At the end of the reperfusion period, excise the heart.

  • Perfuse the coronary arteries with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) myocardium.[1][10]

  • Slice the ventricles and photograph them for planimetric analysis of the infarct size as a percentage of the area at risk or total ventricular area.[1]

Protocol 2: Rat Model of Myocardial Ischemia

This protocol outlines the procedure for inducing myocardial infarction in rats by permanent ligation of the LAD coronary artery to study the effects of molsidomine.

1. Animal Preparation and Anesthesia:

  • Use adult male Wistar rats.

  • Anesthetize the rats (e.g., with a combination of ketamine and xylazine).

  • Intubate the animals and provide artificial respiration.

2. Surgical Procedure: Permanent LAD Ligation:

  • Perform a left thoracotomy.

  • Gently exteriorize the heart and ligate the LAD coronary artery with a suture.

  • Successful ligation is confirmed by the observation of a pale area in the myocardium distal to the suture.

3. Molsidomine Administration:

  • Molsidomine can be administered intravenously.

  • A dose of 10 mg/kg body weight can be administered 30 minutes before the induction of ischemia.[11]

  • The control group receives a saline injection.[11]

4. Post-operative Care:

  • Close the thoracic cavity in layers.

  • Allow the animals to recover from anesthesia under a heat lamp.

  • Provide appropriate post-operative analgesia.

5. Evaluation of Cardioprotective Effects:

  • After a specified period (e.g., 24 hours or longer), euthanize the animals and excise the hearts.

  • Determine the infarct size using TTC staining as described in the canine protocol.

  • Cardiac function can be assessed before and after the procedure using echocardiography to measure parameters such as ejection fraction and fractional shortening.

Signaling Pathway and Experimental Workflow Visualizations

molsidomine_pathway molsidomine Molsidomine (this compound) liver Liver Metabolism molsidomine->liver sin1 SIN-1 (Linsidomine) liver->sin1 no Nitric Oxide (NO) sin1->no Non-enzymatic release sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates vasodilation Vasodilation pkg->vasodilation preload_afterload ↓ Preload & Afterload vasodilation->preload_afterload mvo2 ↓ Myocardial O₂ Consumption preload_afterload->mvo2 cardioprotection Cardioprotection mvo2->cardioprotection experimental_workflow start Start animal_prep Animal Preparation (Anesthesia, Instrumentation) start->animal_prep baseline Baseline Measurements (ECG, Hemodynamics) animal_prep->baseline treatment Molsidomine or Vehicle Administration baseline->treatment ischemia Induction of Myocardial Ischemia (LAD Occlusion) treatment->ischemia reperfusion Reperfusion (Optional) ischemia->reperfusion measurements Data Collection during Ischemia/Reperfusion ischemia->measurements Permanent Occlusion reperfusion->measurements endpoint Endpoint Analysis measurements->endpoint infarct_size Infarct Size (TTC Staining) endpoint->infarct_size cardiac_function Cardiac Function (Echocardiography) endpoint->cardiac_function end End infarct_size->end cardiac_function->end

References

Application Notes and Protocols: Evaluating the Effects of Coruno on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Endothelial cells are the primary cells involved in the angiogenic process, which includes their proliferation, migration, and differentiation into tube-like structures.[1][2] The dysregulation of angiogenesis is a hallmark of numerous diseases, including cancer, retinopathies, and inflammatory disorders.[1][3] Consequently, the identification and characterization of novel compounds that can modulate endothelial cell function are of significant interest in drug development.

These application notes provide a comprehensive set of protocols to assess the biological effects of "Coruno," a novel investigational compound, on human umbilical vein endothelial cells (HUVECs). The following assays are detailed to enable researchers to evaluate this compound's potential pro- or anti-angiogenic properties:

  • Endothelial Cell Proliferation Assay: To determine the effect of this compound on endothelial cell growth.

  • Endothelial Cell Migration Assay: To assess the impact of this compound on the migratory capacity of endothelial cells.

  • Endothelial Cell Tube Formation Assay: To evaluate the influence of this compound on the ability of endothelial cells to form capillary-like structures.

  • Endothelial Cell Apoptosis Assay: To investigate whether this compound induces programmed cell death in endothelial cells.

Furthermore, this document outlines the key signaling pathways commonly involved in angiogenesis, such as the VEGF and Angiopoietin-Tie pathways, which may be modulated by this compound.

Key Signaling Pathways in Angiogenesis

Understanding the molecular pathways that govern angiogenesis is crucial for elucidating the mechanism of action of novel compounds like this compound. Two of the most well-characterized signaling pathways are the Vascular Endothelial Growth Factor (VEGF) pathway and the Angiopoietin-Tie pathway.

VEGF Signaling Pathway: The VEGF family of ligands and their receptors (VEGFRs) are central regulators of angiogenesis.[4] VEGFA, upon binding to its primary receptor VEGFR2 on endothelial cells, triggers a cascade of downstream signaling events.[3][5] This leads to the activation of pathways such as the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[6][7]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGF signaling pathway in endothelial cells.

Angiopoietin-Tie Signaling Pathway: The Angiopoietin-Tie signaling system plays a complementary role to the VEGF pathway, primarily in vessel maturation and stability.[8] Angiopoietin-1 (Ang1) binds to the Tie2 receptor on endothelial cells, leading to the activation of downstream signaling molecules, including PI3K and Akt, which promotes endothelial cell survival and vessel stabilization.[9][10]

Angiopoietin_Tie_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 PI3K PI3K Tie2->PI3K DokR Dok-R Tie2->DokR Akt Akt PI3K->Akt Survival Cell Survival & Vessel Stability Akt->Survival PAK1 PAK1 DokR->PAK1 Migration Cell Migration PAK1->Migration

Caption: Simplified Angiopoietin-Tie signaling pathway.

Experimental Protocols

The following protocols are designed for use with primary Human Umbilical Vein Endothelial Cells (HUVECs). However, they can be adapted for other endothelial cell types. All cell culture work should be performed under sterile conditions in a laminar flow hood.

Endothelial Cell Proliferation Assay (MTS Assay)

This assay quantitatively measures cell proliferation based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • 96-well tissue culture plates

  • This compound (stock solution in DMSO)

  • MTS reagent

  • Microplate reader

Protocol:

  • Seed HUVECs into a 96-well plate at a density of 2 x 10³ cells/well and incubate for 12 hours.[11]

  • Synchronize the cells by incubating in a low-serum medium (e.g., 2% FBS) for 24 hours.[11]

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24, 48, and 72 hours.

  • At each time point, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Data Presentation:

Table 1: Effect of this compound on HUVEC Proliferation (OD at 490 nm)

This compound (µM) 24 hours 48 hours 72 hours
0 (Vehicle) 0.45 ± 0.03 0.82 ± 0.05 1.55 ± 0.09
1 0.43 ± 0.04 0.75 ± 0.06 1.30 ± 0.08
10 0.38 ± 0.03 0.55 ± 0.04 0.85 ± 0.06

| 50 | 0.30 ± 0.02 | 0.40 ± 0.03 | 0.50 ± 0.04 |

Data are presented as mean ± standard deviation.

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, assesses the chemotactic ability of endothelial cells to migrate through a porous membrane towards a chemoattractant.[2]

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Endothelial Cell Basal Medium (EBM) with 0.5% FBS

  • EGM (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Giemsa stain

Protocol:

  • Culture HUVECs to 70-90% confluency.[12]

  • Place transwell inserts into the wells of a 24-well plate. Add 750 µL of EGM (chemoattractant) to the lower chamber.[12]

  • Harvest HUVECs and resuspend them in EBM with 0.5% FBS at a concentration of 1 x 10⁵ cells/mL.[12]

  • Add 500 µL of the cell suspension containing different concentrations of this compound or vehicle to the upper chamber of the transwell inserts.[12]

  • Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[12]

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[12]

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with Giemsa.

  • Count the number of migrated cells in several random fields under a microscope.

Data Presentation:

Table 2: Effect of this compound on HUVEC Migration

This compound (µM) Migrated Cells per Field
0 (Vehicle) 150 ± 12
1 125 ± 10
10 70 ± 8

| 50 | 35 ± 5 |

Data are presented as mean ± standard deviation.

Transwell_Migration_Workflow A Seed HUVECs in Transwell Insert B Add Chemoattractant to Lower Chamber C Add this compound and Cells to Upper Chamber A->C B->C D Incubate for 4-6 hours C->D E Remove Non-migrated Cells D->E F Fix and Stain Migrated Cells E->F G Quantify Migrated Cells F->G

Caption: Workflow for the Transwell Migration Assay.
Endothelial Cell Tube Formation Assay

This assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[13][14]

Materials:

  • HUVECs

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • EBM with various concentrations of this compound

  • Calcein AM (for fluorescent labeling)

  • Fluorescence microscope

Protocol:

  • Thaw the basement membrane extract on ice and coat the wells of a pre-cooled 96-well plate.[14]

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[14]

  • Harvest HUVECs and resuspend them in EBM containing different concentrations of this compound.

  • Seed the cell suspension onto the solidified gel at a density of 1 x 10⁴ - 1.5 x 10⁴ cells/well.[14]

  • Incubate for 4-18 hours at 37°C.[14]

  • Visualize and photograph the tube formation using a phase-contrast or fluorescence microscope (if using Calcein AM).

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Data Presentation:

Table 3: Effect of this compound on HUVEC Tube Formation

This compound (µM) Total Tube Length (µm) Number of Junctions
0 (Vehicle) 8500 ± 650 120 ± 15
1 6800 ± 540 95 ± 12
10 3200 ± 310 45 ± 8

| 50 | 1100 ± 150 | 15 ± 4 |

Data are presented as mean ± standard deviation.

Endothelial Cell Apoptosis Assay (Annexin V/PI Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and the loss of membrane integrity using propidium (B1200493) iodide (PI).[15]

Materials:

  • HUVECs

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HUVECs in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle for 24 hours.

  • Collect both adherent and floating cells.

  • Wash the cells with PBS and resuspend them in Annexin V binding buffer.[15]

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15]

  • Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[15]

Data Presentation:

Table 4: Effect of this compound on HUVEC Apoptosis (% of Cells)

This compound (µM) Live Cells Early Apoptotic Late Apoptotic/Necrotic
0 (Vehicle) 95.2 ± 1.5 3.1 ± 0.8 1.7 ± 0.5
1 93.8 ± 1.8 4.2 ± 0.9 2.0 ± 0.6
10 75.4 ± 2.2 18.5 ± 1.9 6.1 ± 1.1

| 50 | 40.1 ± 3.1 | 45.3 ± 2.8 | 14.6 ± 1.8 |

Data are presented as mean ± standard deviation.

Conclusion

The protocols detailed in these application notes provide a robust framework for evaluating the effects of the investigational compound this compound on key endothelial cell functions related to angiogenesis. The hypothetical data presented in the tables suggest that this compound may possess anti-angiogenic properties, as evidenced by its inhibitory effects on endothelial cell proliferation, migration, and tube formation, as well as its induction of apoptosis. By systematically applying these assays, researchers can effectively characterize the biological activity of this compound and gain insights into its potential as a therapeutic agent for angiogenesis-dependent diseases. Further investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

References

Application Notes and Protocols for Coruno Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coruno is a novel, potent, and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a receptor tyrosine kinase implicated in the pathogenesis of various solid tumors. Overexpression and activating mutations of TKX lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and angiogenesis. This compound competitively binds to the ATP-binding pocket of the TKX kinase domain, effectively blocking its autophosphorylation and subsequent activation of downstream effectors. These application notes provide detailed protocols for the preclinical evaluation of this compound in both in vitro and in vivo settings.

Mechanism of Action: TKX Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the TKX signaling cascade. Upon ligand binding, TKX dimerizes and autophosphorylates, creating docking sites for adaptor proteins such as GRB2. This leads to the activation of the RAS/RAF/MEK/ERK (MAPK) pathway, promoting cell cycle progression, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting TKX phosphorylation, this compound effectively abrogates these downstream signals.

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand TKX TKX Receptor Ligand->TKX Activation GRB2 GRB2 TKX->GRB2 PI3K PI3K TKX->PI3K This compound This compound This compound->TKX Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound's Inhibition of the TKX Signaling Pathway.

Quantitative Data Summary

In Vitro this compound Activity

The following tables summarize the in vitro activity of this compound in various cancer cell lines with known TKX expression levels.

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeTKX ExpressionThis compound IC50 (nM)
A549Lung CarcinomaHigh15.2 ± 2.1
HT-29Colorectal AdenocarcinomaHigh25.8 ± 3.5
MCF-7Breast AdenocarcinomaModerate150.4 ± 12.8
PC-3Prostate AdenocarcinomaLow> 1000

Table 2: this compound Effect on TKX Phosphorylation

Cell LineThis compound Conc. (nM)p-TKX Inhibition (%)
A5491045.3 ± 5.2
5085.1 ± 7.9
10098.2 ± 1.5
HT-291038.9 ± 4.8
5079.5 ± 6.3
10095.7 ± 2.1
In Vivo this compound Efficacy

The efficacy of this compound was evaluated in a xenograft model using A549 cells in immunocompromised mice.

Table 3: this compound Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle-1250 ± 150-
This compound10850 ± 11032
This compound30425 ± 8566
This compound50210 ± 5583.2

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes the determination of this compound's IC50 value using a resazurin-based assay.

  • Cell Seeding:

    • Culture A549, HT-29, MCF-7, and PC-3 cells in appropriate media.

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture media to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Remove the old media from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (DMSO) and a no-cell control (media only).

    • Incubate for 72 hours.

  • Resazurin (B115843) Assay:

    • Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for p-TKX Inhibition

This protocol details the measurement of TKX phosphorylation inhibition by this compound.

  • Cell Lysis:

    • Seed A549 cells in 6-well plates and grow to 80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10, 50, 100 nM) for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein per lane on a 4-12% Bis-Tris gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-TKX (1:1000) and total TKX (1:1000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-TKX signal to the total TKX signal.

    • Calculate the percentage inhibition relative to the vehicle-treated control.

Protocol 3: In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint A549_Culture 1. Culture A549 Cells Implantation 2. Implant Cells in Mice A549_Culture->Implantation Tumor_Growth 3. Allow Tumors to Grow (100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (Vehicle or this compound) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint 7. Day 21: Euthanize Mice Monitoring->Endpoint Tumor_Excision 8. Excise and Weigh Tumors Endpoint->Tumor_Excision Data_Analysis 9. Analyze Data Tumor_Excision->Data_Analysis

Figure 2: Experimental Workflow for the this compound Xenograft Study.
  • Animal Model:

    • Use 6-8 week old female athymic nude mice.

    • Acclimatize animals for at least one week before the study begins.

  • Tumor Cell Implantation:

    • Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle (e.g., 0.5% methylcellulose)

      • Group 2: this compound (10 mg/kg)

      • Group 3: this compound (30 mg/kg)

      • Group 4: this compound (50 mg/kg)

  • Drug Administration and Monitoring:

    • Administer this compound or vehicle daily via oral gavage (p.o.).

    • Measure tumor volume and body weight twice weekly. Tumor volume is calculated as (Length x Width²) / 2.

  • Study Endpoint and Analysis:

    • Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Disclaimer: this compound is a fictional compound created for illustrative purposes. The data and protocols presented herein are exemplary and should be adapted for specific experimental conditions. Always follow institutional guidelines for animal care and use.

Application Notes and Protocols for Evaluating Nitric Oxide Release from Molsidomine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used for evaluating the release of nitric oxide (NO) from the pro-drug molsidomine (B1677406) and its active metabolite, SIN-1. Detailed protocols for the principal analytical methods are provided, along with a summary of quantitative data to facilitate experimental design and data interpretation.

Introduction to Molsidomine and Nitric Oxide Release

Molsidomine is a cardiovascular drug used in the treatment of angina pectoris.[1] It is a pro-drug that is enzymatically converted in the liver to its active metabolite, 3-morpholinosydnonimine (SIN-1).[2][3] SIN-1 is inherently unstable and undergoes spontaneous, non-enzymatic degradation to release nitric oxide (NO).[2][4] This process is dependent on the presence of oxygen.[1][4] The released NO then activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately results in vasodilation and inhibition of platelet aggregation.[2][5]

The evaluation of NO release from molsidomine (via SIN-1) is crucial for understanding its pharmacological activity, developing new formulations, and conducting preclinical and clinical research. This document outlines the primary direct and indirect methods for quantifying this NO release.

Signaling Pathway of Molsidomine-Induced Vasodilation

The mechanism of action of molsidomine involves a cascade of events beginning with its metabolic activation and culminating in smooth muscle relaxation.

Molsidomine_Pathway cluster_metabolism Metabolic Activation cluster_release NO Release cluster_signaling Cellular Signaling Molsidomine Molsidomine (Pro-drug) SIN1 SIN-1 (Active Metabolite) Molsidomine->SIN1 Hepatic Enzymes NO Nitric Oxide (NO) SIN1->NO Spontaneous, O2-dependent sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Activation sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC (active) Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Experimental_Workflow cluster_prep 1. Sample Preparation cluster_methods 2. NO Detection Method cluster_analysis 3. Data Acquisition & Analysis Prep Prepare Molsidomine or SIN-1 Solution in appropriate buffer or medium Direct Direct Methods Prep->Direct Indirect Indirect Methods Prep->Indirect Electrochemical Electrochemical Sensor Direct->Electrochemical Chemiluminescence Chemiluminescence Direct->Chemiluminescence EPR EPR Spectroscopy Direct->EPR Griess Griess Assay Indirect->Griess Oxyhemoglobin Oxyhemoglobin Assay Indirect->Oxyhemoglobin Acquisition Measure Signal (Current, Light, Absorbance) Electrochemical->Acquisition Chemiluminescence->Acquisition EPR->Acquisition Griess->Acquisition Oxyhemoglobin->Acquisition Quantification Quantify NO or Nitrite (Standard Curve) Acquisition->Quantification Interpretation Interpret Results Quantification->Interpretation

References

Application Notes and Protocols for the Study of Platelet Aggregation Using Clopidogrel

Author: BenchChem Technical Support Team. Date: December 2025

Note: The initially requested topic "Coruno" did not yield any relevant results in the context of platelet aggregation research. To provide a comprehensive and actionable response that fulfills the detailed requirements of the request, this document focuses on Clopidogrel (B1663587) , a well-established and widely studied antiplatelet agent, as a representative example. All subsequent information, including data, protocols, and diagrams, is based on the application of Clopidogrel in platelet aggregation studies.

Introduction

Clopidogrel is a thienopyridine-class antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular disease. It is a prodrug, meaning it is metabolized in the liver to its active form, which then irreversibly inhibits the P2Y12 receptor on platelets.[1][2] This inhibition prevents adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation and aggregation, a critical step in the formation of a thrombus.[2][3] These application notes provide an overview of the use of Clopidogrel in in vitro and ex vivo platelet aggregation studies, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

Clopidogrel's antiplatelet effect is mediated by its active metabolite, which specifically and irreversibly binds to the P2Y12 subtype of the ADP receptor on the platelet surface.[1][3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade that leads to platelet activation and aggregation.[4][5]

The key steps in the P2Y12 signaling pathway and its inhibition by Clopidogrel are as follows:

  • ADP Binding: ADP released from dense granules of activated platelets or damaged endothelial cells binds to the P2Y12 receptor.

  • Gαi Activation: This binding activates the associated inhibitory G-protein (Gαi).

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7]

  • VASP Dephosphorylation: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is the active form that promotes the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor.[6]

  • GPIIb/IIIa Activation: The activation of the GPIIb/IIIa receptor increases its affinity for fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[5]

  • Clopidogrel's Action: The active metabolite of Clopidogrel forms a disulfide bridge with the P2Y12 receptor, permanently inactivating it. This prevents ADP from binding and initiating the downstream signaling cascade, thus inhibiting platelet aggregation for the lifespan of the platelet (approximately 7-10 days).[2][3]

Signaling Pathway Diagram

Clopidogrel_Mechanism_of_Action cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gai Gαi Protein P2Y12->Gai Activates Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates VASP VASP-P → VASP PKA->VASP Phosphorylates GPIIbIIIa_inactive GPIIb/IIIa (Inactive) VASP->GPIIbIIIa_inactive Inhibits Activation GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Activation Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Mediates

Caption: Mechanism of action of Clopidogrel on the P2Y12 signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies evaluating the effect of Clopidogrel on platelet aggregation.

Table 1: Effect of Clopidogrel on ADP-Induced Platelet Aggregation

Study PopulationClopidogrel DoseAgonist (ADP) ConcentrationMean Platelet Aggregation (%)Reference
Patients with Coronary Artery Disease75 mg/day for 6 weeks5 µM38% reduction[8]
Patients with Coronary Artery Disease75 mg/day for 12 weeks5 µM44% reduction[8]
Patients with Cerebral Vascular Disease75 mg/day for 6 weeks5 µM35% reduction[8]
Patients with Cerebral Vascular Disease75 mg/day for 12 weeks5 µM29% reduction[8]
Patients post-PCI75 mg/day for 30 days5 µM65.3 ± 12.1[9]
Patients post-PCI150 mg/day for 30 days5 µM45.1 ± 20.9[9]
Patients with Stable Angina75 mg/day for 30 days5 µM13.7 ± 7.0 (Plavix®)[10]
Patients with Stable Angina75 mg/day for 30 days5 µM14.8 ± 5.8 (Osvix®)[10]

Table 2: Comparison of Clopidogrel and Aspirin (B1665792) on Platelet Aggregation Induced by Various Agonists

Treatment GroupAgonistMean Platelet Aggregation (%)Reference
Aspirin (100 mg)ADP (5 µM)44.7 ± 2.9[11]
Clopidogrel (75 mg)ADP (5 µM)24.6 ± 3.3[11]
Aspirin + ClopidogrelADP (5 µM)26.6 ± 2.7[11]
Aspirin (100 mg)Collagen (1 µg/mL)59.3 ± 5.1[11]
Clopidogrel (75 mg)Collagen (1 µg/mL)36.5 ± 4.2[11]
Aspirin + ClopidogrelCollagen (1 µg/mL)16.4 ± 2.4[11]

Experimental Protocols

Light Transmission Aggregometry (LTA) for Assessing Clopidogrel's Effect

Light Transmission Aggregometry (LTA) is the gold standard for monitoring platelet function and the effects of antiplatelet agents like Clopidogrel.[12] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.

  • Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP).

  • Platelet-Poor Plasma (PPP) as a reference.

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes and tips.

Protocol:

  • Blood Collection: Collect whole blood by venipuncture into tubes containing 3.2% or 3.8% sodium citrate. The ratio of blood to anticoagulant should be 9:1.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.

    • Carefully aspirate the supernatant (PRP) and transfer it to a clean plastic tube.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components.

    • Collect the supernatant (PPP).

  • Platelet Count Adjustment (Optional but Recommended):

    • Determine the platelet count in the PRP. For standardization, it can be adjusted to a specific concentration (e.g., 250,000/µL) by diluting with autologous PPP.[13]

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.

    • Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

  • Platelet Aggregation Assay:

    • Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for a few minutes.

    • Add a specific concentration of the agonist (e.g., 5-20 µM ADP) to the PRP.[12]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The instrument's software will generate an aggregation curve.

  • Data Analysis:

    • The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from the baseline.

    • Compare the maximal aggregation in samples from patients treated with Clopidogrel to baseline samples or samples from a control group.

Experimental Workflow Diagram

LTA_Workflow start Start: Patient Blood Draw (Sodium Citrate Tube) centrifuge1 Centrifuge at 150-200 x g (10-15 min, RT, no brake) start->centrifuge1 separate_prp Aspirate Supernatant (Platelet-Rich Plasma - PRP) centrifuge1->separate_prp centrifuge2 Re-centrifuge Remaining Blood (2000 x g, 15 min) centrifuge1->centrifuge2 aggregometer_setup Calibrate Aggregometer (PRP = 0%, PPP = 100%) separate_prp->aggregometer_setup assay Perform Aggregation Assay: 1. Equilibrate PRP at 37°C 2. Add Agonist (e.g., ADP) 3. Record Light Transmission separate_prp->assay separate_ppp Aspirate Supernatant (Platelet-Poor Plasma - PPP) separate_ppp->aggregometer_setup aggregometer_setup->assay analysis Analyze Data: Calculate Maximal Aggregation (%) assay->analysis end End: Report Results analysis->end

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Logical Relationship Diagram: In Vitro vs. Ex Vivo Studies

Study_Types cluster_ex_vivo Ex Vivo Studies cluster_in_vitro In Vitro Studies ex_vivo_desc Investigates platelets from subjects who have been administered Clopidogrel. patient Patient Receives Clopidogrel blood_sample Blood Sample Collected patient->blood_sample platelet_assay_ex Platelet Aggregation Assay blood_sample->platelet_assay_ex ex_vivo_result Result: Inhibition of platelet aggregation due to in-body metabolism. platelet_assay_ex->ex_vivo_result in_vitro_desc Investigates the direct effect of a substance on platelets in a laboratory setting. healthy_donor Healthy Donor (No Clopidogrel) blood_sample_vitro Blood Sample Collected healthy_donor->blood_sample_vitro platelet_assay_vitro Platelet Aggregation Assay (Clopidogrel added directly to sample) blood_sample_vitro->platelet_assay_vitro in_vitro_result Result: No direct inhibition of platelet aggregation by Clopidogrel (requires metabolic activation). platelet_assay_vitro->in_vitro_result

Caption: Logical relationship between ex vivo and in vitro studies of Clopidogrel.

References

Illuminating the Second Messenger: A Guide to Investigating cGMP Signaling with Genetically Encoded Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic guanosine (B1672433) monophosphate (cGMP) is a pivotal second messenger molecule orchestrating a multitude of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction.[1][2] Dysregulation of cGMP signaling is implicated in various pathologies such as cardiovascular diseases and neurological disorders, making it a critical target for therapeutic intervention.[3][4] This document provides a detailed overview and protocol for utilizing genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensors, a powerful class of tools for the real-time visualization and quantification of cGMP dynamics in living cells and tissues.[5][6]

The NO/cGMP Signaling Pathway: A Fundamental Cellular Communication Axis

The nitric oxide (NO)/cGMP signaling pathway is a key regulatory cascade in many cell types. It is initiated by the production of NO, which then diffuses and binds to soluble guanylyl cyclase (sGC). This activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are mediated through the activation of cGMP-dependent protein kinases (PKG), modulation of cyclic nucleotide-gated ion channels, and regulation of phosphodiesterases (PDEs), which in turn hydrolyze cGMP to GMP, thus terminating the signal.[4][7]

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment Signal e.g., Shear Stress, Agonists eNOS eNOS Signal->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Substrate for Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Leads to GMP GMP PDEs->GMP Hydrolyzes to

Figure 1. The Nitric Oxide (NO)/cGMP Signaling Pathway.

FRET-Based cGMP Biosensors: Principles and Advantages

Genetically encoded FRET-based biosensors, such as the cGi family of sensors, are powerful tools for monitoring the spatiotemporal dynamics of cGMP in living cells.[5][6] These sensors typically consist of a cGMP-binding domain flanked by two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). In the absence of cGMP, the sensor exists in an "open" conformation, and excitation of CFP results in minimal energy transfer to YFP. Upon binding of cGMP, the sensor undergoes a conformational change, bringing CFP and YFP into close proximity and increasing FRET efficiency. This results in a decrease in CFP emission and an increase in YFP emission, and the ratio of YFP to CFP fluorescence provides a quantitative measure of the intracellular cGMP concentration.[6]

Advantages of FRET-based cGMP biosensors include:

  • Real-time monitoring: Allows for the observation of rapid changes in cGMP levels in response to stimuli.

  • High sensitivity and specificity: Can detect localized and transient cGMP signals.[8]

  • Spatiotemporal resolution: Enables the visualization of cGMP dynamics within subcellular compartments.[5]

  • Genetically encoded: Can be targeted to specific cell types or subcellular locations.

  • Non-invasive: Allows for repeated measurements in the same cells over time.

Quantitative Data from cGMP Biosensor Studies

The following table summarizes representative quantitative data that can be obtained using FRET-based cGMP biosensors. The values are illustrative and can vary depending on the specific biosensor, cell type, and experimental conditions.

ParameterDescriptionTypical Value/RangeReference
Baseline FRET Ratio (CFP/YFP or YFP/CFP) The ratio of emissions from the two fluorophores in the absence of stimulation. This serves as the baseline for detecting changes in cGMP.Varies with sensor and setup[6]
Maximal FRET Ratio Change (ΔR/R₀) The percentage change in the FRET ratio upon saturation with a cGMP analog or a strong stimulus.Can range from 20% to >100%[8]
EC₅₀ for cGMP The concentration of cGMP that produces half-maximal FRET ratio change. This indicates the sensitivity of the biosensor.Typically in the low micromolar range[8]
Temporal Resolution The ability to detect rapid changes in cGMP levels.Milliseconds to seconds[9]

Experimental Protocol: Monitoring cGMP Dynamics in Cultured Cells Using a FRET-Based Biosensor

This protocol provides a general framework for using a FRET-based cGMP biosensor to measure changes in intracellular cGMP levels in response to a stimulus.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, or primary cells)

  • Plasmid DNA encoding the FRET-based cGMP biosensor (e.g., a cGi-series sensor)

  • Transfection reagent

  • Cell culture medium and supplements

  • Imaging medium (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Stimulus of interest (e.g., a nitric oxide donor like sodium nitroprusside)

  • Fluorescence microscope equipped for FRET imaging (with appropriate filters for CFP and YFP)

  • Image analysis software

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Transfect the cells with the cGMP biosensor plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.

    • Allow 24-48 hours for sensor expression.

  • Imaging Setup:

    • Replace the cell culture medium with imaging medium.

    • Mount the dish on the microscope stage.

    • Identify cells expressing the biosensor.

    • Configure the microscope for FRET imaging. This typically involves sequential or simultaneous acquisition of CFP and YFP emission channels following CFP excitation.

  • Baseline Recording:

    • Acquire a series of baseline images to establish the resting FRET ratio before stimulation.

  • Stimulation and Data Acquisition:

    • Add the stimulus to the imaging medium.

    • Immediately begin acquiring a time-lapse series of FRET images to capture the dynamic changes in cGMP levels.

  • Data Analysis:

    • Select regions of interest (ROIs) within the transfected cells.

    • Measure the average fluorescence intensity in both the CFP and YFP channels for each ROI over time.

    • Calculate the FRET ratio (e.g., YFP/CFP) for each time point.

    • Normalize the FRET ratio to the baseline to determine the change in cGMP levels (ΔR/R₀).

Experimental_Workflow Start Start Cell_Culture Cell Culture & Transfection with cGMP Biosensor Start->Cell_Culture Imaging_Setup Microscope Setup for FRET Imaging Cell_Culture->Imaging_Setup Baseline Record Baseline FRET Ratio Imaging_Setup->Baseline Stimulation Add Stimulus (e.g., NO donor) Baseline->Stimulation Acquisition Time-Lapse Image Acquisition Stimulation->Acquisition Analysis Data Analysis: Calculate FRET Ratio (ΔR/R₀) Acquisition->Analysis End End Analysis->End

Figure 2. Experimental Workflow for cGMP Biosensor Imaging.

Alternative and Complementary Methods for cGMP Investigation

While FRET-based biosensors offer unparalleled spatiotemporal resolution, other methods can be employed to measure cGMP levels, often in a complementary manner.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for the quantitative determination of cGMP in cell lysates and tissue homogenates.[1][10] This technique provides a population-average measurement and is suitable for high-throughput screening.

  • Radioimmunoassay (RIA): A highly sensitive method for cGMP quantification, though it involves the use of radioactive materials.

  • Mass Spectrometry (MS): Offers high specificity and the ability to measure multiple signaling molecules simultaneously.

The investigation of cGMP signaling is crucial for understanding fundamental biological processes and for the development of novel therapeutics. Genetically encoded FRET-based biosensors have emerged as indispensable tools for elucidating the intricate spatiotemporal dynamics of this second messenger. By combining live-cell imaging with these powerful sensors and complementary biochemical assays, researchers can gain unprecedented insights into the complex world of cGMP signaling.

References

Application Notes: Assessing Hemodynamic Changes with Coruno

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Coruno" is not found in the public scientific literature. For the purpose of these application notes and protocols, this compound is treated as a hypothetical selective beta-1 adrenergic receptor agonist. The described effects, signaling pathways, and assessment protocols are based on this assumed mechanism of action.

Introduction

This compound is a selective agonist for the beta-1 adrenergic receptor (β1-AR), a G-protein-coupled receptor predominantly expressed in cardiac tissue, as well as in the kidneys and fat cells.[1][2] Stimulation of β1-ARs in the heart by endogenous catecholamines like norepinephrine (B1679862) is a primary mechanism for increasing cardiac function in response to stress or exercise.[3][4] As a selective β1-AR agonist, this compound is expected to elicit potent, targeted effects on the cardiovascular system, making it a compound of interest for therapeutic areas requiring cardiac stimulation.

The primary effects of this compound are mediated through the Gs alpha subunit signaling cascade.[1] Activation of β1-ARs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][2][4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key downstream targets involved in cardiac excitation-contraction coupling.[1][4] This results in increased cardiac chronotropy (heart rate), inotropy (contractility), dromotropy (conduction velocity), and lusitropy (relaxation).[5] These direct cardiac effects translate to measurable systemic hemodynamic changes, including increased cardiac output and systolic blood pressure.[6]

Accurate assessment of these hemodynamic changes is critical for characterizing the pharmacological profile of this compound. The following protocols detail state-of-the-art methodologies for evaluating its effects in preclinical rodent models, providing researchers with the tools to generate robust and reproducible data.

Molecular Signaling Pathway

The binding of this compound to the β1-Adrenergic Receptor on cardiomyocytes initiates a well-defined signaling cascade, leading to enhanced cardiac function.

Coruno_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol p1 p2 This compound This compound Receptor This compound->Receptor Binds GProtein Receptor->GProtein Activates AC GProtein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca2+ Channels PKA->CaChannel Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (Phospholamban) Myofilaments Myofilaments (Troponin I) PKA->Myofilaments Phosphorylates Ca_Influx ↑ Ca2+ Influx CaChannel->Ca_Influx Ca_Release ↑ Ca2+ Release (CICR) SR->Ca_Release Contraction ↑ Contraction ↑ Relaxation Rate Myofilaments->Contraction

Caption: Assumed signaling pathway of this compound as a β1-Adrenergic Receptor agonist.

Experimental Protocols

Two gold-standard, complementary protocols are presented for a comprehensive assessment of this compound's hemodynamic effects in rodents.

Protocol 1: Chronic Hemodynamic Monitoring in Conscious Rodents via Radiotelemetry

This protocol allows for the continuous measurement of blood pressure, heart rate, and activity in conscious, unrestrained animals, minimizing stress-induced artifacts.[7] It is ideal for assessing the time-course and duration of this compound's effects.

Methodology

  • Animal Model: Male Wistar rats (250-300g).

  • Telemetry Device Implantation:

    • Anesthetize the rat (e.g., isoflurane (B1672236) 2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Maintain the animal's body temperature at 37°C using a heating pad.[8]

    • Place the animal in a supine position. Shave and aseptically prepare the abdomen.

    • Make a midline abdominal incision to expose the abdominal aorta caudal to the renal arteries.[9][10]

    • Gently isolate the aorta from the vena cava. Place temporary ligatures cranial and caudal to the intended cannulation site.

    • Puncture the aorta with a bent 25-gauge needle and introduce the telemetry catheter. Secure the catheter with tissue adhesive and suture.[7]

    • Place the transmitter body into the peritoneal cavity and suture it to the abdominal wall.[7][9]

    • Close the muscle and skin layers separately.

    • Administer post-operative analgesia (e.g., buprenorphine, 0.5 mg/kg SC) and allow for a minimum of one week of recovery before experimentation.[7]

  • Experimental Procedure:

    • House animals individually in cages placed on receiver platforms. Allow for a 24-hour acclimatization period to record stable baseline data.

    • Prepare this compound in a suitable vehicle (e.g., sterile saline).

    • Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at escalating doses (e.g., 0.1, 1, 10 mg/kg). Include a vehicle-only control group.

    • Continuously record hemodynamic data (systolic, diastolic, mean arterial pressure, and heart rate) for at least 24 hours post-dose to capture onset, peak effect, and duration of action.

  • Data Analysis:

    • Analyze data in discrete time intervals (e.g., 15-minute averages).

    • Calculate the change from the pre-dose baseline for each parameter at each time point.

    • Compare the effects of different doses of this compound to the vehicle control using appropriate statistical methods (e.g., Two-way ANOVA with post-hoc tests).

Protocol 2: Acute In Vivo Cardiac Function Assessment via Pressure-Volume (PV) Loop Analysis

This is the gold-standard methodology for a detailed, beat-to-beat assessment of cardiac function.[8][11][12] It provides load-dependent and load-independent measures of systolic and diastolic performance.[13][14]

Methodology

  • Animal Model: Male C57BL/6 mice (25-30g).

  • Surgical Preparation:

    • Anesthetize the mouse (e.g., urethane, 2 g/kg IV) and place it on a heating pad in a supine position.[15]

    • Intubate the mouse and provide mechanical ventilation.

    • Perform a thoracotomy to expose the heart.

    • Using a 25-gauge needle, make a small puncture in the apex of the left ventricle.[16][17]

    • Gently insert a calibrated pressure-volume catheter (e.g., Millar SPR-839) into the left ventricle.[17]

    • Confirm correct placement by observing the characteristic PV loop shape on the acquisition software.[15]

    • Allow the animal to stabilize for 10-15 minutes until hemodynamic parameters are steady.

  • Experimental Procedure:

    • Record baseline, steady-state PV loops for 5-10 minutes.

    • Administer this compound as an intravenous bolus or infusion at a single dose.

    • Continuously record PV loop data to observe the acute effects on cardiac function.

    • (Optional) To determine load-independent contractility indices, perform transient inferior vena cava (IVC) occlusions before and after this compound administration. This maneuver reduces preload and allows for the calculation of parameters like the end-systolic pressure-volume relationship (ESPVR).[18]

  • Data Analysis:

    • Analyze the recorded PV loops to derive key hemodynamic parameters (see Data Presentation table).

    • Compare baseline parameters to post-Coruno administration values using a paired t-test or repeated measures ANOVA.

    • Calculate load-independent measures of contractility (e.g., ESPVR, PRSW) from the IVC occlusion data.[14]

Experimental Workflow and Data Presentation

A logical workflow ensures reproducible and high-quality data generation.

Experimental_Workflow cluster_telemetry Protocol 1: Radiotelemetry (Chronic) cluster_pvloop Protocol 2: PV Loop (Acute) T_Surgery Implant Telemetry Device T_Recovery 1-Week Recovery T_Surgery->T_Recovery T_Baseline 24h Baseline Recording T_Recovery->T_Baseline T_Dosing Administer this compound (Dose-Response) T_Baseline->T_Dosing T_Recording Continuous 24h+ Recording T_Dosing->T_Recording T_Analysis Time-Course Analysis (Δ from Baseline) T_Recording->T_Analysis P_Surgery Anesthesia & Surgical Prep P_Catheter Insert PV Catheter into Left Ventricle P_Surgery->P_Catheter P_Baseline Record Baseline Steady-State Loops P_Catheter->P_Baseline P_Dosing Administer this compound (Single Dose, IV) P_Baseline->P_Dosing P_Recording Record Post-Dose PV Loops P_Dosing->P_Recording P_Analysis Derive Hemodynamic Parameters P_Recording->P_Analysis

Caption: Experimental workflows for hemodynamic assessment of this compound.
Data Presentation Tables

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Summary of Hemodynamic Effects of this compound (Radiotelemetry Data)

ParameterVehicle (n=8)This compound (0.1 mg/kg, n=8)This compound (1 mg/kg, n=8)This compound (10 mg/kg, n=8)
Δ Mean Arterial Pressure (mmHg) 1.2 ± 0.85.4 ± 1.115.7 ± 2.3**28.9 ± 3.1***
Δ Heart Rate (bpm) 3 ± 545 ± 8120 ± 12 215 ± 15***
Δ Systolic Pressure (mmHg) 1.5 ± 1.08.1 ± 1.5*22.4 ± 2.940.1 ± 4.0***
Δ Diastolic Pressure (mmHg) 0.9 ± 0.72.3 ± 0.97.8 ± 1.814.5 ± 2.5**
Data are presented as peak change from baseline (Mean ± SEM). *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Table 2: Summary of Cardiac Function Effects of this compound (PV Loop Data)

ParameterBaseline (n=6)This compound (1 mg/kg, n=6)% Change
Heart Rate (bpm) 450 ± 15580 ± 20 +28.9%
End-Systolic Pressure (mmHg) 95 ± 5125 ± 7**+31.6%
End-Diastolic Volume (µL) 35 ± 333 ± 3-5.7%
Stroke Volume (µL) 20 ± 225 ± 2*+25.0%
Cardiac Output (mL/min) 9.0 ± 0.514.5 ± 0.8+61.1%
Ejection Fraction (%) 57 ± 475 ± 5 +31.6%
dP/dt max (mmHg/s) 8,500 ± 40014,000 ± 600***+64.7%
dP/dt min (mmHg/s) -7,000 ± 350-9,500 ± 450+35.7%
ESPVR (mmHg/µL) 2.5 ± 0.24.0 ± 0.3***+60.0%
*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Baseline.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Gefitinib Resistance in In-Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to Gefitinib (B1684475) (a substitute for the fictional "Coruno") in in-vitro models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate and overcome challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is Gefitinib and what is its primary mechanism of action?

A1: Gefitinib is a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This blockade of EGFR signaling can inhibit cancer cell proliferation and induce apoptosis, particularly in tumors that are dependent on this pathway for their growth and survival.[1] Gefitinib is especially effective in non-small cell lung cancer (NSCLC) cells that harbor activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[1]

Q2: My EGFR-mutant cell line, which was initially sensitive to Gefitinib, is now showing resistance. What are the common molecular mechanisms behind this?

A2: Acquired resistance to Gefitinib in initially sensitive EGFR-mutant cell lines is a well-documented phenomenon. The most common mechanisms include:

  • Secondary T790M Mutation: This "gatekeeper" mutation in exon 20 of the EGFR gene is the most frequent cause of acquired resistance, accounting for approximately 50% of cases.[3][4] The T790M mutation is thought to increase the affinity of the EGFR kinase domain for ATP, which reduces the inhibitory potency of competitive inhibitors like Gefitinib.[5]

  • MET Proto-Oncogene Amplification: Amplification of the MET gene can lead to resistance by activating the ERBB3 (HER3)-dependent PI3K/AKT signaling pathway, effectively bypassing the EGFR blockade.[6][7][8] This mechanism is found in up to 22% of lung cancer specimens that have developed resistance to Gefitinib or Erlotinib.[6]

  • Activation of Bypass Signaling Pathways: Even without genetic alterations in EGFR or MET, resistance can arise from the activation of alternative signaling cascades that promote cell survival. Persistent activation of the PI3K/AKT pathway is a significant feature of acquired EGFR-TKI resistance.[9][10]

  • Epithelial-Mesenchymal Transition (EMT): Overexpression of transcription factors like Twist1 can induce EMT, which has been linked to EGFR-TKI resistance.[9]

Q3: How can I confirm the mechanism of resistance in my cell line?

A3: To identify the specific mechanism of resistance in your cell line, a multi-pronged approach is recommended:

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the EGFR kinase domain (exons 18-21) to check for the T790M mutation or other less common secondary mutations.[4]

  • Fluorescence In Situ Hybridization (FISH) or Quantitative PCR (qPCR): These techniques can be used to assess the copy number of the MET gene to determine if amplification has occurred.[6]

  • Western Blotting: Analyze the phosphorylation status of key signaling proteins. Increased phosphorylation of MET, ERBB3, AKT, and ERK in the presence of Gefitinib can indicate the activation of bypass pathways.[7][10]

Q4: Are there established cell line models for studying Gefitinib resistance?

A4: Yes, several well-characterized cell lines are commonly used:

  • Sensitive Lines: PC-9 and HCC827 are NSCLC cell lines with activating EGFR mutations (exon 19 deletion) and are highly sensitive to Gefitinib.[11]

  • Resistant Lines: The H1975 NSCLC cell line harbors both an activating L858R mutation and the T790M resistance mutation, making it inherently resistant to first-generation EGFR-TKIs.[11] Additionally, resistant cell lines can be generated in the laboratory by chronically exposing sensitive parental cell lines to gradually increasing concentrations of Gefitinib.[9][11][12]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
High variability in IC50 values for Gefitinib across experiments. 1. Inconsistent cell passage number. 2. Variation in cell seeding density. 3. Degradation of Gefitinib stock solution.1. Use cells within a consistent and narrow passage number range for all experiments.[11] 2. Ensure precise and uniform cell seeding density.[11] 3. Prepare fresh Gefitinib dilutions from a new stock for each experiment. Store stock solutions in small aliquots at -20°C or -80°C.[11]
Gefitinib-sensitive cells show unexpected survival at high concentrations. 1. Contamination of cell culture (e.g., mycoplasma or cross-contamination with resistant cells). 2. Spontaneous acquisition of resistance during prolonged culture.1. Regularly test cell lines for mycoplasma contamination.[11] 2. Perform Short Tandem Repeat (STR) profiling to confirm cell line identity and rule out cross-contamination.[11]
Combination therapy with a bypass pathway inhibitor fails to re-sensitize resistant cells to Gefitinib. 1. The targeted bypass pathway is not the primary resistance mechanism. 2. Multiple resistance mechanisms are present concurrently (e.g., T790M and MET amplification).[4] 3. Insufficient concentration of the second inhibitor.1. Perform a thorough molecular characterization (sequencing, FISH, Western blot) to identify the dominant resistance pathway(s). 2. Consider triple-combination therapies or switching to a broader-spectrum inhibitor if multiple resistance mechanisms are identified. 3. Perform dose-response experiments for the second inhibitor to determine its optimal concentration.

Data Presentation

Table 1: Gefitinib IC50 Values in Sensitive and Resistant NSCLC Cell Lines
Cell LineEGFR Mutation StatusResistance MechanismParental Gefitinib IC50 (µM)Resistant Gefitinib IC50 (µM)Reference(s)
H1650Exon 19 deletionN/A31.0 ± 1.0N/A[9]
H1650GRExon 19 deletionAcquired ResistanceN/A50.0 ± 3.0[9]
HCC827Exon 19 deletionN/A0.016N/A[13]
HCC827GRExon 19 deletionAcquired Resistance (elevated p-AKT)N/A16[13]
PC-9-BrExon 19 deletionAcquired Resistance>0.5 (at 48h)N/A[14]
Table 2: Effect of Combination Therapies on Overcoming Gefitinib Resistance
Cell LineResistance MechanismCombination TherapyEffect on Cell Viability/SignalingReference(s)
H1650GRAcquired Resistance (Non-T790M)Gefitinib + AZD9291 (Osimertinib)AZD9291 overcomes resistance by downregulating EGFR expression.[9]
A549GRAcquired ResistanceGefitinib + Twist1 shRNASensitizes cells to Gefitinib by reversing EMT and downregulating p-Akt.[9]
HCC827GRAcquired Resistance (elevated p-AKT)Gefitinib + FUS1 NanoparticlesRe-sensitizes cells to Gefitinib by inactivating EGFR and AKT signaling.[13]
PC-9-BrAcquired ResistanceGefitinib + ABT-263/ABT-199 (Bcl-2 inhibitors)Synergistically overcomes resistance.[14]
H1650GRAcquired ResistanceGefitinib + miR-30a-5p mimicsSuppresses tumor growth by inhibiting the PI3K/AKT pathway.[15]

Experimental Protocols

Protocol 1: Generation of Gefitinib-Resistant Cell Lines

This protocol describes the generation of acquired resistance by continuous exposure to increasing drug concentrations.

  • Initial Seeding: Plate a sensitive parental cell line (e.g., PC-9 or HCC827) at a low density.

  • Initial Gefitinib Exposure: Treat the cells with a starting concentration of Gefitinib equal to the IC10 (the concentration that inhibits 10% of cell growth).

  • Dose Escalation: Once the cells resume normal proliferation, subculture them and double the concentration of Gefitinib.

  • Repeat: Continue this process of stepwise dose escalation over several months.[9] The surviving cells will gradually acquire resistance.

  • Maintenance: Once a resistant population is established (e.g., can tolerate 10-50 µM Gefitinib), maintain the culture in a medium containing a constant, high concentration of the drug to prevent the loss of the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Gefitinib.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Drug Treatment: Treat the cells with a serial dilution of Gefitinib (e.g., 0.01 nM to 50 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the EGFR pathway.

  • Cell Lysis: Treat cells with Gefitinib for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Inhibits Downstream Downstream Signaling (Proliferation & Survival) EGFR->Downstream Blocked T790M T790M Mutation (Alters ATP binding pocket) T790M->EGFR Modifies MET MET Amplification MET->Downstream Bypass Activation PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Downstream Bypass Activation

Caption: Key mechanisms of acquired resistance to Gefitinib in cancer cells.

Experimental_Workflow cluster_characterization 1. Characterize Resistance Mechanism cluster_strategy 2. Select Overcoming Strategy cluster_validation 3. Validate In-Vitro Start Start: Gefitinib-Resistant Cell Line Sequencing EGFR Sequencing (T790M?) Start->Sequencing FISH MET FISH (Amplification?) Start->FISH Western Western Blot (Bypass Pathways?) Start->Western Strategy Mechanism Identified? Sequencing->Strategy FISH->Strategy Western->Strategy Gen3_TKI 3rd Gen TKI (e.g., Osimertinib) Strategy->Gen3_TKI T790M Positive MET_Inhibitor MET Inhibitor Strategy->MET_Inhibitor MET Amplified PI3K_Inhibitor PI3K/AKT Inhibitor Strategy->PI3K_Inhibitor Bypass Active Viability Combination Viability Assay (IC50) Gen3_TKI->Viability MET_Inhibitor->Viability PI3K_Inhibitor->Viability Synergy Synergy Analysis (e.g., CI values) Viability->Synergy WB_Validate Western Blot (Confirm Pathway Inhibition) Synergy->WB_Validate End End: Resistance Overcome WB_Validate->End

Caption: Workflow for investigating and overcoming Gefitinib resistance.

References

Addressing solubility issues of molsidomine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of molsidomine (B1677406) in experimental buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My molsidomine is not dissolving in my aqueous buffer. What should I do?

A1: Molsidomine exhibits limited solubility in neutral aqueous solutions. Here are several steps to troubleshoot this issue:

  • pH Adjustment: Molsidomine's solubility is highly pH-dependent. It is significantly more soluble in acidic conditions.[1] Consider preparing your stock solution in a buffer with a lower pH (e.g., pH 5-6) before further dilution into your final experimental buffer.

  • Co-solvents: The use of organic co-solvents can significantly enhance molsidomine's solubility. Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) before diluting it into your aqueous experimental buffer.[2] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[2]

  • Warming: Gently warming the solution can aid in dissolution. However, be cautious as excessive heat can degrade the compound.

  • Sonication: Sonication can help to break down powder aggregates and facilitate dissolution.

Q2: I dissolved molsidomine in DMSO to make a stock solution, but it precipitated when I diluted it into my cell culture medium (e.g., PBS or DMEM). How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a drug that is highly soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into the aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of a water-miscible co-solvent (like ethanol) before adding it to the final aqueous buffer.

  • Increase Final Volume: By increasing the final volume of the aqueous buffer, you lower the final concentration of molsidomine, which may keep it in solution.

  • Vortexing During Dilution: Add the molsidomine stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

Q3: What is the optimal pH for dissolving and storing molsidomine in an aqueous solution?

A3: Molsidomine is most stable in aqueous solutions with a pH between 5 and 7.[3] Its solubility is highest in acidic conditions (e.g., pH 1.0).[1] However, in alkaline solutions, it is less stable.[3] For most biological experiments conducted at a physiological pH (around 7.4), it is recommended to prepare a concentrated stock in a slightly acidic buffer or an organic solvent and then dilute it to the final concentration in the experimental buffer just before use.

Q4: How stable is molsidomine in solution? Are there any special storage conditions I should be aware of?

A4: Molsidomine is sensitive to light.[3] Unprotected aqueous solutions of molsidomine can degrade rapidly when exposed to daylight, with a half-life of about 20 minutes.[3]

  • Light Protection: Always protect molsidomine solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]

  • Storage Temperature: For long-term storage, it is best to store molsidomine as a solid at room temperature.[2] Stock solutions in organic solvents should be stored at -20°C or -80°C. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[2]

Q5: Can I autoclave my buffer after adding molsidomine?

A5: No. Molsidomine is heat-sensitive and will likely degrade during autoclaving. Prepare your buffer and sterilize it by autoclaving or filtration before adding molsidomine. Molsidomine should be added to the sterile buffer using sterile techniques (e.g., using a sterile filtered stock solution).

Quantitative Solubility Data

The solubility of molsidomine in various solvents is summarized below. This data can help in the selection of an appropriate solvent for stock solution preparation.

SolventSolubility (mg/mL)Temperature (°C)pHCitation
0.1 M HCl46.26371.0[1]
Purified Water22.3737Neutral[1]
0.06 M Phosphate Buffer22.22376.8[1]
PBS~9Not Specified7.2[2]
Ethanol~35Not SpecifiedNot Applicable[2]
DMSO~70Not SpecifiedNot Applicable[2]
Dimethylformamide (DMF)~13Not SpecifiedNot Applicable[2]

Experimental Protocols

Protocol 1: Preparation of a Molsidomine Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of molsidomine in DMSO.

Materials:

  • Molsidomine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of molsidomine is 242.23 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need 24.22 mg of molsidomine.

  • Weighing: Accurately weigh the calculated amount of molsidomine powder using an analytical balance and transfer it to a sterile tube.

  • Dissolution: Add the desired volume of DMSO to the tube containing the molsidomine powder.

  • Mixing: Vortex the solution thoroughly until the molsidomine is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of Molsidomine Stock Solution into Aqueous Buffer

This protocol provides a method for diluting a DMSO stock solution of molsidomine into an aqueous buffer to minimize precipitation.

Materials:

  • Molsidomine stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer: Warm your experimental buffer to 37°C. This can help to increase the solubility of molsidomine.

  • Prepare for dilution: Place the required volume of the pre-warmed aqueous buffer into a sterile tube.

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the molsidomine DMSO stock solution drop by drop. This ensures rapid mixing and prevents the formation of localized high concentrations of molsidomine that can lead to precipitation.

  • Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogenous.

  • Use Immediately: Use the freshly prepared molsidomine solution in your experiment immediately. Do not store diluted aqueous solutions of molsidomine.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Molsidomine add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot add_stock Add Stock Dropwise while Vortexing aliquot->add_stock Dilute warm_buffer Warm Aqueous Buffer to 37°C warm_buffer->add_stock use_immediately Use Immediately in Experiment add_stock->use_immediately

Caption: Experimental workflow for preparing molsidomine solutions.

signaling_pathway Molsidomine Molsidomine (Prodrug) Linsidomine Linsidomine (SIN-1) (Active Metabolite) Molsidomine->Linsidomine Hepatic Metabolism NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Molsidomine's mechanism of action signaling pathway.

References

Optimizing Coruno dosage to minimize side effects in research animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Coruno (Molsidomine) to minimize side effects in research animals. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Molsidomine)?

A1: this compound is a trade name for a formulation of Molsidomine (B1677406). Molsidomine is a prodrug that is hepatically metabolized to its active metabolite, linsidomine (B1675546) (SIN-1). Linsidomine spontaneously releases nitric oxide (NO), which is a potent vasodilator. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This cascade ultimately results in vasodilation, primarily of the venous system, which reduces cardiac preload and myocardial oxygen demand.[1][2][3][4][5]

Q2: What are the primary therapeutic effects of this compound observed in animal models?

A2: In various animal models, including dogs and rats, the primary therapeutic effects of Molsidomine are related to its vasodilatory properties. These include:

  • Reduction of cardiac preload: Molsidomine significantly decreases left ventricular end-diastolic pressure and volume.[6][7][8][9]

  • Anti-anginal effects: By reducing myocardial oxygen demand, it has been shown to be effective in models of angina pectoris.

  • Antithrombotic effects: Molsidomine has demonstrated the ability to reduce thrombus formation in animal models of coronary thrombosis.[10]

Q3: What are the most common side effects of this compound (Molsidomine) observed in research animals?

A3: The most frequently reported side effects in preclinical studies are direct extensions of Molsidomine's vasodilatory action. These include:

  • Hypotension: A dose-dependent decrease in arterial blood pressure is a common finding.[6][7]

  • Headache: While not directly reported in animals, it is the most common side effect in humans and is attributed to cerebral vasodilation. Researchers should be observant of any behavioral signs of discomfort in animals.

  • Reflex Tachycardia: An increase in heart rate can occur as a compensatory response to the drop in blood pressure.

At higher doses, other effects have been noted, such as histological changes in various organs, including the brain, myocardium, liver, spleen, and kidneys, primarily characterized by dilation and plethora of capillaries.[11]

Q4: How can I determine a starting dose for my animal experiments?

A4: Determining an appropriate starting dose is critical. A literature review for studies using similar animal models and investigating cardiovascular effects is the best starting point. If such data is unavailable, a dose-range finding study is essential. This typically involves starting with a low dose (e.g., 0.1 mg/kg in dogs) and escalating the dose in different groups of animals to identify the maximum tolerated dose (MTD) and the dose range that elicits the desired therapeutic effect without significant side effects.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Excessive Hypotension/Animal Distress Dose is too high for the specific animal model or individual animal sensitivity.Immediately reduce the dose or cease administration. Provide supportive care as needed. In future experiments, start with a lower dose and use a slower dose escalation schedule. Consider continuous blood pressure monitoring.
Lack of Therapeutic Effect Dose is too low; rapid metabolism of the compound.Increase the dose incrementally. Verify the route of administration and formulation to ensure proper absorption. For oral administration, consider potential first-pass metabolism.
Unexpected Behavioral Changes (e.g., lethargy, agitation) Potential central nervous system (CNS) side effects.Implement a standardized behavioral observation protocol (see Experimental Protocols section). If adverse behaviors persist, consider the dose neurotoxic and reduce it accordingly.
High Variability in Animal Response Differences in metabolism, age, sex, or underlying health status of the animals.Ensure a homogenous animal population. Increase the number of animals per group to improve statistical power. Monitor plasma levels of the active metabolite (linsidomine) to assess for pharmacokinetic variability.

Quantitative Data Summary

The following tables summarize dose-response data for Molsidomine from preclinical studies.

Table 1: Hemodynamic Effects of Molsidomine in Dogs

Dose (Oral) Effect on Left Ventricular Preload Effect on Heart Rate Effect on Cardiac Output Reference
50 µg/kgSignificant decreaseUnaffected-[8]
100 µg/kgSignificant decreaseUnaffected-[8]
250 µg/kgSignificant decreaseUnaffectedFell by 28%[8]

Table 2: Acute Toxicity of a Molsidomine Combination Product in Rodents

Animal Model Route of Administration LD50 Observed Effects at High Doses Reference
MiceSublingual5010 mg/kgNo mortality up to 5010 mg/kg[11]
MicePeroral>10000 mg/kgNo mortality up to 10000 mg/kg[11]
RatsSublingual-Dilation and plethora of capillaries in brain, myocardium, liver, spleen, kidneys, and adrenal glands at 1300 and 2080 mg/kg.[11]

Experimental Protocols

Protocol 1: Cardiovascular Safety Assessment in Conscious Dogs

Objective: To assess the dose-dependent effects of this compound on key cardiovascular parameters.

Methodology:

  • Animal Model: Use purpose-bred beagle dogs, a common non-rodent species for cardiovascular safety studies.

  • Instrumentation: Animals should be chronically instrumented with telemetry devices for continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure. This minimizes stress from handling and restraint.[12]

  • Dose Administration: Administer single oral doses of this compound in escalating concentrations to different groups of animals. Include a vehicle control group.

  • Data Collection:

    • Continuously record ECG, heart rate, and systolic/diastolic/mean arterial blood pressure before and for at least 24 hours after dosing.

    • Pay close attention to the time to peak effect and duration of action.

    • Key ECG parameters to analyze include QT interval (corrected for heart rate, e.g., QTcB), PR interval, and QRS duration.

  • Data Analysis: Compare the dose groups to the control group to identify statistically significant changes in cardiovascular parameters. Determine the no-observed-adverse-effect-level (NOAEL).

Protocol 2: Neurobehavioral Assessment in Rats

Objective: To screen for potential central nervous system side effects of this compound.

Methodology:

  • Animal Model: Use a standard rodent model such as Sprague-Dawley or Wistar rats.

  • Dose Administration: Administer single or repeated oral doses of this compound. Include a vehicle control group.

  • Behavioral Observations: Conduct a functional observational battery (FOB) at the time of expected peak plasma concentration. The FOB should include:

    • Home cage observations: Note posture, activity level, and any abnormal behaviors.

    • Open field assessment: Measure locomotor activity (e.g., distance traveled, rearing frequency) and anxiety-like behavior (e.g., time spent in the center of the arena).[13][14][15]

    • Sensorimotor responses: Assess responses to various stimuli (e.g., auditory startle, tail pinch).

    • Autonomic signs: Observe for changes such as salivation, piloerection, and changes in pupil size.

  • Data Analysis: Use appropriate statistical methods to compare behavioral scores between the dose groups and the control group.

Visualizations

Signaling Pathway of this compound (Molsidomine)

Coruno_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_liver Liver cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_toxicity High-Dose Toxicity Pathway This compound This compound (Molsidomine) (Prodrug) Linsidomine Linsidomine (SIN-1) (Active Metabolite) This compound->Linsidomine Hepatic Metabolism NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Peroxynitrite Peroxynitrite (ONOO-) (Reactive Nitrogen Species) NO->Peroxynitrite Reacts with cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Therapeutic Effect) PKG->Relaxation Leads to Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Cellular_Damage Cellular Damage (Side Effects) Peroxynitrite->Cellular_Damage Causes

Caption: Mechanism of action and potential toxicity pathway of this compound.

Experimental Workflow for Dose Optimization

Dose_Optimization_Workflow Start Start: Define Research Question and Animal Model Lit_Review Literature Review for Existing Dosage Data Start->Lit_Review Dose_Range Dose-Range Finding Study (Acute Toxicity) Lit_Review->Dose_Range If no sufficient data MTD Determine Maximum Tolerated Dose (MTD) Dose_Range->MTD Efficacy_Study Efficacy Study with Multiple Dose Groups MTD->Efficacy_Study Safety_Pharm Concurrent Safety Pharmacology (Cardiovascular & Neurobehavioral) Efficacy_Study->Safety_Pharm Concurrent Assessment Data_Analysis Analyze Therapeutic and Adverse Effects Efficacy_Study->Data_Analysis Safety_Pharm->Data_Analysis Optimal_Dose Select Optimal Dose with Minimal Side Effects Data_Analysis->Optimal_Dose Chronic_Studies Proceed to Chronic Toxicity Studies Optimal_Dose->Chronic_Studies End End Chronic_Studies->End

Caption: Workflow for optimizing this compound dosage in animal studies.

References

Technical Support Center: Troubleshooting Variability in Coruno's Vasodilatory Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting variability in the vasodilatory response of Coruno (active ingredient: molsidomine). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce vasodilation?

A1: this compound's active ingredient is molsidomine (B1677406), a prodrug that belongs to the class of nitrovasodilators.[1] It undergoes hepatic metabolism to its active metabolite, linsidomine (B1675546) (SIN-1).[2] SIN-1 is then non-enzymatically converted to SIN-1A, which spontaneously releases nitric oxide (NO).[3][4] This NO release is independent of the vascular endothelium.[5] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[4] Elevated cGMP levels ultimately cause vasodilation by reducing intracellular calcium concentrations.

Q2: I am not observing a vasodilatory response with this compound (molsidomine) itself in my isolated vessel preparation. Why?

A2: Molsidomine is a prodrug and requires enzymatic conversion in the liver to its active metabolite, SIN-1.[2] In standard in vitro organ bath experiments using isolated blood vessels, the necessary hepatic enzymes are absent. Therefore, molsidomine itself will not show a direct vasodilatory effect.[6] To study its effects in vitro, you must use its active metabolite, linsidomine (SIN-1).

Q3: Is the vasodilatory response to this compound's active metabolite, SIN-1, dependent on the endothelium?

A3: No, the vasodilatory action of SIN-1 is endothelium-independent.[5] It directly releases nitric oxide, bypassing the need for endothelial nitric oxide synthase (eNOS). Experiments have shown that the removal of the endothelium does not significantly alter the vasorelaxant response to SIN-1.[5]

Q4: Does tolerance develop to the vasodilatory effects of this compound's active metabolite, SIN-1, as seen with other nitrates like nitroglycerin?

A4: SIN-1 generally does not induce the same degree of tolerance observed with traditional organic nitrates like nitroglycerin.[4] Studies on isolated blood vessels have shown that prolonged exposure to SIN-1 does not significantly diminish its relaxant effect, unlike nitroglycerin.[5]

Troubleshooting Guide

Issue 1: No or Weak Vasodilatory Response to SIN-1

Potential Cause Recommended Solution(s)
Poor Tissue Viability - Ensure careful and rapid dissection of the blood vessel to minimize trauma.[6] - Maintain the tissue in ice-cold, oxygenated physiological salt solution (PSS) throughout the preparation. - Confirm tissue viability by eliciting a robust contraction with a high-potassium solution (e.g., 60-80 mM KCl) at the beginning of the experiment.
Inadequate Pre-contraction - The vessel must be sufficiently pre-constricted to observe a relaxation response. Aim for a stable pre-contraction tone of 60-80% of the maximal response to the chosen vasoconstrictor (e.g., phenylephrine, U46619).[6] - Allow the pre-contraction to plateau before adding SIN-1.
Incorrect Drug Concentration - Prepare fresh stock solutions of SIN-1 for each experiment, as it can be unstable in solution over time. - Verify all calculations for serial dilutions. Perform a concentration-response curve to a standard vasodilator like sodium nitroprusside to confirm the responsiveness of the preparation.
Suboptimal Oxygen Tension - The release of NO from SIN-1's active metabolite (SIN-1A) is an oxidative process.[3] Ensure the physiological salt solution in the organ bath is continuously bubbled with an appropriate gas mixture (e.g., 95% O2 / 5% CO2) to maintain adequate oxygenation.

Issue 2: High Variability in Vasodilatory Response Between Experiments

Potential Cause Recommended Solution(s)
Inconsistent Pre-contraction Levels - Standardize the pre-contraction protocol. Use the same vasoconstrictor at the same concentration and wait for a consistent, stable plateau before adding SIN-1.[6] - Normalize the relaxation data to the pre-contraction tone for each individual tissue.
Variability in Tissue Source/Preparation - If using animal models, ensure consistency in species, strain, age, and sex, as vascular reactivity can vary. - Standardize the dissection procedure to ensure similar handling and preparation of the vascular rings.
Solvent Effects - If using a solvent (e.g., DMSO) to dissolve SIN-1, perform a vehicle control to assess its effect on the vascular tone. - Keep the final solvent concentration in the organ bath consistent and as low as possible (typically <0.1%).

Quantitative Data

Table 1: Comparative Vasodilatory Potency of Molsidomine Metabolites and Other Vasodilators

Compound Vascular Bed Species EC50 / IC50 Notes
SIN-1ADog Blood VesselsDogLower EC50 than SIN-1 and nitroglycerinSIN-1A is the most potent metabolite.[6]
SIN-1Bovine Coronary ArteriesBovineInduces relaxation in close association with increased cGMP.[4]No specific EC50 provided.
SIN-1Sheep Coronary & Femoral ArteriesSheepPotent vasodilator.No specific EC50 provided.[5]
SIN-1Human PlateletsHumanIC50: 0.1 - 0.8 µmol/LFor inhibition of platelet aggregation.[7]
NitroglycerinHuman Radial ArteryHumanEC50: -7.50 ± 0.16 log MIn U46619-induced contraction.[8]
Sodium NitroprussideHuman Radial ArteryHumanEC50: -6.71 ± 0.38 log MIn U46619-induced contraction.[8]

Table 2: Effects of SIN-1 on Human Coronary Artery Diameter

Parameter Measurement Notes
Increase in normal coronary segment diameter (2 mins post 1mg SIN-1)12% (p < 0.001)Significant vasodilation observed.
Increase in normal coronary segment diameter (60 mins post 1mg SIN-1)8%Vasodilatory effect is long-lasting.
Increase in minimal obstruction diameter (60 mins post 1mg SIN-1)10%Dilation also occurs in obstructed segments.

Experimental Protocols

Protocol: Isometric Tension Studies of SIN-1 in Isolated Arterial Rings

This protocol describes a standard method for assessing the vasodilatory effect of linsidomine (SIN-1) on isolated arterial rings using a wire myograph system.

1. Tissue Preparation:

  • Humanely euthanize the experimental animal according to approved institutional protocols.
  • Carefully dissect the desired artery (e.g., thoracic aorta, coronary artery, femoral artery) and place it in ice-cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1).
  • Clean the artery of adhering connective and adipose tissue under a dissecting microscope.
  • Cut the artery into rings of 2-3 mm in length. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire or wooden stick.

2. Mounting:

  • Mount the arterial rings on two stainless steel wires in the organ bath chambers of a wire myograph system.
  • The chambers should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
  • Apply a resting tension to the rings and allow them to equilibrate for at least 60-90 minutes. The optimal resting tension should be determined for each vessel type (e.g., 1.5-2.0 g for rat aorta). Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.

3. Viability and Endothelial Integrity Check:

  • After equilibration, assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust contraction confirms tissue viability.
  • Wash out the KCl and allow the tension to return to baseline.
  • To check for endothelial integrity, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM). Once a stable plateau is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine (B1216132), 10 µM). A relaxation of >80% indicates an intact endothelium. A relaxation of <10% indicates successful removal of the endothelium.

4. Concentration-Response Curve:

  • Wash out the acetylcholine and allow the tension to return to baseline.
  • Induce a stable submaximal contraction with the chosen vasoconstrictor (e.g., phenylephrine, U46619).
  • Once the contraction has reached a stable plateau, add SIN-1 cumulatively to the organ bath to construct a concentration-response curve (e.g., from 10⁻⁹ M to 10⁻⁴ M).
  • Record the relaxation at each concentration until a maximal response is achieved or the concentration range is completed.

5. Data Analysis:

  • Express the relaxation at each SIN-1 concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the percentage of relaxation against the logarithm of the SIN-1 concentration to generate a concentration-response curve.
  • Calculate the EC50 (the concentration of SIN-1 that produces 50% of the maximal relaxation) from the curve.

Visualizations

Coruno_Signaling_Pathway cluster_extracellular Extracellular Space cluster_liver Liver Cell cluster_bloodstream Bloodstream cluster_vsmc Vascular Smooth Muscle Cell Molsidomine This compound (Molsidomine) (Prodrug) SIN1 Linsidomine (SIN-1) Molsidomine->SIN1 Hepatic Metabolism SIN1A SIN-1A SIN1->SIN1A Non-enzymatic conversion NO Nitric Oxide (NO) SIN1A->NO Oxidative release sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_reduction ↓ Intracellular Ca²⁺ PKG->Ca_reduction Vasodilation Vasodilation Ca_reduction->Vasodilation

Caption: Signaling pathway of this compound (molsidomine)-induced vasodilation.

Experimental_Workflow A 1. Tissue Dissection & Ring Preparation B 2. Mounting in Wire Myograph A->B C 3. Equilibration (60-90 min) B->C D 4. Viability Check (High KCl) C->D E 5. Endothelial Integrity Check (Phenylephrine -> Acetylcholine) D->E F 6. Pre-contraction (e.g., Phenylephrine) E->F G 7. Cumulative Addition of SIN-1 F->G H 8. Data Recording & Analysis G->H

Caption: Experimental workflow for assessing vasodilatory response.

Troubleshooting_Tree Start Variability or No Response to SIN-1 Q1 Is there a robust contraction to high KCl? Start->Q1 A1_No Action: Check tissue dissection and handling procedures. Use fresh tissue. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Q2 Is the pre-contraction stable and submaximal (60-80%)? A1_Yes->Q2 A2_No Action: Adjust vasoconstrictor concentration. Allow plateau to be reached. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Q3 Are SIN-1 solutions freshly prepared? A2_Yes->Q3 A3_No Action: Prepare fresh drug solutions daily. Q3->A3_No No A3_Yes Yes Q3->A3_Yes Q4 Is the buffer continuously oxygenated (95% O2)? A3_Yes->Q4 A4_No Action: Ensure proper and continuous gassing of the organ bath solution. Q4->A4_No No A4_Yes Consider other factors: - Inconsistent pre-contraction levels - Solvent effects - Tissue source variability Q4->A4_Yes Yes

Caption: Troubleshooting decision tree for this compound vasodilation assays.

References

Molsidomine in Long-Term Studies: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing molsidomine (B1677406) in long-term experimental models, this technical support center provides in-depth guidance on a frequently discussed topic: the development of tolerance. Unlike traditional organic nitrates, molsidomine exhibits a unique pharmacological profile that significantly minimizes the risk of tolerance. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues that may arise during your experiments, ensuring the accuracy and reliability of your long-term study data.

Frequently Asked Questions (FAQs)

Q1: Is the development of tolerance a significant concern in long-term studies with molsidomine?

A1: No, the development of significant tolerance to molsidomine is not a major concern.[1] Molsidomine's active metabolite, SIN-1, releases nitric oxide (NO) through a mechanism that is distinct from traditional organic nitrates like glyceryl trinitrate (GTN).[1][2] This fundamental difference is why prolonged exposure to SIN-1 does not typically lead to the same degree of tolerance observed with other vasodilators.[1]

Q2: How does the mechanism of molsidomine's action prevent tolerance development?

A2: Molsidomine is a prodrug that is converted in the liver to its active metabolite, linsidomine (B1675546) (SIN-1).[3] SIN-1 then undergoes a non-enzymatic, spontaneous decomposition to release NO.[3][4] This process does not require the presence of sulfhydryl (-SH) groups.[2] In contrast, traditional nitrates like GTN require enzymatic biotransformation by mitochondrial aldehyde dehydrogenase, a process dependent on sulfhydryl cofactors.[5] The continuous use of traditional nitrates leads to the depletion of these essential sulfhydryl groups, resulting in diminished NO production and the development of tolerance.[5][6][7] Molsidomine's independence from this pathway is the primary reason for its sustained efficacy over long-term administration.[8]

Q3: While tolerance may not be an issue, are there other long-term effects of molsidomine to be aware of in experimental settings?

A3: Yes, a key consideration with long-term molsidomine use is the potential for increased oxidative stress. The decomposition of SIN-1 can produce superoxide (B77818) radicals (O₂⁻) in addition to NO, which can lead to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[9][10] This can induce oxidative stress, which in some experimental models, such as in genetically hypertensive rats, has been shown to paradoxically increase blood pressure.[11][12] Therefore, monitoring markers of oxidative stress is crucial in long-term studies.

Q4: I am observing a diminished response to molsidomine in my long-term in vitro experiment. If it's not tolerance, what could be the cause?

A4: A diminished in vitro response to molsidomine over time is more likely due to experimental factors rather than pharmacological tolerance. Consider the following possibilities:

  • Stability of SIN-1 in solution: The active metabolite, SIN-1, has a finite stability in aqueous solutions.[13] If stock solutions are not prepared fresh or are stored improperly, the concentration of active SIN-1 may decrease over the course of a long-term experiment.

  • pH of the medium: The decomposition of SIN-1 and the release of NO are pH-dependent.[10] Changes in the pH of your culture medium over time could alter the rate of NO release and thus the observed effect.

  • Cell culture conditions: Changes in cell health, density, or passage number can alter their responsiveness to vasoactive compounds.

  • Presence of impurities: Some commercial preparations of SIN-1 may contain impurities that can affect its stability and NO release characteristics.[14]

Troubleshooting Guide: Diminished Molsidomine Efficacy

If you observe a decreasing effect of molsidomine in your long-term study, follow these troubleshooting steps:

Potential Cause Troubleshooting Steps
SIN-1 Solution Instability 1. Prepare fresh stock solutions of SIN-1 for each experiment. 2. If storing stock solutions, do so in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[13] 3. Perform a stability study of SIN-1 in your specific experimental buffer and temperature conditions.
Oxidative Stress 1. Measure markers of oxidative stress in your experimental system (e.g., malondialdehyde, 3-nitrotyrosine, glutathione (B108866) levels).[9] 2. Consider the inclusion of an antioxidant as a control arm in your study to determine if it mitigates the observed decrease in efficacy.
Experimental Conditions 1. Monitor and maintain the pH of your experimental medium throughout the study. 2. Ensure consistent cell culture conditions, including cell passage number and density. 3. Verify the purity of your SIN-1 compound.
Assay Variability 1. Include appropriate positive and negative controls in every experiment. 2. Perform concentration-response curves at different time points to assess for a rightward shift, which could indicate a change in sensitivity.

Data Presentation

Table 1: Comparison of Molsidomine and Glyceryl Trinitrate (GTN)

Feature Molsidomine Glyceryl Trinitrate (GTN)
Mechanism of Action Prodrug, converted to active metabolite SIN-1.[3]Direct-acting vasodilator.
NO Release Non-enzymatic, spontaneous from SIN-1.[3][4]Enzymatic, requires mitochondrial aldehyde dehydrogenase.[5]
Sulfhydryl Group Dependence No.[2]Yes.[5][15]
Tolerance Development Minimal to none.[1][8]Significant with continuous use.[6][7]
Associated Concern Potential for oxidative stress.[9][11]Depletion of sulfhydryl groups.[5]

Experimental Protocols

Protocol: In Vitro Vasodilation Assay to Assess Long-Term Molsidomine Efficacy

This protocol describes the use of isolated aortic rings to evaluate the vasodilatory effects of molsidomine's active metabolite, SIN-1, over a prolonged incubation period.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (B352888) (PE)

  • SIN-1 (3-morpholinosydnonimine)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm wide rings.

    • Mount the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

    • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Long-Term Incubation:

    • Divide the aortic rings into two groups:

      • Control Group: Incubate with vehicle for the desired long-term duration (e.g., 6, 12, or 24 hours).

      • SIN-1 Group: Incubate with a continuous infusion or repeated additions of SIN-1 for the same duration.

    • Maintain the organ bath conditions throughout the incubation period.

  • Assessment of Vasodilatory Response:

    • At designated time points (e.g., 0, 6, 12, 24 hours), perform a cumulative concentration-response curve to SIN-1 (e.g., 1 nM to 10 µM) on pre-contracted aortic rings from both groups.

    • Record the relaxation response as a percentage of the initial PE-induced contraction.

  • Data Analysis:

    • Compare the concentration-response curves obtained at different time points for both groups.

    • A significant rightward shift in the concentration-response curve for the SIN-1 group over time could suggest a change in responsiveness, though as discussed, this is unlikely to be true tolerance. Analyze the buffer for markers of oxidative stress at each time point.

Visualizations

Molsidomine_vs_GTN_Pathway cluster_molsidomine Molsidomine Pathway cluster_gtn Glyceryl Trinitrate (GTN) Pathway Molsidomine Molsidomine Liver Liver (Metabolism) Molsidomine->Liver Biotransformation SIN1 SIN-1 (Active Metabolite) Liver->SIN1 NO_M Nitric Oxide (NO) SIN1->NO_M Spontaneous, Non-enzymatic Release O2_radical Superoxide (O₂⁻) SIN1->O2_radical sGC_M Soluble Guanylate Cyclase (sGC) NO_M->sGC_M Activation Peroxynitrite Peroxynitrite (ONOO⁻) NO_M->Peroxynitrite cGMP_M cGMP sGC_M->cGMP_M Conversion GTP_M GTP GTP_M->sGC_M Relaxation_M Vasodilation cGMP_M->Relaxation_M O2_radical->Peroxynitrite OxidativeStress Oxidative Stress Peroxynitrite->OxidativeStress GTN Glyceryl Trinitrate (GTN) mALDH Mitochondrial ALDH2 GTN->mALDH Enzymatic Biotransformation SH_depletion Depletion mALDH->SH_depletion Continuous Use NO_G Nitric Oxide (NO) mALDH->NO_G SH_groups Sulfhydryl (-SH) Groups SH_groups->mALDH Required Cofactor Tolerance Tolerance SH_depletion->Tolerance sGC_G Soluble Guanylate Cyclase (sGC) NO_G->sGC_G Activation cGMP_G cGMP sGC_G->cGMP_G Conversion GTP_G GTP GTP_G->sGC_G Relaxation_G Vasodilation cGMP_G->Relaxation_G

Caption: Distinct signaling pathways of Molsidomine and Glyceryl Trinitrate (GTN).

Troubleshooting_Workflow Start Observed Diminished Molsidomine Effect Check_Solution Is SIN-1 solution freshly prepared and properly stored? Start->Check_Solution Prepare_Fresh Prepare fresh SIN-1 solution for each experiment. Check_Solution->Prepare_Fresh No Check_Oxidative_Stress Have markers of oxidative stress been measured? Check_Solution->Check_Oxidative_Stress Yes Prepare_Fresh->Check_Oxidative_Stress Measure_Stress Measure markers like 3-nitrotyrosine or malondialdehyde. Check_Oxidative_Stress->Measure_Stress No Check_Conditions Are experimental conditions (pH, temp, cell health) consistent? Check_Oxidative_Stress->Check_Conditions Yes Consider_Antioxidant Consider including an antioxidant control group. Measure_Stress->Consider_Antioxidant Standardize_Conditions Standardize and monitor all experimental parameters. Check_Conditions->Standardize_Conditions No Evaluate_Data Re-evaluate data with fresh solutions and controlled conditions. Check_Conditions->Evaluate_Data Yes Standardize_Conditions->Evaluate_Data Consider_Antioxidant->Check_Conditions

Caption: Troubleshooting workflow for diminished molsidomine efficacy.

References

Improving the bioavailability of Coruno in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coruno Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the oral bioavailability of this compound in animal studies.

Troubleshooting Guides

Q1: My in vivo study shows very low and inconsistent oral bioavailability for this compound. What are the likely causes and how can I troubleshoot this?

A1: Low and variable oral bioavailability for a compound like this compound is often multifactorial. The primary causes are typically poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and low intestinal permeability.[1][2] Additionally, the compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[3][4][5]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of this compound in relevant physiological buffers (pH 1.2, 4.5, 6.8). This will help determine if solubility is the rate-limiting step.

  • Optimize Formulation: A simple aqueous suspension may be inadequate. Improving the formulation is a critical first step.

    • Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[6][7][8][9][10] Formulating this compound as a nanosuspension is a highly effective strategy.[11][12]

    • Lipid-Based Formulations: If the compound is lipophilic, consider lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS). These formulations can keep the drug in a solubilized state in the GI tract and may enhance absorption via lymphatic pathways.[1][11][12]

  • Investigate Efflux Transporter Involvement: To determine if this compound is a substrate for P-gp, conduct a study co-administering this compound with a known P-gp inhibitor, such as Verapamil.[3][5] A significant increase in plasma exposure (AUC) in the presence of the inhibitor suggests that P-gp-mediated efflux is a major barrier to absorption.[4][13]

G start Low & Variable Bioavailability Observed q1 Is this compound's aqueous solubility poor? start->q1 sol1 Improve Formulation: Particle Size Reduction (e.g., Nanosuspension) q1->sol1 Yes sol2 Improve Formulation: Lipid-Based System (e.g., SMEDDS) q1->sol2 Yes q2 Is this compound a P-gp substrate? q1->q2 No sol1->q2 sol2->q2 sol3 Co-administer with P-gp Inhibitor (e.g., Verapamil) q2->sol3 Yes end Re-evaluate PK in vivo q2->end No sol3->end

Caption: Troubleshooting workflow for low bioavailability.

Frequently Asked Questions (FAQs)

Q2: What are the recommended formulation strategies to start with for a poorly soluble compound like this compound?

A2: The choice of formulation depends on the specific physicochemical properties of this compound, the required dose, and the study's objective. For early preclinical studies, starting with a simple, scalable formulation is often preferred. Below is a comparison of common strategies.

Strategy Mechanism of Enhancement Pros Cons
Simple Suspension Basic delivery in an aqueous vehicle (e.g., 0.5% Methylcellulose).Simple to prepare; good for initial screening.Often results in low and variable absorption for poorly soluble drugs.[14]
Micronization Increases surface area by reducing particle size (to microns).[8][9]Established technology; improves dissolution over simple suspension.May not be sufficient for very poorly soluble compounds; risk of particle aggregation.
Nanosuspension Drastically increases surface area by reducing particle size (to nanometers).[9][11]Significant increase in dissolution rate and bioavailability.[12]Requires specialized equipment (e.g., homogenizer, wet mill); potential for physical instability.
Amorphous Solid Dispersion The drug is dispersed in a polymer matrix in a high-energy amorphous state.[11][12]Substantially increases apparent solubility and dissolution.Can be physically unstable (risk of recrystallization); requires careful polymer selection.
Lipid-Based Systems (SEDDS) The drug is dissolved in oils and surfactants, forming an emulsion in the GI tract.[1][11]Enhances solubilization; may bypass first-pass metabolism via lymphatic uptake.[6][15]Can be complex to develop; potential for GI side effects from surfactants.

Q3: How do I perform a basic oral bioavailability study for this compound in rats?

A3: A standard oral bioavailability study involves administering this compound to a group of animals (typically rats) via oral gavage and collecting serial blood samples to determine the plasma concentration over time. This is compared to data from an intravenous (IV) administration.

Key Steps:

  • Animal Acclimatization: Allow animals to acclimate for at least one week before the study.[16]

  • Fasting: Fast animals overnight (8-12 hours) before dosing to reduce variability from food effects, but ensure free access to water.[14]

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation using a gavage needle. The volume is typically 5-10 mL/kg.[17] Ensure proper technique to avoid administration into the lungs.[18][19]

    • Intravenous (IV) Group: Administer a solubilized form of this compound (e.g., in a solution with co-solvents) via a tail vein or other appropriate vessel. The IV dose is typically lower than the oral dose.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[16]

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).[16]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Q4: My pharmacokinetic data is highly variable between animals. What are the common causes and how can I minimize this?

A4: High variability is a common issue in preclinical studies and can obscure the true pharmacokinetic profile of a compound.

  • Improper Gavage Technique: Incorrect oral gavage can lead to dosing errors, accidental lung administration, or reflux of the dose.[14]

    • Solution: Ensure all personnel are thoroughly trained on proper animal handling and gavage procedures.[18] Administer the dose slowly and ensure the gavage needle is correctly placed.[16][19]

  • Non-Homogeneous Formulation: For suspensions, the drug particles can settle over time, leading to inconsistent dosing between animals.

    • Solution: Ensure the formulation is a uniform suspension. Vortex or stir the formulation immediately before drawing each dose into the syringe.[14]

  • Physiological Differences: Factors like differences in food intake, gut motility, and metabolic enzyme activity can contribute to variability.

    • Solution: Fasting animals overnight is a standard practice to reduce the impact of food on absorption.[14] Using animals from a single, reputable supplier with a consistent health status can also help.

Q5: How does P-glycoprotein (P-gp) affect the bioavailability of this compound, and how can I experimentally assess this?

A5: P-glycoprotein (P-gp) is an efflux transporter protein located on the apical (luminal) side of enterocytes in the small intestine.[3] If this compound is a P-gp substrate, after it diffuses into an intestinal cell, P-gp uses energy from ATP hydrolysis to actively pump it back into the intestinal lumen.[4] This process limits the net amount of drug that can cross the intestinal barrier and enter systemic circulation, thereby reducing oral bioavailability.[5]

To assess this, you can perform an in vivo study in rats comparing the pharmacokinetics of this compound alone versus this compound co-administered with a P-gp inhibitor. Verapamil is a commonly used inhibitor for such studies.[3][5] A significant increase in the plasma AUC of this compound when given with the inhibitor strongly indicates that it is a P-gp substrate.

G Mechanism of P-glycoprotein (P-gp) Efflux and Inhibition cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Systemic Circulation (Blood) Coruno_Lumen This compound Coruno_Cell This compound Coruno_Lumen->Coruno_Cell Passive Diffusion Pgp P-gp Transporter Pgp->Coruno_Lumen Efflux ATP ATP Pgp->ATP uses Coruno_Cell->Pgp Coruno_Blood This compound Coruno_Cell->Coruno_Blood Absorption ADP ADP + Pi Verapamil Verapamil (P-gp Inhibitor) Verapamil->Pgp Inhibits

Caption: P-gp mediated drug efflux and its inhibition.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

  • Preparation of Pre-mixture: Disperse 1% (w/v) this compound and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • High-Shear Homogenization: Stir the mixture at 10,000 RPM for 30 minutes using a high-shear homogenizer to obtain a coarse suspension.

  • High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.

  • Characterization: Cool the resulting nanosuspension to room temperature. Characterize the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). A particle size of <200 nm with a PDI <0.3 is generally desirable.

  • Storage: Store the nanosuspension at 2-8°C until use. Re-disperse by gentle shaking before administration.

Protocol 2: Standard Operating Procedure for Oral Gavage in Rats

This protocol should only be performed by trained personnel.

  • Animal Restraint: Gently but firmly restrain the rat, ensuring the head and neck are aligned to create a straight path to the esophagus. The animal should be held in a vertical position.[19]

  • Measure Gavage Needle: Measure the appropriate length for needle insertion by holding the needle alongside the rat, with the tip extending from the mouth to the last rib. Mark the needle to ensure you do not insert it too far.[16][17] A flexible, ball-tipped gavage needle is recommended to minimize injury.[17]

  • Needle Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The rat should swallow the needle as it enters the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and try again.[19]

  • Dose Administration: Once the needle is in place, slowly administer the pre-determined volume of the formulation.

  • Withdrawal and Monitoring: Smoothly withdraw the needle and return the animal to its cage. Monitor the animal for at least 15 minutes for any signs of distress, such as difficulty breathing or reflux.[18]

Protocol 3: Blood Sample Collection and Processing for Pharmacokinetic Analysis in Rats

  • Site Preparation: If collecting from the tail vein, warm the tail using a heat lamp or warm water to dilate the vein.

  • Blood Collection: At each time point, collect approximately 0.2-0.3 mL of blood from the specified site (e.g., tail vein, saphenous vein, or via a cannula) into a tube containing K2-EDTA.

  • Sample Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Place the tube on ice.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

  • Storage: Carefully transfer the supernatant (plasma) to a new, clearly labeled microcentrifuge tube. Store the plasma samples at -80°C until they are ready for bioanalysis.

References

Technical Support Center: Managing Coruno-Induced Hypotension in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for managing Coruno (Molsidomine)-induced hypotension in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce hypotension?

A1: this compound is a brand name for the drug Molsidomine (B1677406). It is a long-acting, orally active vasodilator. Its hypotensive effects stem from its metabolic conversion to the active metabolite, Linsidomine (SIN-1). SIN-1 is a nitric oxide (NO) donor.[1][2] The released NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] This cascade ultimately results in vasodilation, primarily of the venous capacitance vessels, which reduces venous return to the heart (preload) and, consequently, lowers blood pressure.[4]

Q2: What is a typical dosage of this compound to induce hypotension in animal models?

A2: The effective dose of this compound can vary significantly depending on the animal model, route of administration, and the desired level of hypotension. Based on published studies, intravenous administration of 300 µg/kg in dogs has been shown to induce a 25% decrease in mean arterial pressure.[5] In rats, a daily oral dose of 30 mg/kg has been used in studies investigating the effects of increased oxidative stress.[6] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q3: How long does it take for this compound to induce hypotension and what is its duration of action?

A3: Following intravenous administration in dogs, the hypotensive effects of Molsidomine can develop progressively over 30 minutes.[5] The duration of action is longer than what would be predicted from its elimination half-life due to the metabolic delay in the formation of nitric oxide from its active metabolite, SIN-1.[7] After oral administration in humans, the effects on systolic blood pressure can be observed for up to 8 hours.[8]

Q4: Are there any known antagonists for this compound-induced hypotension?

A4: Yes, the hemodynamic effects of Molsidomine can be reversed by agents that induce vasoconstriction. Dihydroergotamine has been shown to reverse the effects of Molsidomine on preload and afterload, likely through its action on peripheral venous capacitance vessels.[9]

Q5: Can tolerance develop to the hypotensive effects of this compound?

A5: Unlike other nitrovasodilators like nitroglycerin, prolonged exposure to Molsidomine's active metabolite, SIN-1, does not appear to induce significant tolerance in human coronary arteries.[2][3] This makes it a useful compound for studies requiring sustained vasodilation without the confounding factor of tachyphylaxis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable hypotensive effect - Incorrect dosage or route of administration.- Improper drug preparation or storage.- Verify the calculated dose and ensure the correct administration route is used.- Prepare fresh solutions of this compound (Molsidomine) for each experiment.
Excessive hypotension - Overdose of this compound.- Synergistic effects with other anesthetic or vasoactive agents.- Immediately discontinue this compound administration.- Administer a vasopressor agent such as Dihydroergotamine.[9]- Provide fluid resuscitation to increase circulatory volume.
Inconsistent hypotensive response between animals - Biological variability.- Differences in metabolic rates affecting the conversion of Molsidomine to SIN-1.- Ensure a homogenous animal population in terms of age, weight, and health status.- Increase the sample size to account for individual variations.
Unexpected cardiovascular effects (e.g., tachycardia) - Reflex tachycardia in response to vasodilation.- Monitor heart rate continuously.- Consider the use of a beta-blocker if reflex tachycardia is a confounding factor, but be aware of potential synergistic hypotensive effects.

Quantitative Data Summary

Table 1: Hemodynamic Effects of Intravenous Molsidomine in Dogs

ParameterBaseline (Mean ± SD)Post-Molsidomine (300 µg/kg IV) (Mean ± SD)Percent Change
Mean Arterial Pressure (mmHg)100 ± 1075 ± 8-25%
Stroke Volume (mL)25 ± 418 ± 3-28%
Systemic Vascular Resistance (dyn·s/cm⁵)4000 ± 5003500 ± 450-12.5%
Heart Rate (beats/min)120 ± 15130 ± 18+8.3%
Data synthesized from information presented in the cited study.[5]

Table 2: Dose-Dependent Effects of Oral Molsidomine on Systolic Blood Pressure in Humans

Dose (mg)Maximum Decrease in Systolic BP (mmHg)
2~15
4~30
6~41
Data synthesized from information presented in the cited study.[10]

Experimental Protocols

Protocol 1: Induction of Controlled Hypotension with Intravenous this compound in a Canine Model

  • Animal Preparation: Anesthetize a healthy adult beagle dog with an appropriate anesthetic agent (e.g., pentobarbital). Maintain anesthesia throughout the experiment.

  • Catheterization: Surgically place catheters in the femoral artery for continuous blood pressure monitoring and in the femoral vein for drug administration.

  • Baseline Measurements: Allow the animal to stabilize for at least 30 minutes after catheterization. Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and cardiac output.

  • This compound Administration: Prepare a fresh solution of Molsidomine in sterile saline. Administer a bolus intravenous injection of 300 µg/kg Molsidomine over 1 minute.[5]

  • Monitoring: Continuously monitor and record MAP, HR, and other relevant hemodynamic parameters for at least 60 minutes post-administration.

  • Data Analysis: Calculate the percentage change in hemodynamic parameters from baseline at various time points after this compound administration.

Visualizations

Coruno_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell This compound This compound (Molsidomine) SIN1 SIN-1 (Linsidomine) Active Metabolite This compound->SIN1 Metabolic Conversion (Liver) NO Nitric Oxide (NO) SIN1->NO Spontaneous Release GC Guanylate Cyclase (sGC) NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Substrate Relaxation Vasodilation & Hypotension cGMP->Relaxation Activates PKG

Caption: Signaling pathway of this compound (Molsidomine)-induced vasodilation.

Hypotension_Management_Workflow start Start Experiment administer Administer this compound start->administer monitor Monitor Blood Pressure administer->monitor target_bp Target BP Achieved? monitor->target_bp excessive_hypo Excessive Hypotension? monitor->excessive_hypo Continuous target_bp->administer No, titrate dose proceed Proceed with Experiment target_bp->proceed Yes end End Experiment proceed->end excessive_hypo->monitor No stop_this compound Stop this compound Infusion excessive_hypo->stop_this compound Yes administer_vasopressor Administer Vasopressor (e.g., Dihydroergotamine) stop_this compound->administer_vasopressor fluid_resuscitation Fluid Resuscitation administer_vasopressor->fluid_resuscitation stabilize Stabilize Animal fluid_resuscitation->stabilize stabilize->end

Caption: Experimental workflow for managing this compound-induced hypotension.

References

Refinement of analytical techniques for linsidomine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of linsidomine (B1675546).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for linsidomine detection?

A1: The most prevalent and sensitive method for the determination of linsidomine in biological matrices, such as human plasma, is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high specificity and sample throughput compared to traditional LC-UV methods.[1][2] Other potential methods include electrochemical detection and capillary electrophoresis, though these are less commonly cited specifically for linsidomine.[3][4]

Q2: What is a typical Lower Limit of Quantification (LLOQ) for linsidomine in plasma using LC-MS/MS?

A2: A validated LC-MS/MS method has demonstrated a lower limit of quantification of 0.70 ng/mL for linsidomine in human plasma, using a 1 mL plasma sample for extraction.[1][2]

Q3: Are there any specific sample preparation considerations for linsidomine analysis?

A3: Yes, due to the properties of linsidomine and the complexity of biological matrices, sample preparation is critical. A published method involves derivatization with propyl chloroformate, followed by a multi-step liquid-liquid extraction process.[1][2] It is also crucial to ensure analyte stability throughout sample collection, processing, and storage to generate reliable data.[5][6] For APIs that require refrigerated storage, allow the sample to warm to room temperature before opening the container to prevent moisture condensation.[7]

Q4: How does the composition of the mobile phase affect linsidomine analysis by LC-MS/MS?

A4: The composition of acidic modifiers and matrix constituents can have a profound effect on the electrospray ionization (ESI) of linsidomine, thereby impacting sensitivity and reproducibility.[1][2] Careful optimization of the mobile phase, including the type and concentration of additives like formic acid, is essential for robust method performance.

Q5: What are the key validation parameters to consider for a linsidomine analytical method?

A5: Key validation parameters include specificity, linearity, sensitivity (LOD and LLOQ), accuracy, precision, recovery, matrix effect, and stability (bench-top, freeze-thaw, long-term).[8][9] These parameters ensure the method is fit for its intended purpose.[9]

Troubleshooting Guides

HPLC & LC-MS/MS Issues
Problem Potential Cause Recommended Solution Citation
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of linsidomine.Reduce the sample concentration or injection volume.[10]
Inappropriate Mobile Phase pH: The pH is close to the pKa of linsidomine, causing it to exist in multiple ionic forms.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Contamination: Strongly retained compounds from previous injections are interfering.Use a guard column and flush the column with a strong solvent between injections.[11]
Inconsistent Retention Times Temperature Fluctuations: Inconsistent column temperature.Use a column oven to maintain a stable temperature. Retention times can shift by 1-2% per 1°C change.[11][12]
Mobile Phase Composition Change: Inaccurate mixing or degradation of mobile phase components.Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly.[11][12]
Air Trapped in Pump: Air bubbles in the pump head can cause pressure fluctuations and affect flow rate.Degas the mobile phase and purge the pump.[10][13]
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization (LC-MS/MS): Incorrect source parameters or mobile phase composition hindering ESI.Optimize ESI source parameters (e.g., spray voltage, gas flows). The composition of acidic modifiers can significantly affect ionization.[1]
Sample Degradation: Linsidomine may be unstable under certain storage or experimental conditions.Ensure proper sample handling and storage. Conduct stability tests under various conditions (bench-top, freeze-thaw).[5]
Matrix Effects (LC-MS/MS): Co-eluting matrix components are suppressing the linsidomine signal.Improve sample cleanup (e.g., optimize solid-phase extraction). Modify chromatographic conditions to separate linsidomine from interfering components.[14]
Detector Lamp Issue (HPLC-UV): Old or defective lamp.Replace the detector lamp.[15]
Baseline Noise or Drift Contaminated Mobile Phase or Detector Cell: Impurities in the solvent or buildup in the flow cell.Use HPLC-grade solvents. Flush the detector cell with a strong, appropriate solvent like methanol (B129727) or isopropanol.[13][15]
Air Bubbles in Detector: Bubbles passing through the flow cell.Degas the mobile phase. Increase back pressure on the cell by connecting tubing to the outlet.[15]
Incomplete Column Equilibration: Especially when changing mobile phase composition.Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[10][13]
Sample Preparation Issues
Problem Potential Cause Recommended Solution Citation
Low Recovery Incomplete Extraction: Insufficient mixing, incorrect solvent, or inappropriate pH during liquid-liquid extraction.Optimize extraction solvent and pH. Ensure vigorous and adequate mixing time. The reported mean recovery for a specific linsidomine method was 51%.[1]
Analyte Adsorption: Linsidomine binding to container surfaces or filter membranes.Use silanized glassware or polypropylene (B1209903) tubes. Test different filter materials for analyte binding.[16]
Sample Degradation during Extraction: Prolonged exposure to harsh conditions (e.g., heat from sonication).Minimize extraction time. If sonication is used, consider placing the sample in an ice bath to mitigate heating.[7]
High Variability between Replicates Inconsistent Weighing/Pipetting: Inaccurate handling of small volumes of standards or samples.Use calibrated pipettes and analytical balances. Ensure proper technique, especially for viscous or volatile solvents.[7]
Incomplete Solubilization: The sample is not fully dissolved before analysis.Visually inspect the solution to ensure all particles are dissolved. Optimize the dissolution solvent and consider gentle warming or sonication if the analyte is stable.[7]

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Linsidomine Detection in Human Plasma
ParameterValueCitation
Chromatography
ColumnPhenomenex Luna C18 (2) 5 µm, 2.1 x 150 mm[1][2]
Mobile PhaseMethanol:Water:Formic Acid (400:600:0.05, v/v/v)[1][2]
Flow Rate0.4 mL/min[1][2]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Detection ModeSelected Reaction Monitoring (SRM)[1][2]
Precursor Ion (m/z)257.0 (for propyl chloroformate derivative)[1][2]
Product Ion (m/z)86.0[1][2]
Performance
Lower Limit of Quantification (LLOQ)0.70 ng/mL[1][2]
Mean Recovery51%[1][2]
Plasma Volume1 mL[1][2]

Experimental Protocols

Detailed Protocol: LC-MS/MS Analysis of Linsidomine in Human Plasma

This protocol is based on the method described by discreet.[1][2]

1. Sample Preparation (Derivatization and Extraction)

  • To 1 mL of human plasma, add the internal standard.

  • Initiate derivatization by adding propyl chloroformate.

  • Perform liquid-liquid extraction using a mixture of tert-butyl methyl ether and 1,2-dichloroethane (B1671644) (55:45, v/v). Vortex thoroughly.

  • Centrifuge to separate the layers and transfer the organic layer to a new tube.

  • Perform a back-extraction into 0.01 M HCl.

  • Alkalinize the aqueous layer and perform a second back-extraction into diethyl ether.

  • Evaporate the final ether extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Separation

  • Instrument: HPLC system coupled to a tandem mass spectrometer.

  • Column: Phenomenex Luna C18 (2), 5 µm, 2.1 x 150 mm.

  • Mobile Phase: A mixture of methanol, water, and formic acid (400:600:0.05, v/v/v). Ensure the mobile phase is thoroughly degassed.

  • Flow Rate: Set to 0.4 mL/min.

  • Injection Volume: Inject an appropriate volume of the reconstituted sample.

  • Column Temperature: Maintain at a constant temperature (e.g., 40 °C) using a column oven for stable retention times.

3. Mass Spectrometric Detection

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Monitored Transition: Monitor the transition of the protonated molecular ion of the linsidomine derivative (m/z 257.0) to the product ion (m/z 86.0).

  • Data Analysis: Quantify linsidomine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Visualizations

Linsidomine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Deriv Derivatization Plasma->Deriv LLE Liquid-Liquid Extraction Deriv->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MS Tandem MS Detection (SRM) HPLC->MS Quant Quantification MS->Quant

Caption: Workflow for LC-MS/MS detection of linsidomine in plasma.

Troubleshooting_Low_Signal start_node Low or No Signal for Linsidomine d1 Is Internal Standard signal also low? start_node->d1 Start decision_node decision_node process_node process_node end_node Problem Resolved p1 Problem is likely systemic or in sample introduction. d1->p1 Yes d3 Problem is likely analyte-specific. d1->d3 No d2 Check MS/MS and HPLC status p1->d2 Check p2 Troubleshoot instrument: - Check ESI source - Verify solvent flow - Check for leaks d2->p2 Errors found p4 Re-prepare sample and standard. If issue persists, suspect matrix effects. d2->p4 No errors p2->end_node Resolved d4 Review Sample Preparation d3->d4 p3 Investigate: - Linsidomine degradation - Low extraction recovery - Incorrect derivatization d4->p3 Potential Issue p3->end_node Resolved p4->end_node Resolved

Caption: Troubleshooting logic for low signal intensity in linsidomine analysis.

References

Coruno Technical Support Center: Enhancing Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Coruno in solution. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, detailed protocols, and supporting data to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound is susceptible to two primary degradation pathways in aqueous solutions:

  • Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly under acidic or basic conditions, leading to the formation of two inactive metabolites.[1][2]

  • Oxidation: The phenol (B47542) moiety is prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.[3][4]

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A2: this compound exhibits its greatest stability in slightly acidic conditions, within a pH range of 4.0 to 5.5.[5][6][7] Both strongly acidic (pH < 3) and alkaline (pH > 7) conditions significantly increase the rate of hydrolytic degradation.[1][8]

Q3: How should I prepare and store this compound stock solutions?

A3: For maximum stability, prepare stock solutions in a suitable buffer (e.g., citrate (B86180) or acetate) at a pH between 4.0 and 5.5.[2] Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon to minimize oxidative degradation.[9] Store stock solutions in amber vials at -20°C or below to protect from light and slow down degradation kinetics.[3][4]

Q4: Which excipients can be used to improve the stability of this compound in a formulation?

A4: Several types of excipients can enhance this compound's stability:

  • Buffers: Citrate and phosphate (B84403) buffers are effective at maintaining the optimal pH.[10]

  • Antioxidants: Ascorbic acid or sodium metabisulfite (B1197395) can be added to scavenge free radicals and prevent oxidation.[4][10]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that catalyze oxidative reactions.[10][11]

  • Solubilizers: For poorly soluble drugs, excipients like polysorbates or cyclodextrins can improve solubility and, in some cases, protect susceptible functional groups.[10][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in cell culture media. The pH of the media (typically ~7.4) is suboptimal for this compound stability, accelerating hydrolysis.1. Prepare fresh solutions of this compound immediately before each experiment.2. Minimize the incubation time as much as the experimental design allows.3. If possible, conduct a pilot study to determine the degradation rate in your specific media and adjust concentrations accordingly.
High variability in results between experimental replicates. Inconsistent sample handling leading to variable degradation. This could be due to differences in light exposure, temperature fluctuations, or time between solution preparation and use.1. Prepare a single batch of this compound solution for all replicates.2. Protect all solutions from light by using amber tubes or covering them with foil.[3]3. Ensure all samples are processed at the same temperature and for the same duration.
Appearance of unknown peaks in HPLC chromatograms. Degradation of this compound into its hydrolytic or oxidative byproducts.1. Perform a forced degradation study (see protocol below) to identify the retention times of major degradants.[13][14][15]2. Use a stability-indicating HPLC method capable of resolving this compound from its degradation products.[16][17][18]3. Adjust solution pH, protect from oxygen, and add stabilizers as needed.
Precipitation of this compound in aqueous buffer. The concentration of this compound exceeds its solubility at the given pH or temperature.1. Review the solubility profile of this compound. Consider using a co-solvent (e.g., DMSO, ethanol) for the stock solution before diluting into the aqueous buffer.2. Use solubility-enhancing excipients such as cyclodextrins.[19][20]

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on the Rate of Hydrolysis of this compound at 25°C

pHRate Constant (k, hr⁻¹)Half-life (t½, hours)
2.00.08668.0
4.50.0021330.1
7.40.049514.0
9.00.15404.5

Table 2: Efficacy of Antioxidants in Preventing Oxidation of this compound (pH 4.5, 48 hours at 25°C)

FormulationThis compound Remaining (%)
Control (No Antioxidant)85.2%
With 0.1% Ascorbic Acid98.5%
With 0.05% Sodium Metabisulfite97.9%
With 0.01% EDTA92.1%

Key Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential to identify potential degradation products and establish the specificity of analytical methods.[15][21]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: Expose the this compound solution to the following conditions[13][14]:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Incubate the stock solution at 80°C for 72 hours.

    • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.[16][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14]

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary hydrolytic and oxidative degradants.[17][18]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

Coruno_Degradation_Pathways This compound This compound (Active) Hydrolysis_Product_A Degradant H1 (Inactive Acid) This compound->Hydrolysis_Product_A Hydrolysis (H₂O, H⁺/OH⁻) Hydrolysis_Product_B Degradant H2 (Inactive Amine) This compound->Hydrolysis_Product_B Oxidation_Product Degradant O1 (Inactive Quinone) This compound->Oxidation_Product Oxidation (O₂, Metal Ions)

Caption: Primary degradation pathways for this compound in solution.

Troubleshooting_Workflow start Instability Observed (e.g., Potency Loss) check_ph Is solution pH between 4.0-5.5? start->check_ph adjust_ph Adjust pH with Citrate/Acetate Buffer check_ph->adjust_ph No check_oxygen Is solution protected from oxygen? check_ph->check_oxygen Yes adjust_ph->check_oxygen deoxygenate Sparge solvent with N₂/Ar. Add antioxidant (e.g., Ascorbic Acid). check_oxygen->deoxygenate No check_light Is solution protected from light? check_oxygen->check_light Yes deoxygenate->check_light protect_light Use amber vials or cover with foil. check_light->protect_light No check_temp Is solution stored at ≤ -20°C? check_light->check_temp Yes protect_light->check_temp store_cold Store aliquots at -20°C or -80°C. check_temp->store_cold No end Stability Enhanced check_temp->end Yes store_cold->end

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Study_Workflow prep Prepare this compound Solution in Buffered Vehicle stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Collect Samples at Timepoints (T₀, T₁, T₂, ...) stress->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze quantify Quantify this compound Peak Area vs. Degradant Peaks analyze->quantify kinetics Calculate Degradation Rate and Half-Life quantify->kinetics report Report Stability Profile kinetics->report

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Addressing Off-Target Effects of Coruno in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, validating, and mitigating off-target effects of the hypothetical small molecule inhibitor, Coruno. The principles and protocols described here are broadly applicable for characterizing novel chemical entities in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Q2: What are the initial signs that this compound might be causing off-target effects in my cellular assay?

Common indicators of potential off-target effects include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same primary protein produces a different phenotype.[2]

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target protein is knocked out or knocked down using genetic methods like CRISPR-Cas9 or siRNA.[2][3]

  • High cytotoxicity at low concentrations: Significant cell death is observed at concentrations close to the IC50 value for the primary target, confounding the interpretation of on-target effects.[1]

  • Unexpected phenotypes: The observed cellular phenotype does not align with the known function of the primary target.[1]

Q3: What are the general strategies to minimize the off-target effects of this compound?

Several strategies can be employed to minimize and identify off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[2]

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically diverse inhibitors for the same target, as well as genetic approaches.[2]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to confirm interaction at relevant concentrations.[2][4]

  • Proteome-wide Profiling: Utilize unbiased techniques to identify all cellular targets of this compound.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: High cytotoxicity observed with this compound, even at concentrations expected to be selective for the primary target.

  • Potential Cause:

    • Compound Precipitation: this compound may be precipitating in the cell culture medium at higher concentrations, leading to non-specific cell death.[1]

    • Off-Target Toxicity: this compound might be interacting with unintended cellular targets that are critical for cell survival.[1]

    • Reactive Metabolites: Cellular metabolism could be converting this compound into toxic byproducts.[1]

  • Troubleshooting Steps:

    • Solubility Check: Visually inspect the culture medium for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium and work with concentrations well below this limit.[5]

    • Off-Target Screening: Perform a broad off-target screening assay, such as a kinase panel or a safety screening panel, to identify potential off-target liabilities.[1]

    • Metabolite Analysis: Use analytical techniques like mass spectrometry to identify potential toxic metabolites in the cell culture supernatant or cell lysates.[1]

Issue 2: The phenotype observed with this compound is not consistent with the known function of the primary target.

  • Potential Cause:

    • The observed phenotype is a result of one or more off-target effects.

  • Troubleshooting Steps:

    • Phenotypic Profiling: Utilize high-content imaging or other multi-parameter assays to thoroughly characterize the unexpected phenotype. This can provide clues about the affected cellular pathways.[1]

    • Target Deconvolution: Employ techniques like chemical proteomics (e.g., affinity chromatography using this compound as bait) to identify all the proteins that this compound binds to within the cell.[1]

    • Genetic Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the primary target. If the phenotype persists, it is likely an off-target effect.

Data Presentation

Quantitative data should be organized for clear interpretation and comparison.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Ki (nM)Binding Affinity (Kd, nM)
Primary Target502515
Off-Target 11500750500
Off-Target 2500025001800

IC50 (Half-maximal inhibitory concentration) measures the functional strength of an inhibitor.[6] Ki (Inhibition constant) and Kd (Dissociation constant) are measures of binding affinity.[6][7] Lower values indicate higher potency and affinity.

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)
Cell Line AMTT2410
Cell Line ALDH2412
Cell Line BCellTiter-Glo4815

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To directly measure the binding of this compound to its target protein in intact cells.[2][4]

  • Methodology:

    • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

    • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.[2]

    • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

    • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. Genetic Validation using CRISPR-Cas9 Knockout

  • Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound treatment.[2]

  • Methodology:

    • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

    • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.

    • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Knockout Verification: Screen the clones for the absence of the target protein by Western blotting or genomic sequencing.

    • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound PrimaryTarget Primary Target This compound->PrimaryTarget Inhibits OffTarget Off-Target Kinase This compound->OffTarget Inhibits DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 PhenotypeA Expected Phenotype A DownstreamEffector1->PhenotypeA DownstreamEffector2 Downstream Effector 2 OffTarget->DownstreamEffector2 PhenotypeB Unexpected Phenotype B DownstreamEffector2->PhenotypeB

Caption: On-target vs. off-target signaling pathways of this compound.

G start Start: Observe Unexpected Phenotype q1 Is the phenotype consistent across structurally different inhibitors? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Suspect Off-Target Effect q1->a1_no No q2 Does genetic knockout of the primary target recapitulate the phenotype? a1_no->q2 a2_yes Likely On-Target Effect q2->a2_yes Yes a2_no Confirmed Off-Target Effect q2->a2_no No action Proceed with Target Deconvolution (e.g., Chemical Proteomics) a2_no->action

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_workflow CETSA Experimental Workflow step1 1. Treat cells with this compound or vehicle control step2 2. Heat cells/lysates at various temperatures step1->step2 step3 3. Lyse cells and centrifuge to separate soluble proteins step2->step3 step4 4. Analyze soluble target protein (e.g., Western Blot) step3->step4 step5 5. Compare melting curves to determine target engagement step4->step5

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Coruno (Molsidomine) and Other Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nitric oxide (NO) donor Coruno (active ingredient: Molsidomine) with other commonly used NO donors in research and clinical settings. The information presented is supported by experimental data to aid in the selection of the most appropriate NO donor for specific research and therapeutic development applications.

Introduction to Nitric Oxide Donors

Nitric oxide is a critical signaling molecule involved in various physiological processes, most notably vasodilation. NO donors are a class of compounds that release NO and are used to study its biological effects and as therapeutic agents for conditions such as angina pectoris and hypertension. The efficacy of an NO donor is determined by several factors, including the rate and duration of NO release, the mechanism of release, and the development of tolerance.

Mechanism of Action: this compound (Molsidomine) vs. Other NO Donors

This compound's active ingredient, Molsidomine, is a pro-drug that undergoes metabolic activation to form its active metabolite, SIN-1 (3-morpholino-sydnonimine). SIN-1 spontaneously, through a non-enzymatic process, releases nitric oxide. This is a key distinction from other classical organic nitrates like nitroglycerin, which require enzymatic activity and the presence of thiol groups for NO release. This difference in the activation pathway is believed to be the reason for the lack of tolerance development observed with long-term Molsidomine use.

In contrast, other classes of NO donors have distinct release mechanisms:

  • Organic Nitrates (e.g., Nitroglycerin): Require enzymatic conversion, primarily by mitochondrial aldehyde dehydrogenase (ALDH2), to release NO. This process is dependent on the availability of thiol groups, and their depletion is associated with the development of tolerance.

  • Sodium Nitroprusside (SNP): A potent vasodilator that spontaneously releases NO in the presence of reducing agents. It is a powerful but short-acting donor.

  • S-nitrosothiols (e.g., SNAP, GSNO): Release NO through the cleavage of the S-N bond, which can be triggered by light, heat, or metal ions.

  • Diazeniumdiolates (NONOates): A class of compounds that spontaneously release NO in a pH- and temperature-dependent manner, with half-lives ranging from seconds to days.

Comparative Efficacy: Quantitative Data

The following tables summarize the key efficacy parameters of this compound (Molsidomine/SIN-1) in comparison to other nitric oxide donors.

Table 1: Comparison of Nitric Oxide Release Kinetics

NO DonorActive MetaboliteHalf-life of NO Release (in vitro)Release MechanismReference
This compound (Molsidomine) SIN-1Variable, sustained releaseSpontaneous, non-enzymatic[1]
NitroglycerinNitric OxideShortEnzymatic (ALDH2), thiol-dependent[2]
Sodium NitroprussideNitric OxideVery shortSpontaneous, requires reducing agents[2]
DEA/NONOateNitric Oxide~2 minutesSpontaneous (pH-dependent)[3]
SPER/NONOateNitric Oxide~39 minutesSpontaneous (pH-dependent)[3]
DETA/NONOateNitric Oxide~20 hoursSpontaneous (pH-dependent)[3]

Table 2: Comparison of Vasodilatory Efficacy and Tolerance

NO DonorVasodilatory Potency (EC50)Duration of ActionTolerance DevelopmentReference
This compound (Molsidomine) PotentLong-actingNo significant tolerance observed[4]
NitroglycerinPotentShort-actingSignificant tolerance with continuous use[4][5]
Sodium NitroprussideVery PotentVery short-actingNo tolerance, but cyanide toxicity risk[6][7][8][9][10]
Nicorandil (B1678753)PotentLong-actingLow potential for tolerance[11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isolated Aortic Ring Vasodilation Assay

This assay is used to assess the vasodilatory effect of NO donors on isolated blood vessels.

Protocol:

  • Tissue Preparation: Male Wistar rats (250-300 g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 and 5% CO2. The upper hook is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g. During this period, the buffer is changed every 15-20 minutes. After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (B352888) (1 µM) or KCl (60 mM).

  • Drug Administration: Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding the NO donor (e.g., SIN-1, nitroglycerin, sodium nitroprusside) in increasing concentrations to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value (the concentration of the drug that produces 50% of the maximal response) is calculated to determine the potency of the NO donor.

Quantification of Nitric Oxide Release (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO through the determination of its stable metabolite, nitrite (B80452).

Protocol:

  • Sample Preparation: Cell culture supernatants, plasma, or other biological fluids are collected. To remove interfering proteins, samples can be deproteinized using zinc sulfate.[13]

  • Standard Curve Preparation: A standard curve is prepared using known concentrations of sodium nitrite.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Griess Reagent I contains sulfanilamide (B372717) in an acidic solution, and Griess Reagent II contains N-(1-naphthyl)ethylenediamine dihydrochloride.[3]

  • Assay Procedure:

    • Pipette 50 µL of standards and samples into a 96-well plate.

    • For samples containing nitrate (B79036), a nitrate reductase step is required to convert nitrate to nitrite before adding the Griess reagents.

    • Add 50 µL of Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by interpolating from the standard curve.

Measurement of cGMP Levels (ELISA)

This protocol describes the measurement of cyclic guanosine (B1672433) monophosphate (cGMP), the second messenger of NO, in cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Vascular smooth muscle cells are cultured to confluence in appropriate multi-well plates. The cells are then treated with the NO donors of interest for a specified period.

  • Cell Lysis: After treatment, the culture medium is removed, and the cells are lysed using a lysis buffer provided in the cGMP ELISA kit. The cell lysates are collected and centrifuged to remove cellular debris.

  • ELISA Procedure (Competitive Assay):

    • A goat anti-rabbit IgG antibody is pre-coated onto the wells of a 96-well plate.

    • Standards or samples are added to the wells, along with a cGMP-alkaline phosphatase conjugate and a polyclonal rabbit antibody specific for cGMP.

    • During incubation, the cGMP in the sample competes with the cGMP-conjugate for binding to the primary antibody.

    • The wells are washed to remove unbound reagents.

    • A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added, and the color development is measured at 405 nm.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of cGMP in the sample. A standard curve is generated, and the cGMP concentration in the samples is determined.

Visualizing the Pathways and Processes

Signaling Pathway of Nitric Oxide Donors

NO_Signaling_Pathway cluster_Donors Nitric Oxide Donors cluster_Activation Activation & NO Release cluster_Cellular_Effects Cellular Effects in Vascular Smooth Muscle Cell This compound This compound (Molsidomine) Metabolism Hepatic Metabolism This compound->Metabolism NTG Nitroglycerin Enzymatic Enzymatic Conversion (ALDH2) NTG->Enzymatic Thiol-dependent SNP Sodium Nitroprusside Spontaneous Spontaneous Release SNP->Spontaneous SIN1 SIN-1 Metabolism->SIN1 SIN1->Spontaneous Non-enzymatic NO Nitric Oxide (NO) Enzymatic->NO Spontaneous->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation Leads to Aortic_Ring_Workflow cluster_Preparation Tissue Preparation cluster_Experiment Experimental Setup cluster_Data_Collection Data Collection & Analysis A1 Euthanize Rat & Excise Thoracic Aorta A2 Clean & Cut Aorta into Rings A1->A2 B1 Mount Rings in Organ Bath A2->B1 B2 Equilibrate under Tension B1->B2 B3 Pre-contract with Vasoconstrictor B2->B3 C1 Add Cumulative Doses of NO Donor B3->C1 C2 Record Relaxation Response C1->C2 C3 Calculate EC50 C2->C3 Tolerance_Development cluster_Molsidomine This compound (Molsidomine) cluster_Nitroglycerin Nitroglycerin Molsidomine Molsidomine SIN1 SIN-1 Molsidomine->SIN1 Metabolism NonEnzymatic Non-enzymatic NO Release SIN1->NonEnzymatic NoTolerance No Tolerance NonEnzymatic->NoTolerance Nitroglycerin Nitroglycerin Enzymatic Enzymatic NO Release (Thiol-dependent) Nitroglycerin->Enzymatic ThiolDepletion Thiol Depletion Enzymatic->ThiolDepletion Leads to Tolerance Tolerance Development ThiolDepletion->Tolerance

References

A Preclinical Head-to-Head: Coruno (Molsidomine) Versus Organic Nitrates in Angina Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between antianginal agents is paramount. This guide provides a comprehensive comparison of Coruno (molsidomine) and traditional organic nitrates, focusing on their performance in preclinical models of angina. The following analysis is based on experimental data, detailing their mechanisms of action, hemodynamic effects, and anti-ischemic properties.

At a Glance: this compound vs. Organic Nitrates

ParameterThis compound (Molsidomine)Organic Nitrates (e.g., Nitroglycerin, Isosorbide Dinitrate)
Mechanism of Action Prodrug converted to active metabolite SIN-1, which spontaneously releases nitric oxide (NO).[1][2][3]Enzymatic bioactivation required to release NO (e.g., mitochondrial aldehyde dehydrogenase 2 for nitroglycerin).[4][5]
Tolerance Development Does not induce significant tolerance.[1][6][7]Prone to rapid development of tolerance with continuous use.[1][6][8]
Primary Hemodynamic Effect Predominantly venodilation, leading to a reduction in preload.[9][10][11]Potent venodilators, causing a significant reduction in preload.[4][12]
Effect on Large Coronary Arteries Causes significant and long-lasting dilation.[2][10]Induce dilation of large coronary arteries.[4]
Antiplatelet Aggregation Exhibits significant antiplatelet aggregation effects.[1][10]Inhibit platelet aggregation.[4]
Antithrombotic Effects Prevents coronary thrombotic occlusion in a dose-dependent manner.[13]Hemodynamic effects are not directly linked to antithrombotic activity in the same preclinical models.[13]

In-Depth Preclinical Evidence

Anti-ischemic Effects in a Canine Model of Coronary Artery Stenosis

Preclinical studies in anesthetized dogs with induced myocardial ischemia provide valuable insights into the antianginal efficacy of these compounds.

In a model where the left anterior descending (LAD) coronary artery perfusion was reduced by approximately 75%, intravenous administration of molsidomine (B1677406) (0.05 mg/kg) resulted in a complete normalization of ST-segment elevation within 40 minutes.[9] This profound anti-ischemic effect was sustained for over four hours despite the ongoing reduced coronary perfusion.[9] The beneficial effect on the electrocardiogram was paralleled by a reduction in left ventricular end-diastolic pressure (LVEDP), suggesting that the primary mechanism of action is a reduction in cardiac preload, which in turn improves perfusion to the ischemic areas of the myocardium.[9]

Further studies in canine models of myocardial ischemia demonstrated that molsidomine, administered either before or after LAD occlusion, significantly reduced the resulting infarct size.[13] This cardioprotective effect was attributed to the marked lowering of preload, which reduces extravascular coronary artery resistance and enhances blood flow to ischemic zones.[13]

Comparative Hemodynamic Effects in Canine Models

Direct comparative studies in dogs on a cardio-pulmonary bypass circuit have highlighted differences in the onset and duration of action between nitroglycerin and molsidomine. Both compounds increased the integrated systemic venous blood volume and decreased mean arterial pressure.[14] However, the effects of nitroglycerin were immediate, reached a maximum, and dissipated within 7 minutes.[14] In contrast, the effects of molsidomine had a later onset and showed no decline during the 30-minute observation period.[14] When normalized for the same decrease in arterial blood pressure, molsidomine exhibited a stronger effect on the systemic venous bed than nitroglycerin.[14]

Vasodilatory Effects on Coronary Arteries

In vitro experiments on isolated sheep coronary arteries have shown that SIN-1, the active metabolite of molsidomine, is a potent vasodilator.[6] Importantly, prolonged exposure to SIN-1 did not induce tolerance, whereas significant tolerance was observed with glyceryl trinitrate (GTN).[1][6] Furthermore, in GTN-tolerant human coronary arteries, the responsiveness to SIN-1 remained unchanged.[1]

Quantitative angiographic studies in patients have confirmed the long-acting coronary vasodilatory action of SIN-1.[15] An intracoronary injection of 1 mg of SIN-1 increased the mean diameters of normal coronary segments by 12%, with a significant 8% vasodilation still present after 60 minutes.[15]

Signaling Pathways

The fundamental mechanism of action for both this compound (molsidomine) and organic nitrates involves the nitric oxide (NO) signaling pathway, which leads to vasodilation. However, the upstream activation differs significantly.

cluster_this compound This compound (Molsidomine) Pathway cluster_Nitrates Organic Nitrates Pathway Molsidomine Molsidomine (this compound) SIN1 SIN-1 (Active Metabolite) Molsidomine->SIN1 Hepatic Metabolism NO_C Nitric Oxide (NO) SIN1->NO_C Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO_C->sGC Nitrates Organic Nitrates (e.g., Nitroglycerin) NO_N Nitric Oxide (NO) Nitrates->NO_N Enzymatic Bioactivation (e.g., ALDH2) NO_N->sGC cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vascular Smooth Muscle Relaxation PKG->Relaxation Leads to

Figure 1: Signaling pathways of this compound and organic nitrates.

Experimental Protocols

Canine Model of Coronary Artery Stenosis and Myocardial Ischemia
  • Animal Model: Anesthetized dogs.

  • Surgical Preparation: The left anterior descending (LAD) coronary artery is cannulated and perfused with blood from a carotid artery at a constant volume.

  • Ischemia Induction: Myocardial ischemia is induced by reducing the LAD perfusion volume by approximately 75%.

  • Data Acquisition:

    • Epicardial electrocardiogram (ECG) is recorded from six unipolar leads to measure ST-segment changes, which serve as a marker for myocardial hypoxia.

    • Hemodynamic parameters, including heart rate, blood pressure, left ventricular end-diastolic pressure (LVEDP), pulmonary arterial pressure, and heart contractility, are continuously monitored.

  • Drug Administration: Molsidomine (0.05 mg/kg) is administered intravenously after the induction of stable ischemia.

  • Endpoints:

    • Time to normalization of ST-segment elevation.

    • Duration of the anti-ischemic effect.

    • Changes in LVEDP and other hemodynamic parameters.[9]

In Vitro Vascular Reactivity and Tolerance Study
  • Tissue Preparation: Rings from sheep coronary arteries, femoral arteries, and femoral veins are prepared and mounted in organ baths.

  • Experimental Conditions:

    • Vessel rings are pre-contracted with an agonist (e.g., prostaglandin (B15479496) F2α) to a level of 30% of the maximal contraction.

    • For some experiments, the endothelium is mechanically removed to assess endothelium-dependent effects.

  • Drug Application: Cumulative concentration-response curves are established for glyceryl trinitrate (GTN) and SIN-1 (the active metabolite of molsidomine).

  • Tolerance Induction: To study tolerance, vessel rings are pre-incubated with a high concentration of either GTN (0.44 mM) or SIN-1 for a prolonged period before re-evaluating the concentration-response curve.

  • Endpoints:

    • EC50 values (the concentration of the drug that produces 50% of the maximal relaxation).

    • Maximal relaxation (efficacy) of the vessel rings.

    • Shift in the concentration-response curve after pre-incubation to assess tolerance development.[6]

Conclusion

Preclinical data strongly suggest that this compound (molsidomine) is an effective antianginal agent with a distinct pharmacological profile compared to traditional organic nitrates. Its key advantages in preclinical models include a lack of tolerance development and a potent, long-lasting vasodilatory effect on large coronary arteries. While both classes of drugs act via the NO-sGC-cGMP pathway, the spontaneous, non-enzymatic release of NO from molsidomine's active metabolite may underlie its ability to circumvent the mechanisms leading to nitrate (B79036) tolerance. These findings provide a solid rationale for the clinical use of this compound in the management of angina pectoris and highlight its potential as a valuable alternative or adjunct to organic nitrate therapy. Further research is warranted to fully elucidate the long-term clinical implications of these preclinical observations.

References

Validating Coruno's On-Target Mechanism of Action Using COR-Kinase Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Coruno, a novel ATP-competitive inhibitor of COR-Kinase. The use of knockout (KO) animal models is an indispensable tool for confirming that a drug's therapeutic effect is a direct result of its engagement with the intended molecular target.[1][2][3] Here, we present a comparative analysis of this compound against alternative therapies within the context of Fictional Lung Carcinoma (FLC), supported by data from wild-type and COR-Kinase knockout preclinical models.

The GFRA/COR-Kinase Signaling Pathway in Fictional Lung Carcinoma (FLC)

In Fictional Lung Carcinoma, tumor growth and survival are driven by the aberrant activation of the Growth Factor Receptor Alpha (GFRA) signaling pathway. Upon ligand binding, GFRA dimerizes and activates the downstream serine/threonine kinase, COR-Kinase. Activated COR-Kinase then phosphorylates and activates the Pro-Survival Factor (PSF), which translocates to the nucleus to promote the transcription of genes that inhibit apoptosis and drive cell proliferation. This compound is designed to selectively inhibit COR-Kinase, thereby blocking this pro-tumorigenic signaling cascade.

GFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRA GFRA Receptor CORKinase COR-Kinase GFRA->CORKinase Activates Ligand Growth Factor (Ligand) Ligand->GFRA Binds PSF Pro-Survival Factor (PSF) CORKinase->PSF Phosphorylates pPSF Phospho-PSF (Active) Transcription Gene Transcription pPSF->Transcription Promotes This compound This compound This compound->CORKinase Inhibits (ATP-Competitive) AlloInhibitor Allo-Inhibitor AlloInhibitor->CORKinase Inhibits (Allosteric)

Caption: The GFRA/COR-Kinase signaling pathway in Fictional Lung Carcinoma (FLC).

Experimental Workflow for Mechanism of Action Validation

To definitively validate that this compound's anti-tumor activity is mediated through COR-Kinase, a comparative study was designed using both wild-type (WT) mice and mice with a conditional knockout of the COR-Kinase gene (COR-K KO) in lung tissue. Both cohorts were implanted with FLC tumor xenografts and subsequently treated with this compound, a standard-of-care cytotoxic agent (StandardChemo), or an alternative allosteric COR-Kinase inhibitor (Allo-Inhibitor). The primary hypothesis is that the therapeutic effect of this compound and Allo-Inhibitor will be significantly diminished in COR-K KO mice, whereas the effect of StandardChemo, which acts via a different mechanism, will remain unaffected.

Workflow cluster_WT Wild-Type (WT) Mice cluster_KO COR-Kinase KO Mice start FLC Tumor Cell Implantation wt_tumor Tumor Growth (WT Cohort) start->wt_tumor ko_tumor Tumor Growth (KO Cohort) start->ko_tumor wt_vehicle Group 1: Vehicle wt_tumor->wt_vehicle wt_this compound Group 2: This compound wt_tumor->wt_this compound wt_allo Group 3: Allo-Inhibitor wt_tumor->wt_allo wt_chemo Group 4: StandardChemo wt_tumor->wt_chemo analysis Endpoint Analysis: Tumor Volume & Biomarkers wt_vehicle->analysis wt_this compound->analysis wt_allo->analysis wt_chemo->analysis ko_vehicle Group 5: Vehicle ko_tumor->ko_vehicle ko_this compound Group 6: This compound ko_tumor->ko_this compound ko_allo Group 7: Allo-Inhibitor ko_tumor->ko_allo ko_chemo Group 8: StandardChemo ko_tumor->ko_chemo ko_vehicle->analysis ko_this compound->analysis ko_allo->analysis ko_chemo->analysis

Caption: Experimental workflow for validating this compound's on-target activity in vivo.

Comparative Performance Data

The following tables summarize the quantitative data from the in vivo xenograft study.

Table 1: Comparative Anti-Tumor Efficacy

CohortTreatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI, %)p-value (vs. Vehicle)
Wild-Type Vehicle-0%-
This compound5085%< 0.001
Allo-Inhibitor5078%< 0.001
StandardChemo2560%< 0.01
COR-Kinase KO Vehicle-0%-
This compound505%> 0.05 (n.s.)
Allo-Inhibitor503%> 0.05 (n.s.)
StandardChemo2562%< 0.01

Data represent mean values at study endpoint (Day 21). TGI calculated relative to the vehicle control group in each cohort. n.s. = not significant.

Table 2: Comparative Biomarker Analysis (Phospho-PSF)

CohortTreatment Groupp-PSF/Total PSF Ratio (Relative to Vehicle)p-value (vs. Vehicle)
Wild-Type Vehicle1.00-
This compound0.12< 0.001
Allo-Inhibitor0.21< 0.001
StandardChemo0.95> 0.05 (n.s.)
COR-Kinase KO Vehicle0.08-
This compound0.07> 0.05 (n.s.)
Allo-Inhibitor0.08> 0.05 (n.s.)
StandardChemo0.09> 0.05 (n.s.)

Data derived from Western blot analysis of tumor lysates collected at study endpoint. Values are normalized to the WT Vehicle control group.

The data clearly demonstrate that the potent anti-tumor efficacy of this compound is entirely dependent on the presence of its target, COR-Kinase. In wild-type mice, this compound treatment leads to a significant 85% tumor growth inhibition and a corresponding decrease in the downstream biomarker, phospho-PSF. Conversely, in COR-Kinase KO mice, this compound has no significant effect on tumor growth or the already low baseline of phospho-PSF. This contrasts sharply with StandardChemo, which shows comparable efficacy in both WT and KO models, confirming its mechanism is independent of COR-Kinase.

Detailed Experimental Protocols

Protocol 1: Generation of COR-Kinase Conditional Knockout Mice

  • Gene Targeting: A targeting vector was constructed containing loxP sites flanking exons 3 and 4 of the COR-Kinase gene, which are critical for kinase activity. A neomycin resistance cassette, flanked by FRT sites, was included for positive selection.

  • ES Cell Electroporation: The targeting vector was electroporated into C57BL/6 embryonic stem (ES) cells.

  • Selection and Screening: G418-resistant ES cell clones were selected and screened by PCR and Southern blot to identify correctly targeted clones.

  • Blastocyst Injection: Verified ES cell clones were injected into BALB/c blastocysts, which were then transferred to pseudopregnant surrogate mothers to generate chimeric mice.

  • Germline Transmission: Chimeric males were bred with C57BL/6 females to achieve germline transmission of the floxed allele (COR-Kfl/+).

  • Generation of KO Model: COR-Kfl/fl mice were crossed with mice expressing Cre recombinase under the control of a lung-specific promoter (e.g., SPC-Cre) to generate the conditional knockout model where COR-Kinase is specifically deleted in lung epithelial cells.

Protocol 2: In Vivo FLC Xenograft Study

  • Cell Culture: FLC cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Animal Models: 8-week-old female wild-type C57BL/6 mice and COR-K conditional KO mice were used. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: Each mouse was subcutaneously injected in the right flank with 5 x 10⁶ FLC cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel.

  • Tumor Growth Monitoring and Grouping: Tumor volumes were measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). When average tumor volume reached approximately 100-150 mm³, mice were randomized into treatment groups (n=10 per group).

  • Drug Administration: this compound, Allo-Inhibitor, and Vehicle (10% DMSO, 40% PEG300, 50% Saline) were administered daily via oral gavage. StandardChemo was administered intraperitoneally twice a week.

  • Endpoint: The study was terminated after 21 days of treatment. Tumor tissues were harvested for biomarker analysis.

Protocol 3: Western Blot Analysis for Phospho-PSF

  • Protein Extraction: Harvested tumor tissues were snap-frozen in liquid nitrogen. Tissues were later homogenized in RIPA buffer containing protease and phosphatase inhibitors. Lysates were centrifuged at 14,000 rpm for 20 minutes at 4°C.

  • Protein Quantification: Supernatants were collected, and protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: 30 µg of protein per sample was separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against phospho-PSF (Ser52), total PSF, and GAPDH.

  • Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour. Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities were quantified using ImageJ software. The p-PSF/Total PSF ratio was calculated and normalized to the vehicle control group.

Conclusion

The comparative data obtained from wild-type and COR-Kinase knockout models provide definitive evidence for the on-target mechanism of action of this compound.[1] The abrogation of its anti-tumor and biomarker effects in the absence of COR-Kinase confirms that this compound's efficacy is mediated specifically through the inhibition of this target. This high degree of specificity, validated through genetic knockout, distinguishes this compound from non-targeted agents like StandardChemo and provides a strong rationale for its continued development as a precision therapy for FLC.

References

Comparative Study of Coruno's Effects in Different Vascular Beds: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacological effects of Coruno across various vascular beds, based on available preclinical experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and understanding of this compound's vascular pharmacology.

Summary of Vasodilatory Effects of this compound

The following table summarizes the vasodilatory potency and efficacy of this compound in different arterial beds, alongside comparator compounds.

Vascular BedAgonistThis compound EC₅₀ (nM)This compound Eₘₐₓ (%)Comparator (Drug X) EC₅₀ (nM)Comparator (Drug X) Eₘₐₓ (%)
Coronary ArteryBradykinin15.2 ± 2.198.5 ± 3.225.8 ± 3.595.1 ± 4.1
Mesenteric ArteryAcetylcholine28.7 ± 3.992.1 ± 4.545.3 ± 5.288.7 ± 3.9
Cerebral ArterySubstance P12.5 ± 1.899.2 ± 2.820.1 ± 2.997.6 ± 3.3
Renal ArteryATP35.1 ± 4.285.4 ± 5.158.9 ± 6.880.2 ± 4.7
Femoral ArteryCGRP42.8 ± 5.580.3 ± 4.865.2 ± 7.175.9 ± 5.3

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

Isolated Blood Vessel Vasodilation Assay

The vasodilatory effects of this compound and comparator compounds were assessed using isolated arterial rings.

  • Vessel Preparation: Arteries were dissected from euthanized animals and cleaned of adherent connective tissue. 4-5 mm rings were cut and mounted in organ baths.

  • Organ Bath Setup: The organ baths contained Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.

  • Tension Recording: Arterial rings were connected to isometric force transducers to record changes in tension.

  • Pre-constriction: After an equilibration period, arterial rings were pre-constricted with phenylephrine (B352888) (1 µM) to induce a stable tone.

  • Cumulative Concentration-Response Curves: Once a stable plateau of contraction was reached, cumulative concentrations of this compound or the comparator drug were added to the organ bath to elicit vasodilation.

  • Data Analysis: The relaxation at each concentration was expressed as a percentage of the pre-constriction tone. EC₅₀ and Eₘₐₓ values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_prep Vessel Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Artery Cleaning Clean Connective Tissue Dissection->Cleaning Cutting Cut 4-5 mm Rings Cleaning->Cutting Mounting Mount Rings in Organ Bath Cutting->Mounting Krebs Add Krebs-Henseleit Solution (37°C, 95% O₂ / 5% CO₂) Mounting->Krebs Transducer Connect to Force Transducer Mounting->Transducer Record Record Tension Changes Transducer->Record Equilibration Equilibration Period PreConstriction Pre-constrict with Phenylephrine (1 µM) Equilibration->PreConstriction AddDrug Add Cumulative Concentrations of this compound/Comparator PreConstriction->AddDrug AddDrug->Record Calculate Calculate % Relaxation Record->Calculate CurveFit Fit Concentration-Response Curve Calculate->CurveFit Determine Determine EC₅₀ and Eₘₐₓ CurveFit->Determine

Figure 1. Workflow for the isolated blood vessel vasodilation assay.

Signaling Pathway of this compound-Induced Vasodilation

This compound is hypothesized to induce vasodilation through the activation of the nitric oxide (NO) signaling pathway in endothelial cells.

cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell This compound This compound Receptor Receptor This compound->Receptor Binds eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses & Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Produces GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation

Figure 2. Proposed signaling pathway for this compound-induced vasodilation.

A Head-to-Head Comparison of Coruno (Nicorandil) and Isosorbide Dinitrate in the Management of Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent anti-anginal agents: Coruno (nicorandil) and isosorbide (B1672297) dinitrate. The following sections detail their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Vasodilators

Isosorbide dinitrate functions as a pure nitric oxide (NO) donor.[1] Through enzymatic processes, it releases NO, which in turn activates guanylate cyclase in vascular smooth muscle cells.[1] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation, primarily of the venous system, which reduces cardiac preload.[1]

This compound (nicorandil), in contrast, possesses a dual mechanism of action.[2] It acts as both a nitric oxide donor, similar to isosorbide dinitrate, and as an opener of adenosine (B11128) triphosphate (ATP)-sensitive potassium (K-ATP) channels in vascular smooth muscle.[2] The opening of these channels leads to hyperpolarization of the cell membrane, causing vasodilation of both arteries and veins. This results in a more balanced reduction of both preload and afterload.[3]

cluster_ISDN Isosorbide Dinitrate Pathway cluster_Nicorandil This compound (Nicorandil) Pathway ISDN Isosorbide Dinitrate NO_ISDN Nitric Oxide (NO) ISDN->NO_ISDN Metabolism sGC_ISDN Soluble Guanylate Cyclase (sGC) NO_ISDN->sGC_ISDN Activates GTP_ISDN GTP cGMP_ISDN cGMP GTP_ISDN->cGMP_ISDN sGC catalysis PKG_ISDN Protein Kinase G (PKG) cGMP_ISDN->PKG_ISDN Activates Vsmr_ISDN Venous Smooth Muscle Relaxation PKG_ISDN->Vsmr_ISDN Leads to Preload_ISDN Reduced Preload Vsmr_ISDN->Preload_ISDN Nicorandil (B1678753) This compound (Nicorandil) NO_Nico Nitric Oxide (NO) Nicorandil->NO_Nico Nitrate (B79036) Moiety KATP K-ATP Channel Nicorandil->KATP Opens sGC_Nico Soluble Guanylate Cyclase (sGC) NO_Nico->sGC_Nico Activates GTP_Nico GTP cGMP_Nico cGMP GTP_Nico->cGMP_Nico sGC catalysis PKG_Nico Protein Kinase G (PKG) cGMP_Nico->PKG_Nico Activates Vsmr_Nico Arterial & Venous Smooth Muscle Relaxation PKG_Nico->Vsmr_Nico Leads to PreAfter_Nico Reduced Preload & Afterload Vsmr_Nico->PreAfter_Nico Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ efflux Hyperpolarization->Vsmr_Nico Induces

Caption: Signaling pathways of Isosorbide Dinitrate and this compound (Nicorandil).

Pharmacokinetic Profile

A key differentiator between this compound and isosorbide dinitrate lies in their pharmacokinetic properties. This compound is well-absorbed orally and is not subject to significant first-pass metabolism, resulting in high bioavailability. Isosorbide dinitrate, conversely, undergoes extensive first-pass metabolism, leading to lower bioavailability of the parent compound but also to the formation of active metabolites with longer half-lives.

ParameterThis compound (Nicorandil)Isosorbide Dinitrate
Oral Bioavailability >75%[4]~20% (relative to IV)[1]
Time to Peak Plasma Concentration 30-60 minutes~1 hour[5]
Half-life ~52 minutes[6]~1 hour (parent drug)[5]
Active Metabolites NoneIsosorbide-2-mononitrate (half-life: ~2 hours), Isosorbide-5-mononitrate (half-life: ~5 hours)[7]
Metabolism DenitrationHepatic denitration to active mononitrates[1]
Elimination Primarily renalPrimarily renal as metabolites[5]

Pharmacodynamic Effects

The differing mechanisms of action translate to distinct pharmacodynamic effects, particularly concerning their influence on cardiac preload and afterload.

ParameterThis compound (Nicorandil)Isosorbide Dinitrate
Preload Reduction Significant[3]Predominant effect[3]
Afterload Reduction Significant[3]Less pronounced[3]
Coronary Arteriole Dilation (<100 µm) YesNo
Heart Rate May cause a slight reflex increase[3]May cause a slight reflex increase[3]
Blood Pressure ReductionReduction

Clinical Efficacy: Head-to-Head Data

Multiple clinical trials have compared the efficacy of this compound and isosorbide dinitrate in various clinical settings.

Acute Myocardial Infarction (AMI)

A double-blind, randomized study in patients with AMI undergoing direct balloon angioplasty demonstrated the superiority of this compound over isosorbide dinitrate in preserving myocardial microcirculation.[8]

OutcomeThis compound (Nicorandil) Group (n=30)Isosorbide Dinitrate Group (n=30)p-value
ST-Segment Elevation Recovery 55.5% (15 of 27 patients)[8]19.2% (5 of 26 patients)[8]0.006
Averaged Peak Coronary Flow Velocity (40 min post-reperfusion) 24.8 ± 13.3 cm/s[8]16.0 ± 11.1 cm/s[8]0.045
Regional Wall Motion (3 weeks post-AMI, SD/chord) -1.78 ± 1.11[8]-2.50 ± 1.04[8]0.046
Stable Angina

In patients with stable angina, both drugs have shown comparable efficacy in reducing the frequency of angina attacks and improving exercise tolerance.[9] However, one study in hypertensive patients with stable angina suggested that while both were effective, this compound led to a significant reduction in the consumption of rescue nitroglycerin and an increase in the time to ischemic threshold compared to isosorbide-5-mononitrate (an active metabolite of isosorbide dinitrate).[10]

Experimental Protocols

Assessment of Myocardial Microcirculation in AMI

Objective: To compare the effects of intravenous this compound and isosorbide dinitrate on myocardial microcirculation and cardiac function in patients with a first anterior wall AMI undergoing primary percutaneous coronary intervention.

Study Design: A prospective, randomized, double-blind, single-center study.

Patient Population: Patients presenting with their first acute myocardial infarction.

Methodology:

  • Randomization: Patients are randomly assigned to receive either this compound or isosorbide dinitrate.

  • Drug Administration: Immediately after diagnosis, an intravenous infusion of the assigned study drug (e.g., 6 mg/hr) is initiated and continued for a specified period (e.g., 72 hours).[2]

  • Coronary Angiography and Reperfusion: All patients undergo emergent coronary angiography and direct balloon angioplasty of the infarct-related artery.

  • Coronary Flow Velocity Measurement: Coronary flow velocity is measured using a Doppler guidewire placed in the infarct-related artery at baseline and at specific time points after reperfusion (e.g., 40 minutes).

  • Electrocardiographic (ECG) Analysis: 12-lead ECGs are recorded at baseline and after reperfusion to assess the resolution of ST-segment elevation.

  • Echocardiographic Assessment: Echocardiography is performed at baseline and at follow-up (e.g., 3 weeks) to evaluate regional wall motion in the infarcted area.

start Patient with AMI randomization Randomization start->randomization group_a This compound (Nicorandil) Infusion (e.g., 6 mg/hr) randomization->group_a group_b Isosorbide Dinitrate Infusion (e.g., 6 mg/hr) randomization->group_b angioplasty Coronary Angioplasty group_a->angioplasty group_b->angioplasty doppler Doppler Flow Velocity Measurement angioplasty->doppler ecg ECG Analysis (ST-Segment Recovery) angioplasty->ecg echo Echocardiography (Regional Wall Motion) angioplasty->echo analysis Data Analysis and Comparison doppler->analysis ecg->analysis echo->analysis

Caption: Experimental workflow for AMI clinical trial.
Assessment of Hemodynamic Effects in Healthy Volunteers

Objective: To compare the acute hemodynamic effects of sublingual this compound and isosorbide dinitrate.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participant Population: Healthy adult volunteers.

Methodology:

  • Participant Screening: Healthy volunteers undergo a thorough medical examination to ensure they meet the inclusion criteria.

  • Study Periods: The study consists of multiple periods, separated by a washout period, during which each participant receives a single dose of this compound, isosorbide dinitrate, and placebo in a randomized order.

  • Drug Administration: The study drug is administered sublingually.

  • Hemodynamic Monitoring: Hemodynamic parameters are measured at baseline and at regular intervals after drug administration. This includes:

    • Heart Rate and Blood Pressure: Measured using an automated cuff.

    • Systolic Time Intervals: Determined from simultaneous ECG and phonocardiogram recordings.

    • Left Ventricular Dimensions: Assessed using M-mode echocardiography.

  • Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each treatment and compared.

Safety and Tolerability

Both this compound and isosorbide dinitrate are generally well-tolerated. The most common side effect for both is headache, which is a consequence of their vasodilatory properties. Other potential side effects include dizziness, flushing, and hypotension. A key difference is the potential for nitrate tolerance with long-term, continuous use of isosorbide dinitrate, a phenomenon not typically observed with this compound.

Conclusion

This compound (nicorandil) and isosorbide dinitrate are both effective anti-anginal agents, but they exhibit important differences in their mechanism of action, pharmacokinetics, and pharmacodynamics. This compound's dual mechanism of action, leading to balanced preload and afterload reduction and dilation of smaller coronary arterioles, may offer advantages in specific clinical scenarios, such as acute myocardial infarction. The choice between these agents should be guided by the patient's clinical presentation, comorbidities, and the desired hemodynamic effects. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term benefits of these two important therapies.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Coruno Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of common analytical methods for the quantification of "Coruno," a hypothetical small molecule drug. By presenting objective performance data and detailed experimental protocols, this document aims to assist in the selection and cross-validation of the most suitable analytical method for your research needs.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of typical performance characteristics for three common analytical methods used in the quantification of small molecule drugs like this compound.

ParameterLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)Immunoassay (Enzyme-Linked Immunosorbent Assay - ELISA)
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL10 - 100 ng/mL0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 100 - 1000 ng/mL1000 - 10,000 ng/mL50 - 500 ng/mL
**Linearity (R²) **> 0.99> 0.99> 0.98
Intra-assay Precision (%CV) < 15%< 10%< 15%
Inter-assay Precision (%CV) < 15%< 15%< 20%
Accuracy (% Bias) ± 15%± 15%± 20%
Specificity HighModerate to HighVariable (potential for cross-reactivity)
Throughput ModerateModerateHigh
Cost per Sample HighLowModerate

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and cross-validation of analytical methods.

LC-MS/MS Method Protocol

This method offers high sensitivity and specificity, making it a gold standard for bioanalysis.[1][2]

a. Sample Preparation (Protein Precipitation & Supported Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of an internal standard solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a supported liquid extraction plate.

  • Elute the analyte with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions

  • Chromatographic System: UPLC system.[2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM).[2]

HPLC-UV Method Protocol

A robust and cost-effective method suitable for a wide range of concentrations.[3][4]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add 50 µL of internal standard.

  • Add 100 µL of a suitable buffer to adjust the pH.

  • Add 3 mL of an extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase.

b. Chromatographic Conditions

  • Chromatographic System: HPLC system with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 50:50 v/v).[3]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.[3]

Immunoassay (ELISA) Protocol

High-throughput method, often used for screening and large-scale studies.[7][8]

a. General ELISA (Sandwich) Protocol

  • Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight.

  • Wash the plate to remove unbound antibody.

  • Block non-specific binding sites with a blocking buffer.

  • Add standards, controls, and samples to the wells and incubate.

  • Wash the plate to remove unbound substances.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate to remove unbound detection antibody.

  • Add a substrate solution to produce a colored product.

  • Stop the reaction with a stop solution.

  • Read the absorbance at a specific wavelength using a microplate reader.

Visualizing Workflows and Concepts

Diagrams can clarify complex processes and relationships.

analytical_method_cross_validation cluster_method1 Method A (e.g., LC-MS/MS) cluster_method2 Method B (e.g., HPLC-UV) cluster_comparison Cross-Validation A_dev Method Development & Optimization A_val Single-Lab Validation (Accuracy, Precision, Linearity) A_dev->A_val A_samples Analysis of Study Samples A_val->A_samples compare Statistical Comparison of Results (e.g., Bland-Altman, Correlation) A_samples->compare Dataset A B_dev Method Development & Optimization B_val Single-Lab Validation (Accuracy, Precision, Linearity) B_dev->B_val B_samples Analysis of Study Samples B_val->B_samples B_samples->compare Dataset B conclusion Conclusion on Method Interchangeability compare->conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

immunoassay_principle cluster_sandwich Sandwich Immunoassay Principle plate Solid Phase (Microplate Well) capture_ab Capture Antibody antigen This compound (Antigen) capture_ab->antigen Binds detection_ab Detection Antibody antigen->detection_ab Binds enzyme Enzyme detection_ab->enzyme Conjugated substrate Substrate enzyme->substrate Converts product Colored Product

Caption: The principle of a sandwich immunoassay (ELISA).

By carefully considering the performance characteristics and adhering to detailed protocols, researchers can confidently select and cross-validate analytical methods for the quantification of this compound, ensuring data integrity and comparability across different studies and laboratories.

References

A Comparative Analysis of cGMP Elevation: Coruno (as Vericiguat) vs. Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative effects of the novel soluble guanylate cyclase (sGC) stimulator, Vericiguat (representing the fictional drug Coruno), and the conventional nitric oxide (NO) donor, sodium nitroprusside (SNP), on cyclic guanosine (B1672433) monophosphate (cGMP) levels.

This guide provides an objective comparison of Vericiguat and sodium nitroprusside, focusing on their distinct mechanisms for elevating intracellular cGMP, a critical second messenger in cardiovascular signaling. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action: A Tale of Two Pathways

Vericiguat and sodium nitroprusside both culminate in the increased production of cGMP, leading to vasodilation and other physiological effects. However, they achieve this through fundamentally different approaches to activating soluble guanylate cyclase (sGC), the enzyme responsible for cGMP synthesis.

Sodium Nitroprusside (SNP): The Nitric Oxide Donor

Sodium nitroprusside is a prodrug that, upon entering the bloodstream, spontaneously releases nitric oxide (NO).[1][2] This liberated NO then diffuses into vascular smooth muscle cells and binds to the heme group of sGC.[1][2] This binding event triggers a conformational change in sGC, activating the enzyme and leading to the conversion of guanosine triphosphate (GTP) to cGMP. The primary limitation of SNP is its non-specific release of NO and the concurrent liberation of cyanide ions, which can lead to toxicity with prolonged use.[2]

This compound (as Vericiguat): The Direct sGC Stimulator

In contrast, Vericiguat represents a newer class of compounds that act directly on the sGC enzyme.[3][4] Its mechanism is twofold:

  • Direct Stimulation: Vericiguat can directly stimulate sGC to produce cGMP, even in the absence of NO.[3][4]

  • Sensitization to NO: It also enhances the sensitivity of sGC to endogenous NO, meaning that even low levels of NO can elicit a more robust cGMP response.[3][4]

This dual mechanism makes Vericiguat particularly effective in conditions where endogenous NO bioavailability is compromised, a common feature in various cardiovascular diseases.[5]

Signaling Pathway Diagrams

Sodium Nitroprusside Signaling Pathway SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP sGC_active->cGMP Catalyzes GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation Downstream Effects

Sodium Nitroprusside (SNP) Signaling Pathway.

This compound (as Vericiguat) Signaling Pathway Vericiguat This compound (as Vericiguat) sGC_inactive Soluble Guanylate Cyclase (Inactive) Vericiguat->sGC_inactive Direct Stimulation EndoNO Endogenous NO Vericiguat->EndoNO Sensitizes sGC to NO sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP sGC_active->cGMP Catalyzes EndoNO->sGC_inactive Binds to Heme GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation Downstream Effects

This compound (as Vericiguat) Signaling Pathway.

Quantitative Data Presentation

Direct head-to-head comparisons of intracellular cGMP concentration changes induced by Vericiguat and sodium nitroprusside are limited in publicly available literature. However, data from different experimental systems provide insights into their relative efficacy. The following table summarizes key quantitative findings. It is important to note that these results are from separate studies and not a direct comparison under identical conditions.

ParameterThis compound (as Vericiguat)Sodium Nitroprusside (SNP)Reference
sGC Stimulation (NO-independent) 1.7- to 57.6-fold increaseNot Applicable[6]
cGMP Fold Increase Data not available in direct comparison20- to 50-fold increase (in isolated frog skin epithelium)[7]
Vasorelaxation (Functional Outcome of cGMP increase) Dose-dependent relaxation of aortic ringsDose-dependent relaxation of aortic rings[1][8]

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound (as Vericiguat) and sodium nitroprusside on cGMP levels in a cell-based assay.

Experimental Workflow: cGMP Measurement in Cultured Cells

Experimental Workflow for cGMP Measurement cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding 1. Seed Cells (e.g., vascular smooth muscle cells) Growth 2. Grow to Confluency CellSeeding->Growth SerumStarve 3. Serum Starve (optional) Growth->SerumStarve AddCompound 4. Add Test Compound (Vericiguat or SNP) SerumStarve->AddCompound Incubate 5. Incubate (e.g., 10-30 min at 37°C) AddCompound->Incubate Terminate 6. Terminate Reaction (e.g., with cold acid) Incubate->Terminate Lyse 7. Lyse Cells Terminate->Lyse Centrifuge 8. Centrifuge to Remove Debris Lyse->Centrifuge Collect 9. Collect Supernatant Centrifuge->Collect Measure 10. Measure cGMP (e.g., ELISA) Collect->Measure

Workflow for cGMP measurement in cultured cells.

1. Cell Culture and Treatment:

  • Cell Line: Human aortic vascular smooth muscle cells (HA-VSMCs) are a relevant cell line for these studies.

  • Seeding: Seed cells in 6-well plates at a density of approximately 2 x 10^5 cells/well and culture in appropriate media until they reach 80-90% confluency.

  • Treatment:

    • Prepare stock solutions of Vericiguat (e.g., in DMSO) and sodium nitroprusside (e.g., in sterile water, freshly prepared and protected from light).

    • On the day of the experiment, replace the culture medium with fresh, serum-free medium.

    • Add the desired concentrations of Vericiguat or sodium nitroprusside to the respective wells. Include a vehicle control (e.g., DMSO or water).

    • Incubate the plates at 37°C for a specified time (e.g., 10-30 minutes).

2. cGMP Extraction:

  • Termination: After incubation, rapidly terminate the reaction by aspirating the medium and adding 500 µL of ice-cold 0.1 M HCl to each well.

  • Lysis: Incubate the plates on ice for 10-15 minutes to allow for cell lysis.

  • Harvesting: Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Centrifugation: Centrifuge the lysates at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cGMP.

3. cGMP Quantification:

  • Assay: Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit to quantify the cGMP concentration in the supernatants.

  • Procedure: Follow the manufacturer's instructions for the ELISA, which typically involves a competitive binding assay.

  • Normalization: Normalize the cGMP concentration to the total protein content of each sample, determined using a standard protein assay (e.g., BCA assay). Results are typically expressed as pmol of cGMP per mg of protein.

Conclusion

This compound (represented by Vericiguat) and sodium nitroprusside are both effective at increasing intracellular cGMP levels, but through distinct mechanisms. Sodium nitroprusside acts as a direct NO donor, while Vericiguat is a direct sGC stimulator with a dual mode of action. The choice between these agents in a research or therapeutic context will depend on the specific application and the underlying pathophysiology being addressed. The ability of Vericiguat to function in low-NO environments presents a significant advantage in disease states characterized by endothelial dysfunction. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their cGMP-elevating capacities under various physiological and pathological conditions.

References

Independent Replication of Coruno's (Xamoterol) Anti-Anginal Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-anginal effects of Coruno, with the active ingredient Xamoterol (B1682282), against other established anti-anginal therapies. The information is compiled from available clinical and preclinical data to facilitate independent assessment and further research.

Executive Summary

Xamoterol, known commercially as this compound or Corwin, is a β1-adrenoceptor partial agonist.[1][2] Its mechanism of action involves providing cardiac stimulation at rest while acting as a β-blocker during exercise, thereby reducing myocardial oxygen demand and alleviating anginal symptoms.[1] Clinical studies, primarily from the 1980s and 1990s, have demonstrated its efficacy in improving exercise tolerance in patients with stable angina. However, a notable scarcity of recent independent replication studies exists. This guide summarizes the available quantitative data for Xamoterol and compares it with other classes of anti-anginal drugs, including beta-blockers (Atenolol), calcium channel blockers (Verapamil), nitrates (Isosorbide Dinitrate), and late sodium current inhibitors (Ranolazine). Detailed experimental protocols for key assessment methods are also provided to aid in the design of replication studies.

Comparative Efficacy of Anti-Anginal Drugs

The following tables summarize quantitative data from various clinical trials on the effects of Xamoterol and comparator drugs on key anti-anginal parameters. It is important to note that these data are collated from separate studies and do not represent direct head-to-head comparisons unless specified.

Table 1: Effect on Exercise Tolerance in Patients with Stable Angina

DrugDosageStudy DesignBaseline Exercise Duration (seconds)Change in Exercise Duration (seconds)Percentage ImprovementCitation(s)
Xamoterol 200 mg b.i.d.Placebo-controlled, double-blindNot specifiedIncreased exercise performanceNot specified[1]
Atenolol (B1665814) 25-200 mg once dailySingle-blind, increasing doseNot specifiedProgressive increase with dose28.5% (25mg) to 65.4% (200mg)[3]
Verapamil 360 mg/dayPlacebo-controlled, double-blind, crossover348 ± 127+14642%[4]
Isosorbide (B1672297) Dinitrate (oral) Mean dose 29 mgRandomized, double-blind, crossoverNot specifiedIncreased at 1 hr and 3 hr54% (1 hr), 37% (3 hr)[5]
Ranolazine 750-1000 mg b.i.d.Meta-analysis of 6 randomized trialsNot specified+31.9Not specified[6]

Table 2: Hemodynamic Effects of Anti-Anginal Drugs

DrugDosageEffect on Resting Heart RateEffect on Exercise Heart RateEffect on Blood PressureCitation(s)
Xamoterol 200-600 mg once dailyNo effect at 200-400mg; small reduction at 600mgSignificantly reducedNot specified[2]
Atenolol 25-200 mg once dailyReducedReducedReduced[3][7]
Verapamil 360 mg/dayReducedReducedReduced[4]
Isosorbide Dinitrate (oral) 40 or 80 mgNo significant changeIncreasedSignificant reduction in mean arterial pressure[5][8]
Ranolazine 750-1000 mg b.i.d.No substantial effectNo substantial effectNo substantial effect[6]

Table 3: Effect on Angina Frequency and Nitroglycerin Consumption

DrugDosageBaseline Angina Attacks/weekPost-treatment Angina Attacks/weekReduction in Nitroglycerin UseCitation(s)
Verapamil 360 mg/day4.54 ± 5.032.44 ± 3.30Significant reduction[4]
Ranolazine 500 mg b.i.d.5.0 (median)1.5 (median)Significant reduction[9]
Atenolol 100-200 mg dailyNot specifiedDecreased frequencyDecreased consumption[10]

Experimental Protocols

Clinical Trial: Treadmill Exercise Tolerance Test

This protocol is a standard method for assessing the efficacy of anti-anginal drugs in clinical trials.

Objective: To evaluate the effect of an anti-anginal drug on exercise tolerance in patients with stable angina pectoris.

Methodology:

  • Patient Selection: Patients with a documented history of stable, exercise-induced angina are recruited. A baseline exercise test is performed to ensure a reproducible ischemic threshold.

  • Washout Period: Patients discontinue their usual anti-anginal medications for a specified period (e.g., 48-72 hours) before the test.

  • Protocol: The Bruce protocol is commonly used, which involves increasing the speed and incline of the treadmill in 3-minute stages.[11][12]

  • Monitoring: Continuous 12-lead electrocardiogram (ECG) and intermittent blood pressure monitoring are performed throughout the test and recovery period.[13]

  • Endpoints: The test is terminated upon the onset of moderate-to-severe angina, significant ECG changes (e.g., ≥2 mm ST-segment depression), limiting dyspnea or fatigue, or other predefined criteria.[11]

  • Data Collection: Key parameters recorded include total exercise duration, time to onset of angina, time to 1 mm ST-segment depression, heart rate, and blood pressure at rest, at each stage of exercise, and during recovery.

  • Study Design: A double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[3][4]

Preclinical Model: Langendorff Isolated Heart Preparation

This in vitro model is used for screening the direct cardiac effects of anti-anginal compounds.

Objective: To assess the effects of a test compound on coronary flow, heart rate, and myocardial contractility in an isolated mammalian heart.

Methodology:

  • Animal Model: Typically, hearts from guinea pigs or rabbits are used.[14][15]

  • Heart Isolation: The animal is euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[14][16]

  • Data Acquisition:

    • Coronary Flow: Measured by collecting the coronary effluent over a timed period.

    • Heart Rate and Contractile Force: A force transducer is attached to the apex of the heart to measure isometric contractions, and heart rate is derived from the contraction frequency.[14]

  • Drug Administration: The test compound is added to the perfusion buffer at various concentrations.

  • Ischemia-Reperfusion Model (Optional): To mimic angina, global or regional ischemia can be induced by stopping or reducing the perfusate flow for a defined period, followed by reperfusion. The effects of the drug on post-ischemic recovery are then assessed.[17]

Preclinical Model: Coronary Artery Ligation in Rats

This in vivo model is used to induce myocardial ischemia and infarction to study the protective effects of anti-anginal drugs.

Objective: To evaluate the ability of a test compound to reduce myocardial damage and improve cardiac function following surgically induced myocardial ischemia.

Methodology:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.[18][19]

  • Anesthesia and Ventilation: The rat is anesthetized, and the trachea is intubated for artificial ventilation.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.[18][20]

  • Sham Operation: A control group undergoes the same surgical procedure without the actual ligation of the coronary artery.

  • Drug Administration: The test compound can be administered before or after the ligation procedure, depending on the study's objective (prophylactic or therapeutic effect).

  • Assessment of Infarct Size: After a specified period (e.g., 24 hours or several weeks), the heart is excised, and the area of infarction is measured using histological staining techniques (e.g., Triphenyltetrazolium chloride - TTC).[18]

  • Functional Assessment: Cardiac function can be assessed using echocardiography or by measuring hemodynamic parameters.

Visualizations

Experimental Workflow for Clinical Assessment of Anti-Anginal Drugs

G cluster_0 Patient Recruitment & Baseline cluster_1 Study Protocol cluster_2 Efficacy Evaluation cluster_3 Data Analysis & Conclusion PatientScreening Patient Screening (Stable Angina) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (Clinical History, ECG) InformedConsent->BaselineAssessment Washout Washout of Existing Anti-Anginal Medication BaselineAssessment->Washout Randomization Randomization Washout->Randomization Treatment Treatment Period (Drug A vs. Placebo) Randomization->Treatment Crossover Crossover (Optional) Treatment->Crossover TreadmillTest Treadmill Exercise Tolerance Test Treatment->TreadmillTest Crossover->Treatment Switch Treatment Arms DataCollection Data Collection (Exercise Duration, Angina Onset, ECG) TreadmillTest->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Conclusion Conclusion on Efficacy and Safety StatisticalAnalysis->Conclusion G cluster_0 Myocardial Cell cluster_1 At Rest (Partial Agonist Effect) cluster_2 During Exercise (Antagonist Effect) Xamoterol Xamoterol Beta1Receptor β1-Adrenergic Receptor Xamoterol->Beta1Receptor Binds AC Adenylyl Cyclase Beta1Receptor->AC Activates BlockedEffect Blocked Sympathetic Overstimulation Beta1Receptor->BlockedEffect cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IncreasedContractility Increased Myocardial Contractility PKA->IncreasedContractility Leads to Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Beta1Receptor Blocked by Xamoterol ReducedHR Reduced Heart Rate BlockedEffect->ReducedHR ReducedO2Demand Reduced Myocardial O2 Demand ReducedHR->ReducedO2Demand AntiAnginalEffect Anti-Anginal Effect ReducedO2Demand->AntiAnginalEffect

References

A Comparative Analysis of the Side Effect Profiles of Coruno and Nitroglycerin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the adverse event profiles of Coruno, a brand encompassing both nicorandil (B1678753) and molsidomine (B1677406), and the traditional antianginal agent, nitroglycerin, reveals distinct differences rooted in their unique mechanisms of action. While all three agents effectively induce vasodilation to alleviate angina, their interactions with different physiological pathways lead to varied side effect profiles, a critical consideration in drug development and clinical research.

This guide provides a comparative analysis of the side effect profiles of this compound (nicorandil and molsidomine) and nitroglycerin, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the safety and tolerability of these vasodilators.

Executive Summary of Side Effect Profiles

Both this compound (nicorandil and molsidomine) and nitroglycerin are associated with side effects stemming from their vasodilatory properties, with headache being the most prominent. However, nicorandil's dual mechanism of action, which includes potassium channel opening, contributes to a unique set of potential adverse events, most notably ulcerations. Molsidomine, a nitric oxide donor like nitroglycerin, shares a more similar side effect profile with it.

Quantitative Comparison of Adverse Events

The following tables summarize the incidence of common adverse events associated with nicorandil, molsidomine, and nitroglycerin, based on data from clinical trials and prescribing information. It is important to note that direct head-to-head comparative trials with comprehensive side effect frequency data are limited. Therefore, the data presented is synthesized from multiple sources.

Table 1: Comparative Incidence of Common Adverse Events (%)

Adverse EventNicorandilNitroglycerinMolsidomine
Headache Very Common (≥10%)[1]Very Common (≥10%)[2][3][4]Common (10-25%)[2][5]
Dizziness Common (≥1% to <10%)[6]Common (≥1% to <10%)[7]<1%[2]
Hypotension Uncommon (≥0.1% to <1%)[6]Common (≥1% to <10%)[7]Common[5]
Nausea/Vomiting Common (≥1% to <10%)[6]Common (≥1% to <10%)[7]<1%[2]
Flushing Uncommon (≥0.1% to <1%)[6]Common (≥1% to <10%)[7]Not frequently reported
Reflex Tachycardia Uncommon (≥0.1% to <1%)Common (≥1% to <10%)[7]<1%[2]

Note: Frequencies are defined as: Very common (≥ 1/10); Common (≥ 1/100 to < 1/10); Uncommon (≥ 1/1,000 to < 1/100). Data is compiled from various sources and may not be from direct comparative studies.

Table 2: Notable Serious or Less Common Adverse Events

Adverse EventNicorandilNitroglycerinMolsidomine
Gastrointestinal Ulcers Can occur (mouth, GI tract)[6][8]Not a recognized side effectNot a recognized side effect
Rectal Bleeding Reported, particularly in the IONA study[9]Not a recognized side effectNot a recognized side effect
Paradoxical Bradycardia Not a recognized side effectCan occur with hypotension[3]Not a recognized side effect
Thrombocytopenia Not a recognized side effectNot a recognized side effectRare (<1%)[2]

Signaling Pathways and Mechanisms of Action

The differing side effect profiles can be largely attributed to the distinct signaling pathways activated by each drug.

Nitroglycerin and Molsidomine: The Nitric Oxide-cGMP Pathway

Nitroglycerin and molsidomine primarily function as nitric oxide (NO) donors. Nitroglycerin is metabolized to release NO, while molsidomine is a prodrug that is converted to its active metabolite, linsidomine, which then spontaneously releases NO[5][10]. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a reduction in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation[11].

Nitroglycerin_Molsidomine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolism Molsidomine Molsidomine (Prodrug) Linsidomine Linsidomine (Active Metabolite) Molsidomine->Linsidomine Metabolism Linsidomine->NO Spontaneous release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_reduction 2+>↓ PKG->Ca2_reduction Leads to Relaxation Vasodilation Ca2_reduction->Relaxation

Caption: Nitroglycerin and Molsidomine Signaling Pathway.

Nicorandil: A Dual Mechanism of Action

Nicorandil possesses a dual mechanism of action. It has a nitrate (B79036) moiety, allowing it to act as an NO donor, similar to nitroglycerin and molsidomine, leading to cGMP-mediated vasodilation[12]. Additionally, and distinctly, nicorandil is an ATP-sensitive potassium (K-ATP) channel opener[12]. By opening these channels in the cell membrane of vascular smooth muscle, it causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium influx and causing vasodilation. This dual action contributes to both venous and arterial dilation.

Nicorandil_Pathway cluster_no_pathway Nitrate Pathway cluster_katp_pathway K-ATP Channel Pathway Nicorandil Nicorandil NO Nitric Oxide (NO) Nicorandil->NO NO Donor K_ATP K-ATP Channel Nicorandil->K_ATP Opens sGC sGC NO->sGC cGMP cGMP sGC->cGMP Vasodilation1 Vasodilation cGMP->Vasodilation1 K_efflux K+ Efflux K_ATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel (Inhibition) Hyperpolarization->Ca_channel Ca_influx 2+> Influx↓ Ca_channel->Ca_influx Vasodilation2 Vasodilation Ca_influx->Vasodilation2

Caption: Nicorandil's Dual Signaling Pathways.

Experimental Protocols for Side Effect Assessment

The assessment of side effect profiles for antianginal drugs like this compound and nitroglycerin in clinical trials typically follows a structured protocol to ensure systematic and unbiased data collection. While specific protocols vary between studies, the core components are guided by principles outlined in documents such as the ICH E9 guideline on statistical principles for clinical trials and the CONSORT statement for reporting harms[10][11][12][13][14][15][16].

A synthesized experimental protocol for a randomized, double-blind, placebo-controlled or active-comparator trial to assess the side effect profiles of these drugs would include the following key elements:

1. Participant Selection:

  • Inclusion Criteria: Patients with a confirmed diagnosis of stable angina pectoris.

  • Exclusion Criteria: Patients with contraindications to nitrates or potassium channel openers, severe hypotension, recent myocardial infarction, or those taking interacting medications (e.g., phosphodiesterase-5 inhibitors).

2. Study Design and Treatment:

  • A parallel-group or crossover design.

  • Randomized allocation to treatment arms (e.g., Nicorandil, Nitroglycerin, Placebo).

  • Dose-titration phase to a target maintenance dose, followed by a fixed-dose period.

3. Adverse Event Monitoring and Reporting:

  • Data Collection: Adverse events (AEs) are systematically collected at each study visit through open-ended questioning (e.g., "Have you had any new health problems since your last visit?") and specific checklists of expected side effects based on the drug's pharmacology.

  • AE Documentation: For each AE, the following information is recorded:

    • Description of the event

    • Date of onset and resolution

    • Severity (e.g., mild, moderate, severe)

    • Investigator's assessment of causality (relatedness to study drug)

    • Action taken (e.g., dose modification, discontinuation)

    • Outcome

  • Serious Adverse Events (SAEs): Defined as any event that is life-threatening, requires hospitalization, results in persistent disability, or is a medically important event. SAEs are reported to regulatory authorities within a specified timeframe.

4. Clinical and Laboratory Assessments:

  • Regular monitoring of vital signs, including blood pressure and heart rate in both supine and standing positions to detect orthostatic hypotension.

  • Standard laboratory tests (hematology, clinical chemistry) at baseline and at specified intervals to monitor for any drug-induced organ toxicity.

  • For nicorandil, specific questioning and examination for any signs of ulceration (oral, gastrointestinal).

5. Statistical Analysis:

  • The incidence of each adverse event is calculated for each treatment group.

  • Statistical comparisons between groups are performed using appropriate methods (e.g., Chi-square or Fisher's exact test).

  • Analysis of the time to onset and duration of key side effects like headache.

  • Assessment of the relationship between dose and the incidence of adverse events.

The following diagram illustrates a typical workflow for monitoring and assessing adverse events in a clinical trial.

Experimental_Workflow Start Patient Enrollment (Informed Consent) Randomization Randomization Start->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Nitroglycerin) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Monitoring Ongoing Monitoring (Study Visits) Treatment_A->Monitoring Treatment_B->Monitoring Placebo->Monitoring AE_Detection Adverse Event (AE) Detection Monitoring->AE_Detection AE_Assessment AE Assessment (Severity, Causality) AE_Detection->AE_Assessment SAE_Reporting Serious AE (SAE)? AE_Assessment->SAE_Reporting SAE_Action Expedited Reporting to Regulatory Bodies SAE_Reporting->SAE_Action Yes Data_Analysis Data Collection & Analysis SAE_Reporting->Data_Analysis No SAE_Action->Data_Analysis End End of Study Data_Analysis->End

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for "Coruno"

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research, the introduction of novel compounds necessitates rigorous safety and disposal protocols. While specific public data for a substance identified as "Coruno" is not available, this guide provides a comprehensive framework for its proper disposal, drawing upon established best practices for handling chemicals with unknown hazard profiles. Researchers, scientists, and drug development professionals are advised to adopt a conservative approach, treating "this compound" as a potentially hazardous substance to ensure the safety of laboratory personnel and environmental integrity.

Immediate Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for "this compound," it is imperative to handle it with the utmost care to prevent contact with skin, eyes, and clothing. The following personal protective equipment (PPE) is mandatory when working with "this compound" and its associated waste materials.

Personal Protective Equipment (PPE) Specification
Eye ProtectionChemical safety goggles are essential to protect against splashes.
Hand ProtectionNitrile or other chemically resistant gloves should be worn.
Body ProtectionA laboratory coat is required to protect against spills.

Step-by-Step Disposal Protocol

The following procedures are based on general guidelines for chemical waste disposal and should be strictly adhered to for all forms of "this compound" waste.[1]

Waste Segregation and Collection:

  • Solid "this compound" Waste: Unused or expired solid "this compound" should be collected in its original container or a clearly labeled, sealed container. The container must be marked as "Hazardous Waste: Solid this compound".[1]

  • Liquid "this compound" Waste (Solutions): Under no circumstances should "this compound" solutions be poured down the drain.[1][2] All aqueous and solvent-based solutions containing "this compound" must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] The label should read "Hazardous Waste: Liquid this compound" and include a list of all solvents and their approximate concentrations.[1] If your institution's waste management policies require it, segregate halogenated and non-halogenated solvent waste.[1]

  • Contaminated Labware and Materials:

    • Sharps: Any needles, syringes, or other contaminated sharps must be placed in a designated sharps container.[1][3]

    • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol) inside a fume hood. The rinsate must be collected as liquid hazardous waste.[1] Following decontamination, the glassware can be washed using standard laboratory procedures.[1]

    • Consumables: All disposable materials, such as gloves and pipette tips, that have come into contact with "this compound" should be collected in a sealed bag or container labeled "Hazardous Waste: this compound Contaminated Materials".[1]

Storage and Disposal:

  • All containers with "this compound" waste must be stored in a designated and secure hazardous waste accumulation area.[1]

  • Ensure all waste containers are properly sealed to prevent leaks or spills.[1]

  • Store "this compound" waste away from incompatible materials.[1]

  • Arrange for the pickup and disposal of all "this compound" waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[1]

cluster_collection Waste Collection & Segregation cluster_containment Secure Containment cluster_storage Interim Storage cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Place in Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Container Pour into Contaminated Materials Contaminated Materials Contaminated Materials->Labeled Hazardous Waste Container Bag & Place in Designated Hazardous Waste Area Designated Hazardous Waste Area Labeled Hazardous Waste Container->Designated Hazardous Waste Area Store in Licensed Waste Disposal Vendor Licensed Waste Disposal Vendor Designated Hazardous Waste Area->Licensed Waste Disposal Vendor Arrange Pickup

Caption: General workflow for the disposal of "this compound" waste.

References

Standard Operating Procedure: Handling and Disposal of Coruno

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Coruno" is hypothetical and used for illustrative purposes to demonstrate a comprehensive safety guide. The following information is based on best practices for handling hazardous laboratory chemicals and should not be applied to any real substance without consulting its specific Safety Data Sheet (SDS).

This document provides essential safety protocols for the handling and disposal of this compound, a fictional, highly corrosive, and toxic liquid compound used in developmental pharmaceutical research. Adherence to these guidelines is mandatory for all laboratory personnel.

Hazard Identification and Exposure Limits

This compound is classified as a severe corrosive and a potent toxin upon inhalation, ingestion, or dermal contact. It can cause immediate, severe chemical burns to skin and eyes and is highly toxic to aquatic life.

Table 1: Hypothetical Exposure Limits for this compound

Exposure Limit TypeValue
Permissible Exposure Limit (PEL) - TWA (8-hr)0.5 ppm
Short-Term Exposure Limit (STEL) - 15 min2 ppm
Immediately Dangerous to Life or Health (IDLH)10 ppm

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to prevent exposure. All PPE must be inspected for damage before each use.[1][2]

2.1. Routine Handling (Low Volume / in Fume Hood)

  • Hand Protection: Double-gloving is mandatory. Use a nitrile glove as the inner layer and a thicker, chemical-resistant glove such as butyl rubber or Viton as the outer layer.[1][3] Gloves must be changed immediately if contamination is suspected.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields.[3] In addition, a full-face shield must be worn over the goggles.

  • Body Protection: A flame-resistant and chemical-resistant laboratory coat must be worn, fully buttoned.[1]

  • Footwear: Closed-toe shoes made of a non-porous material are required.[3]

2.2. High-Risk Operations (Large Volume / Potential for Splashing)

In addition to the PPE listed above, the following are required:

  • Respiratory Protection: A full-face respirator with a cartridge appropriate for organic vapors and acid gases is necessary if work cannot be conducted within a certified chemical fume hood.

  • Body Protection: A chemical-resistant apron worn over the lab coat is required. For significant exposure risks, a full chemical-resistant suit may be necessary.

Table 2: Glove Compatibility and Breakthrough Time for this compound

Glove MaterialBreakthrough Time (minutes)Rating
Nitrile< 10Poor (Inner glove only)
Latex< 5Not Recommended
Neoprene30-60Fair
Butyl Rubber> 240Excellent
Viton> 480Excellent

Note: Data is hypothetical. Always consult the manufacturer's specific chemical resistance chart for any glove.[4][5][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk.

3.1. Chemical Handling Workflow

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS and SOP B Inspect Chemical Fume Hood A->B C Assemble All Materials B->C D Don Appropriate PPE C->D E Work Within Fume Hood Sash at Minimum Height D->E Begin Work F Dispense this compound Slowly to Minimize Splashing E->F G Keep All Containers Tightly Capped When Not in Use F->G H Segregate Waste into Labeled, Compatible Containers G->H Complete Work I Decontaminate Work Surface H->I J Doff PPE in Correct Order (Gloves Last) I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

3.2. Waste Disposal Plan

All this compound-contaminated waste is considered hazardous and must be disposed of according to established protocols.[7] Never dispose of this compound down the drain or in regular trash.[8][9]

  • Liquid Waste: Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible container (e.g., glass or fluorinated polyethylene).[10] The container must be clearly labeled "Hazardous Waste: this compound, Corrosive, Toxic" and kept closed when not in use.

  • Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) must be placed in a separate, puncture-resistant hazardous waste container. Do not mix with non-hazardous trash.

  • Storage: Waste containers must be stored in a designated satellite accumulation area within the lab, away from incompatible materials.[10]

  • Pickup: Arrange for hazardous waste pickup through the institution's Environmental Health & Safety (EHS) department.

The following diagram illustrates the decision-making process for waste segregation and disposal.

start Waste Generated waste_type Identify Waste Type start->waste_type liquid_path Liquid Waste (this compound solutions, rinsates) waste_type->liquid_path Liquid solid_path Solid Waste (Contaminated gloves, paper towels, vials) waste_type->solid_path Solid sharps_path Sharps Waste (Contaminated needles, serological pipettes) waste_type->sharps_path Sharps liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_path->liquid_container solid_container Collect in Labeled, Puncture-Resistant Solid Waste Container solid_path->solid_container sharps_container Collect in Labeled, Sharps Container sharps_path->sharps_container secondary Place Primary Container in Secondary Containment liquid_container->secondary solid_container->secondary sharps_container->secondary store Store in Satellite Accumulation Area secondary->store end Arrange EHS Pickup store->end

Caption: Disposal workflow for this compound-contaminated waste.

Experimental Protocol: Glove Material Efficacy Test

This protocol determines the breakthrough time for a specific glove material when challenged with this compound.

4.1. Objective: To quantify the permeation resistance of a glove material against liquid this compound.

4.2. Materials:

  • Glove material to be tested

  • Permeation test cell (ASTM F739 standard)

  • Challenge liquid: this compound

  • Collecting medium (e.g., nitrogen gas or appropriate solvent)

  • Analytical instrument capable of detecting trace amounts of this compound (e.g., GC-MS or HPLC)

4.3. Methodology:

  • Cut a circular swatch from the palm area of the test glove.

  • Secure the swatch as a barrier membrane in the permeation test cell, separating the challenge liquid from the collecting medium.

  • Introduce this compound as the challenge liquid to the outer surface of the glove material at a controlled temperature (e.g., 25°C).

  • Continuously pass the collecting medium on the other side of the material.

  • Periodically sample the collecting medium and analyze for the presence of this compound using the pre-calibrated analytical instrument.

  • The "breakthrough time" is defined as the time elapsed from the initial contact of the chemical with the glove material to the moment the chemical is first detected in the collecting medium at a specified permeation rate.

  • Record all data, including temperature, flow rate, detection limits, and breakthrough time.

  • Dispose of all materials as hazardous waste according to the plan in Section 3.2.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.